2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-chloro-5-ethyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-2-3-4(5(9)10)8-6(7)11-3/h2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBBBKNEWQFTQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194374-29-2 | |
| Record name | 2-chloro-5-ethyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic Acid
Abstract: The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This guide provides an in-depth, technical overview of a robust and efficient synthetic pathway to 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid, a valuable building block for drug discovery and development. The synthesis is presented as a three-step sequence, commencing with the foundational Hantzsch thiazole synthesis, followed by a Sandmeyer reaction for halogenation, and concluding with ester hydrolysis. Each step is detailed with mechanistic insights, step-by-step protocols, and justifications for procedural choices, designed for researchers, chemists, and professionals in the field of drug development.
Synthetic Strategy and Retrosynthetic Analysis
The design of a synthetic route hinges on a logical disconnection of the target molecule to identify readily available starting materials and key intermediates. The retrosynthetic analysis for this compound (I) is outlined below.
The final target (I) can be obtained via the hydrolysis of its corresponding ethyl ester (II). This is a standard and high-yielding transformation.[4][5] The chloro-functional group at the C2 position is most effectively installed by replacing an amino group via the Sandmeyer reaction, a classic and reliable method for the transformation of heteroaromatic amines.[6][7][8] This points to the key precursor, ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate (III). The core thiazole ring of intermediate (III) is ideally constructed using the Hantzsch thiazole synthesis, a powerful cyclocondensation reaction between an α-halocarbonyl compound and a thiourea derivative.[9][10][11] This leads back to two simple, commercially available starting materials: ethyl 2-chloro-3-oxopentanoate (IV) and thiourea (V).
Step 1: Synthesis of Ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate (III)
Principle: The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide.[3][9] In this protocol, ethyl 2-chloro-3-oxopentanoate serves as the α-halocarbonyl component, and thiourea provides the requisite nitrogen and sulfur atoms to form the heterocyclic ring. The reaction proceeds through an initial S-alkylation of thiourea, followed by intramolecular cyclization and dehydration to yield the aromatic 2-aminothiazole ring.[10]
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (1.0 eq) and absolute ethanol (10 volumes). Stir the suspension at room temperature.
-
Addition of α-Haloketone: Add ethyl 2-chloro-3-oxopentanoate (1.0 eq) dropwise to the stirred suspension over 15 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the product hydrohalide salt may form.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or an alternative base like triethylamine until the pH of the mixture is neutral (pH 7-8) to liberate the free amine.
-
Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If the product remains in solution, remove the ethanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate.
Reagent Summary Table
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |
| Ethyl 2-chloro-3-oxopentanoate | 178.61 | 1.0 | α-Haloketone |
| Thiourea | 76.12 | 1.0 | Thioamide |
| Ethanol | 46.07 | - | Solvent |
| Sodium Bicarbonate | 84.01 | - | Base (Neutralization) |
Step 2: Synthesis of Ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate (II)
Principle: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including halides.[8][12] The reaction proceeds via the formation of a diazonium salt from the 2-aminothiazole intermediate upon treatment with a diazotizing agent (e.g., tert-butyl nitrite or sodium nitrite/acid). This diazonium salt is then decomposed in the presence of a copper(I) halide, in this case, copper(I) chloride, to yield the 2-chlorothiazole derivative through a radical-nucleophilic aromatic substitution mechanism.[6][8]
Experimental Protocol
-
Reaction Setup: In a three-neck round-bottom flask fitted with a thermometer, addition funnel, and nitrogen inlet, dissolve ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate (1.0 eq) and copper(I) chloride (CuCl, 1.5 eq) in anhydrous acetonitrile (15 volumes).
-
Diazotization: Cool the mixture to 0-5 °C in an ice bath. Add tert-butyl nitrite (1.5 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of nitrogen gas will be observed.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-60 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.[6]
-
Work-up: Cool the reaction mixture and pour it into a mixture of ice and aqueous ammonia to complex the copper salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 25 mL).
-
Purification: Combine the organic extracts, wash sequentially with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄). After filtration, concentrate the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate.
Reagent Summary Table
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |
| Intermediate I | 214.27 | 1.0 | Substrate |
| Copper(I) Chloride (CuCl) | 98.99 | 1.5 | Catalyst/Halogen Source |
| tert-Butyl Nitrite | 103.12 | 1.5 | Diazotizing Agent |
| Acetonitrile | 41.05 | - | Solvent |
Step 3: Hydrolysis to this compound (I)
Principle: The final step is the conversion of the ethyl ester to the target carboxylic acid. While acid-catalyzed hydrolysis is possible, it is an equilibrium-driven process.[13] Basic hydrolysis, or saponification, is generally preferred as it is an irreversible reaction, thus driving the conversion to completion.[14][15] The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of ethoxide. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. A final acidic workup is required to protonate the carboxylate and yield the final product.[5][13]
Experimental Protocol
-
Reaction Setup: Dissolve ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) or methanol and water (e.g., 3:1 ratio).
-
Saponification: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) or lithium hydroxide (LiOH) to the ester solution.
-
Reaction: Heat the mixture to 50-60 °C and stir for 2-4 hours. Monitor the disappearance of the starting ester by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the organic solvent (THF/methanol) under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution by adding cold 2M hydrochloric acid (HCl) dropwise until the pH is approximately 2-3. A solid precipitate should form.
-
Isolation: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water to remove inorganic salts and dry under vacuum to yield the final product, this compound.
Reagent Summary Table
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |
| Intermediate II | 233.70 | 1.0 | Substrate |
| Sodium Hydroxide (NaOH) | 40.00 | 2.0-3.0 | Base (Hydrolysis) |
| THF/Methanol & Water | - | - | Solvent System |
| Hydrochloric Acid (HCl) | 36.46 | - | Acid (Protonation) |
Overall Synthetic Workflow
The complete, three-step synthesis provides a reliable and scalable route to the target compound from simple precursors. Each stage employs well-established, high-yielding reactions common in synthetic organic chemistry.
Safety and Handling
-
Ethyl 2-chloro-3-oxopentanoate: This is an α-haloketone and should be handled with care as it is a lachrymator and potential alkylating agent.
-
Thiourea: Handle with appropriate personal protective equipment (PPE) as it is a suspected carcinogen.
-
Copper Salts: Copper compounds can be toxic. Avoid inhalation of dust and skin contact.
-
Reagents for Sandmeyer Reaction: tert-Butyl nitrite is flammable and volatile. Diazonium salt intermediates can be unstable and potentially explosive, especially if isolated. The reaction should be conducted with appropriate temperature control.
-
Acids and Bases: Standard precautions for handling corrosive materials like NaOH and HCl should be followed.
All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate PPE, including safety glasses, lab coats, and gloves.
References
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Mphahamele, M. J., et al. (2012). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. National Institutes of Health. [Link]
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Li, J., et al. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]
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Shaheen, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. [Link]
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ChemBK. (2024). Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. ChemBK. [Link]
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Bou-Salah, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health. [Link]
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Bagley, M. C., et al. (2000). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Rout, S. K., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]
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ResearchGate. (2019). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of 2,5‐disubstituted thiazoles. ResearchGate. [Link]
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PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. PrepChem.com. [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]
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Patel, D., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research. [Link]
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National Institutes of Health. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. National Institutes of Health. [Link]
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HETEROCYCLES. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES. [Link]
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Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
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National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. [Link]
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An In-Depth Technical Guide to the Chemical Properties and Synthetic Pathways of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid. As a specialized heterocyclic compound, direct literature on this specific molecule is limited. Therefore, this document synthesizes information from closely related analogues and fundamental principles of organic chemistry to provide a predictive yet scientifically grounded resource for researchers, scientists, and professionals in drug development. The guide details a plausible multi-step synthetic route, outlines expected physicochemical properties, and explores the potential chemical reactivity of the title compound, supported by established reaction mechanisms.
Introduction and Molecular Structure
The thiazole ring is a cornerstone scaffold in medicinal and agricultural chemistry, renowned for its diverse biological activities. The specific derivative, this compound, incorporates several key functional groups that suggest a high potential for further chemical modification and application as a building block in the synthesis of more complex molecules. The presence of a reactive chlorine atom at the 2-position, a carboxylic acid at the 4-position, and an ethyl group at the 5-position creates a unique combination of electronic and steric properties. This guide aims to provide a detailed, albeit predictive, exploration of its chemical nature to facilitate its use in research and development.
Caption: Chemical structure of the target molecule.
Predicted Physicochemical Properties
Due to the absence of experimental data for the title compound, the following properties are predicted based on the known values of structurally similar compounds, such as 2-Chloro-1,3-thiazole-5-carboxylic acid and other alkyl-substituted thiazoles. These values should be considered estimates pending experimental verification.
| Property | Predicted Value / Description | Reference / Basis for Prediction |
| Molecular Formula | C₆H₆ClNO₂S | - |
| Molecular Weight | 191.64 g/mol | - |
| Appearance | White to off-white solid | Based on related thiazole carboxylic acids. |
| Melting Point | 150-170 °C | Interpolated from similar structures. |
| Boiling Point | > 300 °C (decomposes) | Typical for heterocyclic carboxylic acids. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | Based on Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate which is soluble in organic solvents.[1] |
| pKa | 2.5 - 3.5 (for the carboxylic acid) | The electron-withdrawing nature of the thiazole ring and the 2-chloro substituent will increase acidity compared to a simple aliphatic carboxylic acid. |
Proposed Synthetic Pathway
A robust and logical synthetic route to this compound can be devised, commencing with the well-established Hantzsch thiazole synthesis, followed by a Sandmeyer reaction and concluding with ester hydrolysis.
Caption: A three-step synthetic workflow to the target molecule.
Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate
The Hantzsch synthesis is a classic and versatile method for the formation of thiazole rings.[2][3][4] It involves the condensation of an α-haloketone with a thioamide. In this proposed first step, ethyl 2-chloro-3-oxopentanoate reacts with thiourea to form the key aminothiazole intermediate.
Experimental Protocol:
-
To a solution of thiourea (1.0 equivalent) in absolute ethanol, add ethyl 2-chloro-3-oxopentanoate (1.0 equivalent).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, Ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate, is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from ethanol.
Step 2: Sandmeyer Reaction to Yield Ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate
The Sandmeyer reaction is a cornerstone transformation for converting an aromatic or heteroaromatic amine into a halide via a diazonium salt intermediate.[5][6][7] This method is well-documented for the conversion of 2-aminothiazoles to 2-chlorothiazoles.[8][9][10]
Experimental Protocol:
-
Suspend Ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Add the cold diazonium salt solution dropwise to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, Ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate, by column chromatography on silica gel.
Step 3: Saponification to this compound
The final step is a standard ester hydrolysis (saponification) to yield the desired carboxylic acid.
Experimental Protocol:
-
Dissolve the purified Ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and 2M aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature or gently heat to 40-50 °C until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 2 with 2M hydrochloric acid, which will precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water to remove inorganic salts, and dry in a vacuum oven to yield pure this compound.
Predicted Chemical Reactivity
The reactivity of the title compound is dictated by its three main functional components: the 2-chlorothiazole core, the carboxylic acid group, and the ethyl substituent.
Caption: Key reaction sites on the target molecule.
-
Nucleophilic Aromatic Substitution at C2: The chlorine atom at the 2-position of the thiazole ring is activated towards nucleophilic substitution. The reactivity of halogens on the thiazole ring is generally observed in the order of 2 > 4 > 5 for reactions with nucleophiles like amines or thiols.[11] Therefore, this position is expected to readily react with a variety of nucleophiles (e.g., amines, alcohols, thiols) to generate diverse libraries of 2-substituted thiazole derivatives.
-
Carboxylic Acid Derivatization: The carboxylic acid at the 4-position is a versatile handle for further modification. Standard organic transformations can be applied, including:
-
Esterification: Reaction with alcohols under acidic conditions.
-
Amide bond formation: Coupling with amines using standard coupling reagents (e.g., EDC, HATU).
-
Reduction: Conversion to the corresponding primary alcohol using reducing agents like borane or lithium aluminum hydride (though the latter may also affect the chloro group).
-
-
Influence of the Ethyl Group: The electron-donating ethyl group at the 5-position will have a modest electronic effect on the reactivity of the ring, potentially slightly increasing the electron density of the thiazole system.
Predicted Spectroscopic Data
The following table summarizes the expected key signals in the NMR and IR spectra of this compound. These predictions are based on known spectral data for similar structures.[12][13]
| Spectroscopy | Predicted Signals |
| ¹H NMR | ~13.0-14.0 ppm (broad singlet, 1H, -COOH)~2.8-3.0 ppm (quartet, 2H, -CH₂CH₃)~1.2-1.4 ppm (triplet, 3H, -CH₂CH₃) |
| ¹³C NMR | ~165-170 ppm (C=O, carboxylic acid)~155-160 ppm (C2, attached to Cl)~140-145 ppm (C4, attached to COOH)~130-135 ppm (C5, attached to ethyl)~25-30 ppm (-CH₂CH₃)~12-15 ppm (-CH₂CH₃) |
| FT-IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch of carboxylic acid)~1680-1710 (strong, C=O stretch of carboxylic acid)~1500-1600 (C=N and C=C stretching of the thiazole ring) |
Conclusion and Future Outlook
While direct experimental data on this compound remains to be published, this guide provides a robust, scientifically-reasoned framework for its synthesis and chemical behavior. The proposed synthetic route, utilizing the Hantzsch and Sandmeyer reactions, is based on well-established and high-yielding methodologies. The presence of multiple, orthogonally reactive functional groups makes this molecule a highly attractive building block for combinatorial chemistry and targeted synthesis campaigns, particularly in the fields of drug discovery and materials science. It is the author's hope that this detailed guide will spur further investigation and application of this promising chemical entity.
References
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reactivity of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid
An In-depth Technical Guide to the Reactivity of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic scaffolds serve as foundational pillars for the design of novel molecular entities. Among these, the thiazole nucleus is a privileged structure, present in a multitude of FDA-approved drugs and biologically active compounds.[1][2] This guide focuses on a specific, highly functionalized building block: This compound . The strategic placement of a reactive chlorine atom, a versatile carboxylic acid handle, and an alkyl substituent on the electron-deficient thiazole ring endows this molecule with a rich and predictable reactivity profile.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of reactions to provide a predictive analysis of the molecule's chemical behavior, grounded in the established principles of heterocyclic chemistry. We will explore the primary reactive sites, dissect the causality behind experimental choices for its transformation, and provide actionable protocols to empower its use in synthesis. The goal is to present this molecule not merely as a catalog chemical, but as a versatile platform for the divergent synthesis of complex chemical libraries.
Molecular Architecture and Electronic Landscape
To understand the , one must first appreciate its electronic architecture. The thiazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur heteroatoms. This deficiency is further amplified by the electron-withdrawing nature of the C4-carboxylic acid group.
The molecule possesses three primary sites for chemical modification:
-
C2-Chloro Group : The chlorine atom at the C2 position is significantly activated towards nucleophilic aromatic substitution (SNAr). The adjacent ring nitrogen acts as a powerful electron sink, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack.[3] This makes the C2 position the most electrophilic carbon on the ring.
-
C4-Carboxylic Acid Group : This functional group is a cornerstone for classical transformations, most notably amide bond formation, esterification, and reduction. Its presence provides a robust handle for conjugation to other molecular fragments.
-
Thiazole Ring : While electrophilic substitution on the electron-poor ring is challenging, the ring nitrogen remains a site for potential alkylation to form thiazolium salts, which can modulate the molecule's overall reactivity and solubility.[4][5]
Caption: Key reactive centers of the title compound.
The Primary Axis of Reactivity: Nucleophilic Substitution at C2
The most prominent and synthetically valuable reaction of this scaffold is the displacement of the C2-chloride. The electron-withdrawing nature of the thiazole ring system facilitates the attack of nucleophiles, a classic example of nucleophilic aromatic substitution (SNAr).[3] The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack.
Mechanism and Causality
The choice of reaction conditions is critical for achieving high yields and purity.
-
Solvent : Polar aprotic solvents such as DMF, DMSO, or NMP are preferred. These solvents effectively solvate the cation of the base and the polar transition state, but do not strongly solvate the nucleophile, thus enhancing its reactivity.
-
Base : A non-nucleophilic base is required to deprotonate the nucleophile (if it is not already an anion) and to scavenge the HCl generated during the reaction. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH) for less acidic nucleophiles, or organic bases like diisopropylethylamine (DIPEA).
-
Temperature : While the C2-Cl is activated, thermal energy is often required to overcome the activation barrier. Reactions are typically run at elevated temperatures, from 80 °C to 150 °C, depending on the nucleophile's strength.
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An In-depth Technical Guide to the Postulated Mechanism of Action of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid
A Framework for Investigation for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole heterocycle is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs and investigational compounds.[1][2][3] Its unique electronic properties and ability to engage in diverse molecular interactions make it a privileged structure in drug design.[3][4] This guide focuses on a specific, yet under-characterized molecule: 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid. While direct mechanistic studies on this compound are not extensively documented in public literature, its structural features strongly suggest a plausible and testable mechanism of action. Drawing from extensive research on related thiazole-based compounds, this whitepaper proposes a primary hypothesis: This compound functions as a protein kinase inhibitor. We will delineate the rationale for this hypothesis, propose a putative binding model, and provide a comprehensive, field-proven experimental workflow to rigorously validate this mechanism of action. This document is intended to serve as a strategic guide for researchers embarking on the characterization of this and similar small molecules.
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This arrangement imparts a unique electronic character, making it a versatile pharmacophore capable of a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Notably, the thiazole core is integral to several successful kinase inhibitors, such as the dual Src/Abl inhibitor Dasatinib.[4][5][6] Protein kinases, which regulate the majority of cellular signaling pathways, are a major class of therapeutic targets, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][7] The development of small molecules that can selectively modulate kinase activity remains a paramount goal in drug discovery.[2]
The structure of this compound presents several key features that are common among kinase inhibitors:
-
A heterocyclic scaffold (the thiazole ring) capable of forming hydrogen bonds and other interactions within an ATP-binding pocket.[8]
-
A carboxylic acid moiety, which can act as a critical hydrogen bond donor or acceptor, often interacting with key residues in the kinase hinge region or the ribose-binding pocket.[9][10]
-
A chlorine atom at the 2-position, which can modulate the electronic properties of the ring and potentially form halogen bonds or occupy hydrophobic pockets.
-
An ethyl group at the 5-position, likely to fit into a hydrophobic region of the ATP-binding site, contributing to binding affinity and selectivity.
Given these structural attributes and the precedent set by numerous thiazole-based kinase inhibitors, we postulate that this compound exerts its biological effects through the inhibition of one or more protein kinases.
Postulated Mechanism of Action: ATP-Competitive Kinase Inhibition
We hypothesize that this compound acts as a Type I kinase inhibitor, meaning it binds to the ATP-binding site of the kinase in its active conformation, competing directly with the endogenous ligand, adenosine triphosphate (ATP).
Putative Binding Model
The canonical binding mode for many kinase inhibitors involves a "hinge-binding" motif, where the inhibitor forms one or more hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine base of ATP.[11]
In our proposed model for this compound:
-
The thiazole nitrogen is positioned to act as a hydrogen bond acceptor, interacting with a backbone amide proton in the kinase hinge region.
-
The 4-carboxylic acid group is crucial. The carboxylate oxygen can form a strong hydrogen bond with a conserved lysine residue in the active site or with backbone amides in the hinge. The orientation of this group is critical for high-affinity binding.
-
The 2-chloro substituent likely projects into a small hydrophobic pocket adjacent to the hinge.
-
The 5-ethyl group extends into a larger hydrophobic region of the ATP pocket, often termed the "back pocket," which can be a key determinant of selectivity among different kinases.
This proposed binding mode provides a strong, testable framework for the compound's mechanism of action.
Caption: Postulated interactions within a kinase ATP-binding site.
A Validating System: Experimental Workflow for Mechanism of Action Elucidation
Caption: A four-phase workflow for MoA validation.
Phase 1: In Vitro Kinase Panel Screening
The initial and most critical step is to identify which kinase(s) the compound inhibits. This is efficiently achieved by screening against a large, diverse panel of purified protein kinases.
Objective: To identify primary kinase targets and assess initial selectivity.
Experimental Protocol: Broad-Spectrum Kinase Inhibition Assay (Radiometric)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions to be tested at final concentrations of 10 µM and 1 µM.
-
Assay Plate Preparation: In a 96-well plate, add the kinase buffer, the specific purified kinase from a panel (e.g., a 400+ kinase panel), and the substrate (protein or peptide).
-
Compound Addition: Add the test compound dilutions to the appropriate wells. Include a positive control (a known broad-spectrum inhibitor like Staurosporine) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding an ATP solution containing [γ-³²P]ATP.[12][13] Incubate at 30°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination and Separation: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate but not the free ATP.
-
Washing: Wash the membranes multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO control. Hits are typically defined as >50% inhibition at 1 µM.
| Parameter | Description |
| Compound Concentration | 1 µM and 10 µM |
| ATP Concentration | At or near the Kₘ for each kinase |
| Kinase Panel | Diverse panel covering major kinase families |
| Primary Endpoint | Percent inhibition relative to DMSO control |
Phase 2: Cellular Activity Confirmation
Once primary targets are identified, it is crucial to confirm that the compound can inhibit the kinase in a physiological context and affect downstream signaling.[1][14][15]
Objective: To validate target engagement and functional consequences in living cells.
Experimental Protocol: Western Blot-Based Phospho-Substrate Assay
-
Cell Line Selection: Choose a cell line where the identified target kinase is known to be active and drives a specific signaling pathway (e.g., a cancer cell line with a known dependency on the target kinase).
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with a dose-response curve of this compound (e.g., 0.01, 0.1, 1, 10 µM) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of a known direct substrate of the target kinase. Also, probe a separate blot (or strip and re-probe the same blot) with an antibody for the total amount of that substrate to ensure changes in phosphorylation are not due to protein degradation. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and visualize the bands using an appropriate detection system.
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal relative to the total substrate signal indicates successful target inhibition in the cell.
Phase 3: Biophysical Validation of Direct Binding
Cellular activity confirms a functional effect, but does not prove direct binding. Biophysical methods are required to unequivocally demonstrate a direct interaction between the compound and the target kinase and to determine the binding thermodynamics and kinetics.[14]
Objective: To confirm direct physical interaction and quantify binding affinity (Kᴅ) and kinetics (kₐ, kₔ).
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Kinase Immobilization: Covalently immobilize the purified target kinase onto a sensor chip surface using amine coupling.[16] A reference channel should be prepared for background subtraction.
-
Compound Injection: Prepare a series of dilutions of the test compound in a suitable running buffer. Inject these concentrations sequentially over both the kinase-immobilized surface and the reference surface.
-
Data Acquisition: The SPR instrument measures the change in refractive index at the sensor surface as the compound binds and dissociates, generating a sensorgram (response units vs. time).[17][18]
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).[16]
| Binding Parameter | Description | Typical Value for Potent Inhibitor |
| Kᴅ (Dissociation Constant) | Affinity of the compound for the kinase | < 100 nM |
| kₐ (Association Rate) | Rate of compound binding to the kinase | 10⁴ - 10⁶ M⁻¹s⁻¹ |
| kₔ (Dissociation Rate) | Rate of compound unbinding from the kinase | 10⁻² - 10⁻⁴ s⁻¹ |
An alternative and complementary technique is Isothermal Titration Calorimetry (ITC) , which measures the heat released or absorbed during binding, providing a complete thermodynamic profile (Kᴅ, ΔH, and ΔS) of the interaction in solution.[19][20][21][22][23]
Phase 4: Structural Elucidation of the Binding Mode
The definitive validation of the proposed mechanism is to visualize the interaction at an atomic level.
Objective: To determine the three-dimensional structure of the compound bound to the kinase active site.
Experimental Protocol: X-Ray Crystallography
-
Protein-Ligand Complex Formation: Incubate the purified target kinase with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) to find conditions that produce diffraction-quality crystals of the kinase-inhibitor complex.[24][25]
-
Data Collection: Expose a single, well-formed crystal to a high-intensity X-ray beam (typically at a synchrotron source) and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement (if a structure of the kinase is already known). Build and refine the model of the kinase and the bound inhibitor to fit the electron density map.[26]
-
Structural Analysis: Analyze the final structure to identify all the specific molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the compound and the kinase, confirming or refining the putative binding model.
Conclusion
The structural features of this compound provide a compelling, rational basis for hypothesizing its function as a protein kinase inhibitor. While this remains a postulate, the true scientific value lies in its testability. The comprehensive, multi-phase experimental workflow detailed in this guide—from broad screening to atomic-level structural biology—provides a rigorous and self-validating pathway for elucidating its precise mechanism of action. This systematic approach not only serves to characterize this specific molecule but also stands as a robust template for the mechanistic investigation of novel small molecule entities in drug discovery. The insights gained from such studies are critical for advancing promising compounds through the development pipeline and for the rational design of next-generation therapeutics.
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Barelier, S., & Bajorath, J. (2021). Data set of competitive and allosteric protein kinase inhibitors confirmed by X-ray crystallography. Data in Brief. Available at: [Link]
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Cerdá-Gracia, D., et al. (2022). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. Journal of Cheminformatics. Available at: [Link]
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IUCr. (n.d.). Polo-like kinase 1–inhibitor co-complex structures via the surface-entropy reduction approach and a DARPin-assisted approach. IUCr Journals. Available at: [Link]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
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2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid derivatives
An In-depth Technical Guide to 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic Acid Derivatives for Drug Discovery Professionals
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in numerous FDA-approved drugs and clinical candidates.[4] Molecules incorporating the thiazole nucleus exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6] The aromatic nature of the thiazole ring allows for the delocalization of pi-electrons, which contributes to its stability and diverse reactivity.[1][2]
This guide focuses on a specific, highly versatile thiazole scaffold: This compound . Each substituent on this core structure is strategically significant for chemical manipulation and potential biological activity:
-
The 2-chloro group is an excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups to explore structure-activity relationships (SAR).[7]
-
The 4-carboxylic acid provides a critical handle for derivatization, most commonly through the formation of amides and esters. This position is pivotal for modulating the pharmacokinetic and pharmacodynamic properties of the molecule.
-
The 5-ethyl group contributes to the lipophilicity of the scaffold, which can influence membrane permeability and target engagement.
The strategic placement of these functional groups makes this compound an ideal starting point for the synthesis of diverse compound libraries aimed at discovering novel therapeutic agents.
Synthesis of the Core Scaffold and its Derivatives
The construction of the this compound core and its subsequent derivatization are key to unlocking its potential. The synthetic strategy is designed for flexibility, allowing for the generation of a wide range of analogues.
General Synthetic Workflow
The overall synthetic approach involves the initial formation of the thiazole ring, followed by diversification at the 2-chloro and 4-carboxylic acid positions.
Caption: General workflow for the synthesis of the core scaffold and its derivatives.
Protocol 1: Synthesis of Ethyl 2-chloro-5-methyl-1,3-thiazole-4-carboxylate
While the target is the 5-ethyl analogue, a well-documented protocol exists for the closely related ethyl 2-chloro-4-methylthiazole-5-carboxylate, which serves as an excellent template.[8] The principles are directly transferable. A common approach is the Hantzsch thiazole synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The use of ethanol as a solvent is advantageous due to its ability to dissolve both reactants and its suitable boiling point.
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate, will form. Filter the solid and wash with cold ethanol.
-
Chlorination (Sandmeyer-type reaction): Suspend the intermediate amine in an aqueous solution of hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Isolation: The resulting 2-chloro derivative can be extracted with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate.[8]
Diversification Strategies
1. Nucleophilic Substitution at the C2-Position:
The 2-chloro group is readily displaced by a variety of nucleophiles.[7] This reaction is fundamental to creating a diverse library of compounds.
-
General Protocol for Amination:
-
Dissolve the 2-chloro-thiazole derivative (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dioxane.
-
Add the desired primary or secondary amine (1.2-2.0 eq) and a base like diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract the product with an appropriate organic solvent.
-
Purify by column chromatography or recrystallization.
-
2. Amide Bond Formation at the C4-Carboxylic Acid:
The carboxylic acid is a versatile functional group for derivatization, most commonly to form amides, which are prevalent in many biologically active molecules.[6]
-
General Protocol for Amidation:
-
First, hydrolyze the ester of the core scaffold to the carboxylic acid using a base like lithium hydroxide or sodium hydroxide in a mixture of THF and water.
-
To a solution of the resulting this compound (1.0 eq) in DMF, add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up and extract the product.
-
Purify the final amide derivative by column chromatography or recrystallization.
-
Physicochemical Properties and Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.
Physicochemical Data for Related Scaffolds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | C7H8ClNO2S | 205.66 | 46 |
| 2-Chloro-1,3-thiazole-5-carboxylic acid | C4H2ClNO2S | 163.58 | N/A |
| 2-Ethyl-1,3-thiazole-5-carboxylic acid | C6H7NO2S | 157.19 | N/A |
(Data sourced from references[8][9][10])
Analytical Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Expect characteristic signals for the ethyl group (a quartet and a triplet) and aromatic protons on any appended groups.
-
¹³C NMR: Confirms the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid or amide will appear significantly downfield.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is used for precise mass determination.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carbonyl (C=O) stretch of the carboxylic acid or amide (around 1650-1750 cm⁻¹) and N-H stretches for amides.
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds.
-
Thin-Layer Chromatography (TLC): Employed for rapid monitoring of reaction progress.
-
Applications in Drug Discovery
Thiazole derivatives are known to interact with a wide range of biological targets, making them attractive candidates for drug discovery programs.[11]
Potential Therapeutic Areas
-
Oncology: Many thiazole-containing compounds, such as Dasatinib, function as kinase inhibitors. The this compound scaffold can be elaborated to target various protein kinases involved in cancer cell proliferation and survival.[1]
-
Infectious Diseases: The thiazole ring is a component of several antimicrobial agents. Derivatives can be screened for activity against bacterial and fungal pathogens.[6]
-
Inflammatory Diseases: Thiazole derivatives have shown anti-inflammatory activity, potentially through the inhibition of pro-inflammatory mediators.[12]
Hypothetical Mechanism of Action: Kinase Inhibition
A common mechanism of action for thiazole-based anticancer agents is the inhibition of protein kinases. The thiazole core can act as a scaffold that correctly orients substituents to interact with the ATP-binding pocket of a target kinase.
Caption: Hypothetical inhibition of a kinase signaling pathway by a thiazole derivative.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. Its strategic functionalization allows for the systematic exploration of chemical space and the optimization of biological activity. The synthetic routes are robust and amenable to library synthesis, making this core attractive for high-throughput screening campaigns.
Future research in this area should focus on:
-
Expansion of the Derivative Library: Synthesizing a broader range of derivatives by exploring a wider variety of nucleophiles at the C2 position and diverse amines/alcohols at the C4 position.
-
Broad Biological Screening: Evaluating the synthesized compounds against a wide panel of biological targets, including kinases, proteases, and microbial enzymes.
-
Structure-Based Drug Design: Utilizing computational tools like molecular docking to guide the design of more potent and selective inhibitors based on the crystal structures of target proteins.[13]
-
Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
By leveraging the chemical tractability and proven biological relevance of the thiazole nucleus, researchers can continue to develop innovative medicines based on the this compound framework.
References
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Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central. Available from: [Link]
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Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Digital Repository. Available from: [Link]
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Synthesis and anti-inflammatory activity of thiazole derivatives. (2024-07-29). Available from: [Link]
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Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available from: [Link]
- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents.
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An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024-11-03). Available from: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]
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A Systematic Review On Thiazole Synthesis And Biological Activities. Available from: [Link]
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Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. Available from: [Link]
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]
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2-Chloro-thiazole-5-carboxylic acid. PubChem. Available from: [Link]
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Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Available from: [Link]
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A review on thiazole based compounds & it's pharmacological activities. (2024-10-23). Available from: [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available from: [Link]
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Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. ResearchGate. Available from: [Link]
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Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. ChemBK. Available from: [Link]
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Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Available from: [Link]
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Synthesis, characterization and biological evaluation of thiazole incorporated triazole compounds. Scholars Research Library. Available from: [Link]
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Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS. Available from: [Link]
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Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. Journal of the Chemical Society B: Physical Organic. Available from: [Link]
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Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. PubMed Central. Available from: [Link]
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discovery and history of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid
An In-depth Technical Guide to the Synthesis and Strategic Importance of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid
Introduction: The Thiazole Scaffold in Modern Chemistry
The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, distinguished by its prevalence in a multitude of biologically active compounds and its role as a versatile synthetic intermediate. This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a key structural motif in pharmaceuticals ranging from antibiotics to anticancer agents and is also integral to the design of advanced agrochemicals.[1][2] Its unique electronic properties and the ability to engage in various intermolecular interactions make it a privileged scaffold in drug design.
This guide focuses on a specific, highly functionalized derivative: This compound (CAS No. 1194374-29-2). While a singular "discovery" paper for this exact molecule is not prominent in the historical literature, its existence and value are predicated on decades of foundational research in thiazole synthesis. Its structure is a deliberate convergence of three strategically important functional groups:
-
A carboxylic acid at the 4-position, offering a versatile handle for amide bond formation, esterification, and other conjugations essential for library synthesis and pro-drug strategies.[2]
-
A chloro group at the 2-position, serving as an excellent leaving group for nucleophilic aromatic substitution, enabling the introduction of diverse functionalities.
-
An ethyl group at the 5-position, which modulates the molecule's lipophilicity and steric profile, critical factors for optimizing pharmacokinetic properties and target engagement.
This document provides a comprehensive overview of the logical synthetic pathways to this molecule, grounded in established chemical principles. It is intended for researchers, synthetic chemists, and drug development professionals who require a deep understanding of not just how to construct such molecules, but why specific synthetic choices are made.
Part I: Foundational Routes to the Thiazole-4-Carboxylic Acid Core
The history of this compound is intrinsically linked to the development of general methods for synthesizing the core thiazole ring. Understanding these foundational reactions is crucial to appreciating the logic behind modern, more complex synthetic routes.
Pillar 1: The Hantzsch Thiazole Synthesis
The most classic and widely adopted method for constructing the thiazole ring is the Hantzsch synthesis, first reported in the late 19th century.[1] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For the synthesis of the 4-carboxylic acid moiety, an α-halo-β-ketoester is typically employed.
The causality behind this experimental choice is clear: the ester group at the β-position of the carbonyl compound is perfectly positioned to become the precursor to the C4-carboxylic acid of the final thiazole ring. The reaction proceeds via a nucleophilic attack of the thioamide sulfur onto the α-carbon of the haloketone, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic thiazole ring.
Caption: Retrosynthetic pathway for the target molecule.
This analysis establishes a clear, three-stage forward synthesis that is both chemically sound and leverages well-documented, high-yielding reactions.
Experimental Protocol: A Self-Validating Workflow
The following multi-step protocol is a self-validating system, where the successful synthesis and characterization of each intermediate provide the foundation for the subsequent step.
Step 1: Synthesis of Ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate
This step utilizes the Hantzsch synthesis. The key reactants are thiourea and ethyl 2-chloro-3-oxopentanoate. The latter is a crucial α-haloketone that establishes both the C4-ester and the C5-ethyl substituents.
-
Materials:
-
Thiourea
-
Ethyl 2-chloro-3-oxopentanoate
-
Ethanol (absolute)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add thiourea (1.0 eq) and absolute ethanol to form a slurry.
-
Add ethyl 2-chloro-3-oxopentanoate (1.05 eq) dropwise to the stirred slurry at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into cold water and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate.
-
-
Causality & Trustworthiness: This one-pot reaction is highly reliable for forming the 2-aminothiazole core. Neutralization is critical to precipitate the free base product from its hydrohalide salt. Recrystallization ensures the purity required for the next step.
Step 2: Synthesis of Ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate
This transformation employs a Sandmeyer-type reaction to replace the 2-amino group with a chloro substituent. This is a classic and trustworthy method for installing halogens onto aromatic rings via a diazonium salt intermediate.
-
Materials:
-
Ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate (from Step 1)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Hydrochloric acid (concentrated)
-
-
Procedure:
-
Suspend the 2-aminothiazole ester (1.0 eq) in a mixture of concentrated HCl and water in a three-necked flask, and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield pure ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate.
-
-
Causality & Trustworthiness: The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate. The use of a copper(I) catalyst is standard for Sandmeyer reactions and ensures efficient conversion to the chloro-derivative.
Step 3: Saponification to this compound
The final step is a standard ester hydrolysis (saponification) to yield the target carboxylic acid.
-
Materials:
-
Ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate (from Step 2)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (or THF) and Water
-
Hydrochloric acid (e.g., 1M)
-
-
Procedure:
-
Dissolve the chloro-thiazole ester (1.0 eq) in a mixture of methanol (or THF) and water.
-
Add an aqueous solution of LiOH (1.5-2.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.
-
The white precipitate of the carboxylic acid is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the final product, this compound.
-
-
Causality & Trustworthiness: Base-mediated hydrolysis is a robust and high-yielding method for converting esters to carboxylic acids. The final acidification step is essential to protonate the carboxylate salt, causing the neutral and less soluble carboxylic acid to precipitate, facilitating its isolation. [2][3]
Part III: Physicochemical Properties and Data
Accurate characterization is paramount for any synthetic compound. The following table summarizes key identifiers and properties for the target molecule.
| Property | Data | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 1194374-29-2 | [4] |
| Molecular Formula | C₆H₆ClNO₂S | - |
| Molecular Weight | 191.64 g/mol | - |
| Appearance | Expected to be a white to off-white solid | - |
| Purity | >97% (Typical for commercial samples) | - |
Part IV: Strategic Importance in Research and Development
The true value of this compound lies not in its history, but in its potential as a sophisticated building block for creating new chemical entities. The specific arrangement of its functional groups provides a blueprint for rapid and diverse library synthesis, a cornerstone of modern drug and agrochemical discovery.
Caption: Functional handles and their synthetic utility.
-
The C4-Carboxylic Acid Handle: This is the primary point for diversification. Using standard peptide coupling reagents (e.g., HATU, EDC), a vast array of amines can be coupled to this position to generate a library of amides. Amides are critical functional groups in medicinal chemistry due to their ability to form hydrogen bonds with biological targets.
-
The C2-Chloro Handle: The chloro group is an electrophilic site ripe for nucleophilic aromatic substitution. It can be displaced by amines, thiols, or alcohols to introduce new substituents at the 2-position, a common strategy for modulating a compound's electronic properties and biological activity.
-
The C5-Ethyl Group: While not a reactive handle, the ethyl group is a deliberate design choice. It provides lipophilicity, which can enhance membrane permeability and solubility in non-polar environments. Its steric bulk also influences how the molecule fits into a target's binding pocket, making it a key element for structure-activity relationship (SAR) studies.
The combination of these features makes this compound a high-value building block for constructing molecules with potential applications as kinase inhibitors, antibacterial agents, and other therapeutic or agricultural agents.
References
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ChemBK. (2024). Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. Available at: [Link]
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- Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.
-
Journal of Pharmaceutical and Allied Sciences. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Available at: [Link]
-
ResearchGate. (2016). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-thiazole-5-carboxylic acid. Available at: [Link]
- Google Patents. (1994). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
-
Espacenet. (1997). Patent 0794180 - Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Available at: [Link]
- Google Patents. (1997). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- Google Patents. (1996). US5534644A - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
-
ResearchGate. (2011). (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]
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fundamental reactions of 2-chloro-thiazole compounds
An In-Depth Technical Guide to the Fundamental Reactions of 2-Chloro-Thiazole Compounds
Abstract
The 2-chloro-thiazole moiety is a cornerstone in modern medicinal chemistry and materials science, serving as a versatile synthetic intermediate for a vast array of functionalized molecules.[1][2][3] Its prevalence in clinically approved drugs, such as the anti-HIV agent Ritonavir and the insecticide Thiamethoxam, underscores its significance.[4][5][6] This technical guide provides an in-depth exploration of the core reactions governing the chemistry of 2-chloro-thiazoles. We will dissect the principles behind nucleophilic aromatic substitution, delve into the nuances of palladium-catalyzed cross-coupling reactions, and examine metal-halogen exchange as a powerful tool for derivatization. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower rational design and synthesis in the laboratory.
The 2-Chloro-Thiazole Scaffold: An Overview of Reactivity
The thiazole ring is an electron-deficient heterocycle. The presence of an electronegative chlorine atom at the 2-position, coupled with the inductive and mesomeric effects of the ring nitrogen and sulfur atoms, renders the C2 carbon highly electrophilic. This electronic arrangement is the primary driver for the two major classes of reactions discussed herein: the attack by nucleophiles (Nucleophilic Aromatic Substitution) and the insertion of a metal catalyst into the C-Cl bond (Cross-Coupling).
The reactivity of halogen-substituted thiazoles is highly dependent on the position of the halogen and the nature of the nucleophile. For instance, while the 5-position can be more reactive towards certain nucleophiles like methoxide ions, the 2-position is generally more susceptible to attack by softer nucleophiles such as thiophenoxide or piperidine.[7] This guide will focus on the synthetically crucial reactions of the 2-chloro isomer.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is a fundamental transformation for 2-chloro-thiazoles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient C2 carbon, forming a temporary, negatively charged intermediate (a Meisenheimer-like complex). The aromaticity is then restored by the expulsion of the chloride leaving group.
The activation of the C2 position is significantly enhanced by the adjacent nitrogen atom, which helps to stabilize the negative charge in the transition state.[8][9] This makes the 2-chloro position a reliable and predictable site for functionalization.[8]
Caption: Generalized mechanism of SNAr on 2-chloro-thiazole.
Common Nucleophilic Displacements
The versatility of the SNAr reaction allows for the introduction of a wide range of functional groups at the C2 position. Below are protocols for common transformations with amines, thiols, and alkoxides.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Typical Temp. (°C) |
| Amine | Aniline | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | 80 - 120 |
| Thiol | Thiophenol | NaH, K₂CO₃ | THF, DMF | 25 - 80 |
| Alkoxide | Sodium Methoxide | NaOMe | Methanol | 25 - 65 (Reflux) |
Table 1: Typical conditions for SNAr reactions on 2-chloro-thiazoles.
Experimental Protocol: Synthesis of 2-Amino-thiazole Derivatives
This protocol describes a general procedure for the reaction of a 2-chloro-thiazole with an amine nucleophile.
Materials:
-
2-Chloro-thiazole derivative (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., DMF or Dioxane)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the 2-chloro-thiazole derivative and the base.
-
Flush the vessel with an inert gas for 5-10 minutes.
-
Add the anhydrous solvent via syringe, followed by the amine nucleophile.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired 2-amino-thiazole derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, and 2-chloro-thiazoles are excellent substrates for these transformations. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10] For heteroaryl chlorides, the choice of a palladium precursor and, critically, the supporting ligand is paramount for achieving high efficiency. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate the challenging oxidative addition step.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples the 2-chloro-thiazole with an organoboron reagent (boronic acid or ester) to form a C-C bond.[10][11] This reaction is widely used due to the stability and low toxicity of the boron reagents.
Causality Behind Component Selection:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., XPhos, SPhos) is often successful for coupling heteroaryl chlorides. These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.
-
Base: A base such as K₃PO₄ or Cs₂CO₃ is crucial. Its role is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.
-
Solvent: A mixture of an organic solvent and water (e.g., dioxane/water) is common. Water helps dissolve the inorganic base and can accelerate transmetalation.
Buchwald-Hartwig Amination
This reaction forms a C-N bond by coupling the 2-chloro-thiazole with an amine.[12] It has largely replaced harsher classical methods for synthesizing aryl amines.[12] The catalytic cycle is similar to other cross-couplings, but the transmetalation step is replaced by the coordination of the amine to the palladium center, followed by deprotonation to form a palladium-amido complex.[13]
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between the 2-chloro-thiazole and a terminal alkyne.[14][15] This reaction is exceptionally useful for creating aryl-alkyne structures. It typically requires a palladium catalyst and a copper(I) co-catalyst.[16] The copper acetylide, formed in situ, is the active species in the transmetalation step.[14]
Stille Coupling
The Stille reaction involves the coupling of 2-chloro-thiazole with an organotin (stannane) reagent.[17][18] While highly versatile with excellent functional group tolerance, the toxicity of organotin compounds is a significant drawback.[17][19] The mechanism follows the standard cross-coupling cycle.[17]
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloro-thiazole
This protocol provides a starting point for optimizing the Suzuki coupling of 2-chloro-thiazole derivatives.
Materials:
-
2-Chloro-thiazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water, 4:1)
-
Inert atmosphere supplies
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the 2-chloro-thiazole, arylboronic acid, palladium catalyst, ligand, and base to an oven-dried reaction vial.
-
Add the degassed solvent mixture to the vial.
-
Seal the vial tightly and place it in a preheated reaction block or oil bath (e.g., 80-110 °C).
-
Stir the reaction vigorously for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with water and ethyl acetate. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue via flash column chromatography to obtain the 5-aryl-thiazole product.
Metal-Halogen Exchange
Metal-halogen exchange is a powerful alternative strategy for functionalizing 2-chloro-thiazoles. This reaction converts the relatively unreactive C-Cl bond into a highly nucleophilic organometallic species, typically an organolithium.[20] This "inversion of reactivity" (umpolung) allows the thiazole ring to act as a nucleophile, reacting with a wide range of electrophiles.
The reaction is typically performed at very low temperatures (e.g., -78 °C) using a strong organolithium base like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).[21] The rate of exchange generally follows the trend I > Br > Cl, making chlorides the least reactive halides for this transformation.[20]
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An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Chloro-5-ethylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-ethylthiazole is a substituted thiazole derivative with potential applications in medicinal chemistry and materials science. The thiazole ring is a prominent scaffold in numerous biologically active compounds, and the presence of a chlorine atom at the 2-position and an ethyl group at the 5-position imparts specific reactivity and physical properties that make it a valuable intermediate for further chemical modifications. This guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of 2-chloro-5-ethylthiazole, offering insights into its synthesis, reactivity, and safe handling. It is important to note that while some experimental data is available, much of the information presented herein is based on data from closely related analogs and predictive models due to the limited specific experimental data for this compound.
Molecular Structure and Identification
The fundamental identity of 2-chloro-5-ethylthiazole is established by its molecular formula, weight, and unique identifiers.
| Property | Value | Source |
| CAS Number | 857549-84-9 | [1] |
| Molecular Formula | C₅H₆ClNS | [1] |
| Molecular Weight | 147.63 g/mol | [1] |
| Canonical SMILES | CCC1=CN=C(S1)Cl | [1] |
| InChI | InChI=1S/C5H6ClNS/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3 |
digraph "2-Chloro-5-ethylthiazole" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext]; edge [color="#202124"];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; N1 [label="N"]; S1 [label="S"]; Cl1 [label="Cl"]; C4 [label="C"]; C5 [label="C"];
C1 -- N1 [len=1.5]; N1 -- C3 [len=1.5]; C3 -- S1 [len=1.5]; S1 -- C2 [len=1.5]; C2 -- C1 [len=1.5, label=""]; C3 -- Cl1 [len=1.5]; C2 -- C4 [len=1.5]; C4 -- C5 [len=1.5];
// Positioning for clarity C1 [pos="0,0!"]; N1 [pos="1.3,0.75!"]; C3 [pos="2.6,0!"]; S1 [pos="1.3,-1.5!"]; C2 [pos="0,-0.75!"]; Cl1 [pos="3.9,0.75!"]; C4 [pos="-1.3,-1.5!"]; C5 [pos="-2.6,-0.75!"];
// Atom labels C1_label [label="C", pos="0,0.3!"]; N1_label [label="N", pos="1.3,1.05!"]; C3_label [label="C", pos="2.6,0.3!"]; S1_label [label="S", pos="1.3,-1.8!"]; C2_label [label="C", pos="0,-1.05!"]; Cl1_label [label="Cl", pos="3.9,1.05!"]; C4_label [label="CH₂", pos="-1.3,-1.8!"]; C5_label [label="CH₃", pos="-2.6,-1.05!"]; }
Figure 1: 2D structure of 2-chloro-5-ethylthiazole.
Physical Properties
Direct experimental data for the physical properties of 2-chloro-5-ethylthiazole are scarce. However, predictions based on its structure and data from analogous compounds provide valuable estimates.
| Property | Predicted Value | Analogous Compound Data |
| Boiling Point | ~180-200 °C (at 760 mmHg) | 2-chloro-5-methylthiazole: 174 °C[2] |
| Melting Point | Not available | 2-chloro-5-chloromethylthiazole: 31 °C[3] |
| Density | ~1.25 g/cm³ | Ethyl 2-chlorothiazole-5-carboxylate: 1.383 g/cm³ (Predicted)[4] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is soluble in ethanol, acetone, and dimethyl sulfoxide.[5] |
Chemical Reactivity and Synthesis
The chemical behavior of 2-chloro-5-ethylthiazole is dictated by the interplay of the thiazole ring and its substituents. The electron-withdrawing nature of the chlorine atom at the 2-position makes this site susceptible to nucleophilic substitution. The ethyl group at the 5-position is generally stable but can influence the overall electron density of the ring.
Synthesis
A plausible synthetic route to 2-chloro-5-ethylthiazole involves the Sandmeyer-type reaction from the corresponding 2-amino-5-ethylthiazole. This is a common method for introducing a chlorine atom at the 2-position of a thiazole ring.
Figure 2: Plausible synthesis of 2-chloro-5-ethylthiazole.
A general protocol for such a transformation is as follows:
Experimental Protocol: Synthesis of 2-Chloro-5-ethylthiazole (Representative)
-
Diazotization: Dissolve 2-amino-5-ethylthiazole in a suitable acidic medium (e.g., aqueous HCl). Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt intermediate.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution is typically observed.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield 2-chloro-5-ethylthiazole.
Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions.
Key Reactions
The 2-chloro substituent is a versatile handle for introducing a variety of functional groups via nucleophilic aromatic substitution.
Figure 3: Key reactions of 2-chloro-5-ethylthiazole.
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl group and the proton on the thiazole ring.
-
Thiazole Proton (H4): A singlet is expected for the proton at the 4-position of the thiazole ring, likely in the range of 7.0-7.5 ppm.
-
Ethyl Group:
-
A quartet for the methylene protons (-CH₂-) adjacent to the thiazole ring, expected around 2.7-3.0 ppm.
-
A triplet for the methyl protons (-CH₃) of the ethyl group, expected around 1.2-1.5 ppm.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide information on the carbon skeleton.
-
Thiazole Carbons:
-
C2 (bearing Cl): Expected to be the most downfield carbon of the ring, likely in the range of 150-155 ppm.
-
C4: Expected around 140-145 ppm.
-
C5 (bearing ethyl): Expected around 135-140 ppm.
-
-
Ethyl Group Carbons:
-
-CH₂-: Expected around 20-25 ppm.
-
-CH₃: Expected around 12-15 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorptions for the thiazole ring and the alkyl group.
-
C=N and C=C stretching (thiazole ring): Bands in the region of 1600-1450 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Aromatic C-H stretch just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C-Cl stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹.
Mass Spectrometry
The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z 147, with a characteristic M+2 isotope peak at m/z 149 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
-
Fragmentation: Likely fragmentation pathways would involve the loss of the ethyl group, the chlorine atom, and cleavage of the thiazole ring.
Safety and Handling
Based on the hazard information available for 2-chloro-5-ethylthiazole and safety data for analogous compounds, the following precautions should be observed[1]:
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
2-Chloro-5-ethylthiazole is a heterocyclic compound with significant potential as a building block in synthetic chemistry. While specific experimental data for this molecule is limited, its physical and chemical properties can be reasonably inferred from its structure and data available for related compounds. The presence of the reactive 2-chloro group allows for a variety of subsequent chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. Researchers working with this compound should exercise caution and adhere to standard laboratory safety procedures. Further experimental investigation into the properties and reactivity of 2-chloro-5-ethylthiazole is warranted to fully explore its potential.
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biological activity of substituted thiazole carboxylic acids
An In-depth Technical Guide to the Biological Activity of Substituted Thiazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, featuring in a multitude of FDA-approved drugs.[1][2][3] When functionalized with a carboxylic acid and other substituents, this scaffold gives rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of substituted thiazole carboxylic acids. We delve into their significant potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, offering insights into their mechanisms of action and providing detailed experimental protocols for their synthesis and bioactivity assessment. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction: The Thiazole Moiety in Drug Discovery
The thiazole nucleus is a privileged scaffold in drug design, prized for its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets.[4][5] The presence of sulfur and nitrogen atoms imparts a distinct chemical personality, allowing for diverse substitution patterns that can be fine-tuned to optimize pharmacological activity.[4] The incorporation of a carboxylic acid group further enhances the drug-like properties of these molecules, often improving solubility and providing an additional point of interaction with target proteins.[6][7] This guide will explore the rich pharmacology of substituted thiazole carboxylic acids, highlighting their journey from chemical synthesis to promising biological activity.
Synthetic Strategies for Substituted Thiazole Carboxylic Acids
The construction of the thiazole ring is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[8] This and other related methodologies provide versatile routes to a wide array of substituted thiazole carboxylic acids.
Hantzsch Thiazole Synthesis and its Modifications
The most common approach to synthesizing the thiazole core involves the condensation of an α-haloketone with a thioamide.[8] For the synthesis of thiazole-5-carboxylic acid derivatives, a typical starting material is an ethyl 2-chloroacetoacetate.
Experimental Protocol: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
-
Reaction Setup: To a solution of ethyl 2-chloroacetoacetate (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
-
Reaction Conditions: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
This foundational molecule can then be further modified at the 2-amino group or the ester can be hydrolyzed to the corresponding carboxylic acid.[9]
Other Synthetic Routes
Alternative synthetic strategies, such as those involving the reaction of thioamides with 3-tosyloxypentane-2,4-dione, have also been developed to access specific substitution patterns.[4] The choice of synthetic route is often dictated by the desired substitution pattern on the thiazole ring.
Diagram: General Synthetic Workflow for Substituted Thiazole Carboxylic Acids
Caption: A generalized workflow for the synthesis of substituted thiazole carboxylic acids.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted thiazole carboxylic acids have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[10][11]
Antibacterial Activity
Thiazole derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria.[12][13] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes. For instance, some thiazole-based compounds are known to target DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[11]
A series of pyrazolylthiazole carboxylic acids demonstrated good antimicrobial profiles, with some compounds exhibiting excellent activity against Gram-positive bacteria, comparable to the reference drug ciprofloxacin.[14] Specifically, compound 2h (R=OCH3, R(1)=Cl) showed a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL.[14]
Antifungal Activity
Several thiazole derivatives have also demonstrated potent antifungal activity against various Candida species.[5][10] The presence of specific substituents on the thiazole ring is crucial for this activity. For example, compounds bearing a pyrazoline and thiazole side group have shown enhanced antifungal effects.[10]
Table 1: Selected Substituted Thiazole Carboxylic Acids with Antimicrobial Activity
| Compound ID | Substituents | Target Organism | Activity (MIC) | Reference |
| 2h | Pyrazolyl, Methoxy, Chloro | Gram-positive bacteria | 6.25 µg/mL | [14] |
| 51a-c | Pyrazoline, Thiazole | Various bacteria | - | [10] |
| 54 | Coumarin, Pyrazole | S. aureus, B. subtilis | Moderate | [10] |
Anticancer Activity
The development of targeted cancer therapies is a major focus of modern drug discovery. Substituted thiazole carboxylic acids have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth.[15][16][17]
Mechanisms of Action
The anticancer effects of these compounds are often attributed to their ability to:
-
Induce Apoptosis: Many thiazole derivatives have been shown to trigger programmed cell death in cancer cells.[16]
-
Inhibit Kinases: They can act as inhibitors of crucial signaling kinases involved in cancer cell proliferation and survival, such as c-Met kinase.[18]
-
Disrupt Tubulin Polymerization: Some derivatives interfere with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[16]
-
Inhibit Topoisomerases: Modulation of topoisomerase activity is another mechanism by which these compounds can exert their anticancer effects.[16]
For example, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to have potent anti-proliferative activity against a broad range of tumor cell lines, causing cell cycle arrest at the G0/G1 interphase.[15]
Structure-Activity Relationship (SAR)
SAR studies have revealed that the nature and position of substituents on the thiazole ring are critical for anticancer potency.[19] For instance, in a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed based on the structure of dasatinib, the pyrimidin-4-ylamino core was found to be crucial for activity against non-leukemia cell lines.[19]
Diagram: Key Anticancer Mechanisms of Substituted Thiazole Carboxylic Acids
Caption: Interplay of molecular targets and cellular effects of anticancer thiazole derivatives.
Anti-inflammatory and Other Biological Activities
Beyond their antimicrobial and anticancer properties, substituted thiazole carboxylic acids have demonstrated a range of other important biological activities.
Anti-inflammatory Activity
Several thiazole derivatives have been investigated as potential anti-inflammatory agents.[7] Their mechanism of action can involve the inhibition of key inflammatory mediators. For example, certain 1,3-thiazole derivatives have been shown to inhibit cholinesterases and lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production.[7] A series of pyrazolylthiazole carboxylic acids also exhibited excellent in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model.[14]
Antiviral and Other Activities
The thiazole scaffold is also present in compounds with antiviral activity.[1] For example, certain 2,4-disubstituted thiazole-5-carboxylic acids have shown high activity against influenza virus type A.[1] Additionally, thiazole derivatives have been explored for their potential as carbonic anhydrase inhibitors and for the treatment of central nervous system disorders.[4]
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized substituted thiazole carboxylic acids, a variety of in vitro assays are employed.
Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Conclusion and Future Perspectives
Substituted thiazole carboxylic acids represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them attractive candidates for further drug development. Future research in this area will likely focus on:
-
Rational Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective inhibitors.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their in vivo efficacy.
The continued exploration of the chemical space around the substituted thiazole carboxylic acid scaffold holds immense promise for the discovery of novel therapeutics to address unmet medical needs.
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- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Thiazole Moiety
The thiazole ring is a privileged heterocyclic scaffold, integral to a multitude of natural products and synthetic pharmaceuticals, including the essential vitamin B1 (thiamine).[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in medicinal chemistry. Molecules incorporating the thiazole nucleus have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The strategic functionalization of the thiazole core allows for the fine-tuning of a molecule's physicochemical properties and biological targets.
2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid is a highly functionalized building block poised for the synthesis of diverse compound libraries. The presence of three distinct functional handles—the carboxylic acid, the chloro group, and the thiazole ring itself—offers orthogonal reactivity, enabling sequential and site-selective modifications. This guide provides an in-depth exploration of the synthesis and key applications of this versatile building block, complete with detailed protocols to facilitate its use in research and development.
Proposed Synthesis of this compound
A potential pathway would involve the reaction of ethyl 2-chloro-3-oxopentanoate with a suitable thioamide, followed by hydrolysis of the resulting ester.
Workflow for the Proposed Synthesis:
Caption: Proposed multi-step synthesis of the target compound.
Key Applications and Reaction Protocols
The utility of this compound stems from the differential reactivity of its functional groups. The carboxylic acid is readily converted to amides, esters, and other derivatives, while the 2-chloro position is an excellent handle for carbon-carbon bond formation via cross-coupling reactions.
Amide Bond Formation: Accessing Bioactive Carboxamides
Thiazole carboxamides are a prominent class of compounds with significant biological activity, including potent anticancer properties.[2][7] The carboxylic acid moiety of the title compound can be readily coupled with a diverse range of primary and secondary amines to generate libraries of novel carboxamides.
Causality in Reagent Selection: The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[8] Therefore, the carboxylic acid must first be activated. Common strategies include conversion to a more reactive acyl chloride or the use of peptide coupling reagents.
-
Acyl Chloride Formation: Thionyl chloride (SOCl₂) or oxalyl chloride are effective for converting the carboxylic acid to the highly electrophilic acyl chloride. This method is robust but can be incompatible with sensitive functional groups.[9]
-
Peptide Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) provide milder conditions for amide bond formation, preserving sensitive functionalities and minimizing racemization in chiral substrates.[10][11]
Protocol 1: General Procedure for Amide Synthesis via Acyl Chloride
-
Activation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M). Add oxalyl chloride (1.5 equiv.) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.
-
Coupling: Dissolve the crude acyl chloride in anhydrous DCM (0.2 M). In a separate flask, dissolve the desired amine (1.1 equiv.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv.) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Amide Synthesis using HATU
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in an aprotic solvent such as DMF or DCM (0.1 M), add the desired amine (1.1 equiv.).
-
Add HATU (1.2 equiv.) and a non-nucleophilic base like DIPEA (2.0 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation at the 2-Position
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[12] The 2-chloro substituent on the thiazole ring serves as an excellent electrophilic partner for coupling with a wide variety of boronic acids or their esters, enabling the introduction of aryl, heteroaryl, or vinyl groups.
Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with heteroaryl chlorides which can be challenging substrates.
Workflow for Suzuki-Miyaura Cross-Coupling:
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
Note: The carboxylic acid may need to be protected (e.g., as an ester) prior to the cross-coupling reaction to avoid potential side reactions.
-
Reaction Setup: In an oven-dried Schlenk tube, combine the this compound derivative (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required, e.g., XPhos, SPhos, 4-10 mol%).
-
Add the degassed solvent system (e.g., a mixture of dioxane and water, or toluene).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary
| Reaction Type | Key Reagents | Typical Conditions | Product Class |
| Amide Coupling (Acyl Chloride) | SOCl₂ or (COCl)₂, Amine, Base (TEA, DIPEA) | DCM, 0 °C to RT | 2-Chloro-5-ethyl-thiazole-4-carboxamides |
| Amide Coupling (Peptide Reagent) | HATU or EDC/HOBt, Amine, Base (DIPEA) | DMF or DCM, RT | 2-Chloro-5-ethyl-thiazole-4-carboxamides |
| Suzuki-Miyaura Coupling | Boronic Acid, Pd Catalyst, Ligand, Base | Dioxane/H₂O or Toluene, 80-110 °C | 2-Aryl/Heteroaryl-5-ethyl-thiazole derivatives |
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature allows for the systematic construction of complex molecules through well-established synthetic transformations. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel therapeutic agents and functional materials.
References
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Hantzsch, A. R. Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
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Hantzsch Thiazole Synthesis. Organic Chemistry Portal. Available at: [Link]
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Boultadakis, E., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2953. Available at: [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
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Nemeth, G., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 2825-2829. Available at: [Link]
- Amini, M., et al. (2007). Synthesis and Characterization of 2-Alkyl-1-[4-(5-carboxy-1,2,3-thiadiazole-4-yl)benzyl]-4-chloro-1H-imidazole-5-carboxaldehydes. Asian Journal of Chemistry, 19(6), 4679-4683.
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A Systematic Review On Thiazole Synthesis And Biological Activities. KUEY. Available at: [Link]
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Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. Available at: [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. Available at: [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
- US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
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A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]
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One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. Available at: [Link]
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The synthesis of thiazole-2- and of thiazole-5- carboxylic acid via a halogen-metal exchange reaction). ResearchGate. Available at: [Link]
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Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. Available at: [Link]
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Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. KTU ePubl. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Bentham Science. Available at: [Link]
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Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. NIH. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
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First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. PMC - PubMed Central. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - PubMed Central. Available at: [Link]
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Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. Available at: [Link]
-
Chiral covalent organic frameworks synthesized via a Suzuki–Miyaura-coupling reaction: enantioselective recognition of d/l-amino acids. New Journal of Chemistry. Available at: [Link]
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Comprehensive Analytical Characterization of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid, a key heterocyclic building block in pharmaceutical and agrochemical synthesis. The structural complexity and functional group diversity of this molecule necessitate a multi-technique approach to unequivocally confirm its identity, purity, and stability. We present optimized protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. The causality behind experimental choices is explained to empower researchers to adapt these methods for related compounds.
Introduction
This compound is a substituted thiazole derivative. The thiazole ring is a core scaffold in numerous biologically active compounds, and its derivatives are integral to the development of new therapeutic agents and specialized chemicals.[1] The presence of a carboxylic acid, an ethyl group, and a reactive chlorine atom makes this molecule a versatile intermediate for further chemical modification.
Accurate and reliable analytical characterization is a non-negotiable cornerstone of the drug development process. It ensures the quality of starting materials, validates synthetic pathways, and provides the necessary data for regulatory submissions. This guide outlines a systematic workflow for the definitive characterization of this compound.
Molecular Structure and Physicochemical Properties
A foundational step in any analytical endeavor is to understand the basic properties of the analyte.
Structure:
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO₂S | |
| Molecular Weight | 191.64 g/mol | |
| IUPAC Name | This compound | - |
| SMILES | CCC1=C(C(=O)O)SC(=N1)Cl | - |
| InChI Key | RILKJAPLKJABQE-UHFFFAOYSA-N | - |
| Form | Solid |
Chromatographic Analysis for Purity and Identity
Chromatographic methods are essential for determining the purity of the compound and separating it from potential impurities, starting materials, or side products.
High-Performance Liquid Chromatography (HPLC-UV)
Principle & Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile organic molecules. The method separates compounds based on their hydrophobicity. For this analyte, a C18 column provides excellent retention and separation capabilities. The thiazole ring is a chromophore, allowing for sensitive detection using a UV detector. An acidic modifier is added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
-
Instrumentation: Utilize an HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[2]
-
Chromatographic Conditions:
-
Inject the prepared sample.
-
Monitor the chromatogram for the main peak and any impurity peaks.
-
Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
-
Table 2: HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column offering good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile, MS-compatible modifier that ensures protonation of the analyte.[3] |
| Mobile Phase B | Acetonitrile | Common organic solvent providing good elution strength. |
| Gradient | 20% B to 95% B over 15 min | A gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Volume | 10 µL | Standard volume for analytical runs. |
| Detection | UV at 270 nm | Wavelength selected for optimal absorbance of the thiazole moiety.[2] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle & Rationale: LC-MS provides unambiguous confirmation of the molecular weight of the analyte and is a powerful tool for identifying unknown impurities. Coupling the HPLC separation to a mass spectrometer allows for mass analysis of each eluting peak. Electrospray Ionization (ESI) is an effective soft ionization technique for this molecule. The presence of a chlorine atom results in a characteristic isotopic pattern (³⁵Cl/³⁷Cl), which serves as a definitive marker.[4]
Experimental Protocol:
-
System Setup: Use an LC-MS system with an ESI source. The HPLC method described in Section 3.1 is directly applicable, as it uses an MS-compatible mobile phase (formic acid).[3]
-
Mass Spectrometer Parameters:
-
Set the instrument to acquire data in both positive and negative ion modes to determine the optimal ionization. Negative mode is often preferred for carboxylic acids ([M-H]⁻), while the thiazole nitrogen can be protonated in positive mode ([M+H]⁺).
-
Scan a mass range from m/z 50 to 500.
-
Observe the mass spectrum of the main chromatographic peak.
-
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Negative / ESI Positive | To detect [M-H]⁻ and [M+H]⁺ ions, respectively. |
| Expected m/z | Negative: 190.98 ([C₆H₅ClNO₂S]⁻) Positive: 192.99 ([C₆H₇ClNO₂S]⁺) | Calculated for the deprotonated and protonated molecule. |
| Key Observation | Isotopic peak at M+2 with ~32% relative abundance. | Confirms the presence of a single chlorine atom.[4] |
| Fragmentation | Tandem MS (MS/MS) can be used to study fragmentation patterns, such as the loss of CO₂ or HCl, to further confirm the structure.[5][6] |
Spectroscopic Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR is the most powerful technique for unambiguous structure determination in solution. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. A deuterated solvent that can dissolve the analyte without producing interfering signals is required.[7]
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it helps in observing the exchangeable acidic proton.
-
Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.
Predicted NMR Data (in DMSO-d₆):
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~13.5 | broad singlet | 1H | -COOH |
| ~2.95 | quartet | 2H | -CH₂-CH₃ | |
| ~1.25 | triplet | 3H | -CH₂-CH₃ | |
| ¹³C NMR | ~162 | - | - | -COOH |
| ~158 | - | - | C2 (C-Cl) | |
| ~155 | - | - | C5 (C-ethyl) | |
| ~130 | - | - | C4 (C-COOH) | |
| ~22 | - | - | -CH₂-CH₃ | |
| ~13 | - | - | -CH₂-CH₃ |
Causality Note: The electron-withdrawing nature of the thiazole ring and the chlorine atom will shift the signals of the ethyl group downfield compared to a simple alkane. The carboxylic acid proton signal is typically very broad and downfield.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrations. It is an excellent tool for confirming the presence of the carboxylic acid and the thiazole ring.[8]
Experimental Protocol:
-
Sample Preparation: Prepare the sample using either the KBr pellet method or by placing a small amount of the solid directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
Table 5: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600 - 1450 | C=N, C=C stretch | Thiazole Ring |
| ~1250 | C-O stretch | Carboxylic Acid |
| ~800 - 600 | C-Cl stretch | Chloroalkene |
Interpretation Note: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[9] The C=O stretch will be a strong, sharp absorption.
Elemental Composition Verification
Elemental Analysis
Principle & Rationale: Combustion analysis provides the mass percentages of carbon, hydrogen, and nitrogen, while other methods can determine sulfur and chlorine content. This technique validates the empirical formula of the synthesized compound by comparing the experimentally determined elemental composition with the theoretical values.
Experimental Protocol:
-
Submit a pure, dry sample (~2-3 mg) for C, H, N, S, and Cl analysis.
-
Compare the experimental results with the theoretical percentages calculated from the molecular formula C₆H₆ClNO₂S.
Table 6: Elemental Analysis Data
| Element | Theoretical % | Found % | Acceptance Criteria |
| Carbon (C) | 37.60 | ± 0.4% | |
| Hydrogen (H) | 3.16 | ± 0.4% | |
| Nitrogen (N) | 7.31 | ± 0.4% | |
| Sulfur (S) | 16.73 | ± 0.4% | |
| Chlorine (Cl) | 18.50 | ± 0.4% |
Comprehensive Analytical Workflow
A logical sequence of analysis ensures that all critical quality attributes of the compound are assessed efficiently. The following workflow is recommended for the complete characterization of a new batch of this compound.
Caption: Integrated workflow for compound characterization.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the complete and accurate characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous determination of identity, purity, structure, and elemental composition. Adherence to these protocols will provide researchers and drug development professionals with the high-quality, reliable data necessary to advance their scientific objectives.
References
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Infrared study of the association and conformations of thiazole 2-carboxylic acid and 2-aminothiazole. (1990). accedaCRIS. [Link]
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. SpringerLink. [Link]
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Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. [Link]
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ELECTRON IONISATION MASS SPECTRA OF SOME POLYHETEROCYCLIC TRIAZOLE DERIVATIVES. Studia Universitatis Babes-Bolyai Chemia. [Link]
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Mass spectrometry of halogen-containing organic compounds. (2005-08-07). ResearchGate. [Link]
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A Systematic Review On Thiazole Synthesis And Biological Activities. KUEY. [Link]
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Application Note: Leveraging 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic Acid as a Versatile Scaffold in Modern Drug Discovery
Abstract
The thiazole ring is a privileged heterocyclic scaffold, integral to the structure of numerous FDA-approved drugs and biologically active agents.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of medicinal chemistry.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid. We present this molecule as a trifunctional, synthetically versatile building block, offering distinct, orthogonal handles for molecular elaboration. The guide delves into the rationale behind its application, providing field-proven protocols for amide library synthesis, palladium-catalyzed cross-coupling for core diversification, and strategies for bioisosteric modification. Each protocol is designed to be a self-validating system, with explanations grounded in mechanistic principles to empower researchers to adapt and innovate.
The Thiazole Scaffold: A Foundation of Medicinal Chemistry
The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a recurring motif in a vast array of therapeutic agents, from anticancer drugs like Dasatinib to anti-inflammatory agents like Meloxicam.[1][3][6][7] Its prevalence is not coincidental; the scaffold's properties are highly advantageous for drug design:
-
Aromatic Stability & Planarity: The aromatic nature of the thiazole ring provides a rigid, planar structure that can effectively orient substituents for optimal interaction with biological targets.[1]
-
Hydrogen Bonding Capacity: The nitrogen atom in the ring acts as a hydrogen bond acceptor, a critical interaction for receptor binding.
-
Metabolic Stability: The thiazole ring is generally robust to metabolic degradation, contributing to favorable pharmacokinetic profiles.
-
Synthetic Tractability: As this note will detail, the thiazole ring can be functionalized at multiple positions, allowing for systematic exploration of the surrounding chemical space.[1][7]
The concept of a "scaffold" is central to modern medicinal chemistry, providing a core structure from which libraries of analogues can be generated to probe structure-activity relationships (SAR).[8][9][10][11] this compound is an exemplary scaffold, offering three distinct points for modification, each with a specific strategic purpose.
Strategic Analysis of this compound
The power of this building block lies in the unique and complementary reactivity of its three functional components: the 4-carboxylic acid, the 2-chloro substituent, and the 5-ethyl group. A thorough understanding of each component's role is crucial for its effective implementation in a drug discovery program.
Caption: Strategic workflow for utilizing the trifunctional thiazole scaffold.
The 4-Carboxylic Acid: The Primary Interaction and Derivatization Point
The carboxylic acid moiety is a powerful pharmacophoric element. At physiological pH, it is typically deprotonated to a carboxylate, which can form strong ionic bonds (salt bridges) with basic residues like arginine and lysine in a protein's active site. It is also an excellent hydrogen bond donor and acceptor. Synthetically, it is the most common handle for generating libraries of amides and esters to explore the R¹ space of a molecule.
However, the presence of a carboxylic acid can also present challenges, such as poor membrane permeability and rapid metabolic clearance, which can limit oral bioavailability.[12][13] This duality makes it a critical feature to modulate during lead optimization.
The 2-Chloro Substituent: The Gateway to Core Diversification
The chlorine atom at the C2 position of the thiazole ring is an exceptionally valuable synthetic handle. The C2 position is electron-deficient and susceptible to nucleophilic aromatic substitution, but more importantly, it serves as an ideal electrophile for transition metal-catalyzed cross-coupling reactions.[6][14] This allows for the introduction of a vast array of substituents, including aryl, heteroaryl, alkyl, and amino groups, fundamentally altering the core structure of the scaffold. This capability is essential for:
-
Exploring new binding pockets: Introducing new vectors to interact with previously unaddressed regions of a target protein.
-
Modulating scaffold properties: Fine-tuning electronics, solubility, and conformation.
-
Generating novel intellectual property (IP): Creating chemically distinct matter that is not covered by existing patents.[9]
The 5-Ethyl Group: The Physicochemical Modulator
While less reactive, the ethyl group at the C5 position plays a subtle but important role. It contributes to the molecule's lipophilicity, which influences solubility, cell permeability, and plasma protein binding. In the context of a protein-ligand complex, this small hydrophobic group can fit into a corresponding greasy pocket, contributing to binding affinity through the hydrophobic effect. Its steric bulk also influences the orientation of the adjacent carboxylic acid group.
Physicochemical Properties Summary
The following table summarizes the calculated physicochemical properties of the title compound, which are critical for initial drug design considerations.
| Property | Value | Significance in Drug Design |
| Molecular Weight | 205.66 g/mol | Falls within the desirable range for small molecule drugs ("Rule of 5"). |
| cLogP | 1.8 - 2.2 | Indicates moderate lipophilicity, a good starting point for balancing solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 67.4 Ų | Suggests good potential for cell permeability. |
| pKa (Carboxylic Acid) | 3.5 - 4.0 | The acid will be >99% ionized at physiological pH (7.4), facilitating strong ionic interactions but potentially limiting passive diffusion. |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |
| Hydrogen Bond Acceptors | 3 | The carboxyl oxygens and the thiazole nitrogen. |
Note: Values are estimations from standard cheminformatics software and should be experimentally verified.
Key Experimental Protocols and Applications
This section provides detailed, step-by-step protocols for the two most direct and powerful applications of the this compound scaffold.
Protocol 1: Amide Library Synthesis via HATU Coupling
Amide bond formation is the most frequently performed reaction in medicinal chemistry.[15][16] This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions and racemization of chiral centers.
Causality Behind Choices:
-
HATU: Chosen for its high reactivity and ability to couple even challenging or sterically hindered substrates. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic, sterically hindered base is used to scavenge the HCl produced during the reaction without competing with the primary amine nucleophile.
-
DMF (Dimethylformamide): A polar aprotic solvent is used to solubilize the diverse range of reactants and reagents typically used in library synthesis.
Caption: General scheme for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry 4 mL vial equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 20.6 mg, 0.1 mmol).
-
Solvent and Reagent Addition: Dissolve the starting acid in anhydrous DMF (1.0 mL). Add the desired primary or secondary amine (1.1 eq, 0.11 mmol).
-
Base Addition: Add DIPEA (3.0 eq, 52 µL, 0.3 mmol). The use of excess base ensures the reaction medium remains basic, which is optimal for the coupling.
-
Coupling Agent Addition: In a separate vial, dissolve HATU (1.2 eq, 45.6 mg, 0.12 mmol) in anhydrous DMF (0.5 mL). Add this solution dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting acid.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL). Wash the organic layer sequentially with 1N HCl (2 x 5 mL) to remove excess amine and DIPEA, followed by saturated NaHCO₃ solution (2 x 5 mL) to remove any unreacted acid and HATU byproducts, and finally with brine (1 x 5 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography on silica gel or by preparative HPLC.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Core Diversification via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for coupling an aryl or heteroaryl boronic acid to the 2-position of the thiazole ring, replacing the chlorine atom.[17] This reaction dramatically increases molecular complexity and allows for the exploration of new vectors for biological activity.
Causality Behind Choices:
-
Pd(dppf)Cl₂: A robust, air-stable palladium(II) precatalyst that is reduced in situ to the active palladium(0) species. The dppf ligand is a bulky phosphine ligand that promotes the crucial reductive elimination step and stabilizes the catalytic species.
-
K₂CO₃: An inorganic base is required for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.
-
Dioxane/Water: A common solvent mixture for Suzuki couplings. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.
-
Inert Atmosphere: The reaction must be degassed and run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Step-by-Step Methodology:
-
Ester Protection: The carboxylic acid must first be protected, typically as a methyl or ethyl ester, to prevent interference with the basic conditions of the Suzuki coupling. This can be achieved under standard Fischer esterification conditions (e.g., SOCl₂ in MeOH). Let's assume the starting material is now Ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate .
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the ethyl ester from step 1 (1.0 eq, e.g., 23.4 mg, 0.1 mmol), the desired arylboronic acid (1.5 eq, 0.15 mmol), and K₂CO₃ (3.0 eq, 41.5 mg, 0.3 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq, 4.1 mg, 0.005 mmol).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (1.5 mL) and water (0.5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction is typically complete within 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (10 mL). Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 5 mL) and brine (1 x 5 mL).
-
Purification & Deprotection: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by flash chromatography. The resulting pure ester can then be saponified (e.g., using LiOH in THF/water) to yield the final 2-aryl-5-ethyl-1,3-thiazole-4-carboxylic acid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry programs. Its trifunctional nature provides orthogonal synthetic handles that enable a multi-pronged approach to lead discovery and optimization. By leveraging the carboxylic acid for primary SAR exploration, the 2-chloro position for core diversification and IP generation, and the 5-ethyl group for fine-tuning physicochemical properties, researchers can efficiently navigate the complex chemical space required to develop novel therapeutic agents. The robust protocols provided herein serve as a validated starting point for the synthesis of diverse libraries based on this promising thiazole scaffold.
References
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
- Scaffolds and Scaffold-based Compounds | Screening Libraries. Life Chemicals.
- Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Semantic Scholar.
- Carboxylic acid (bio)isosteres in drug design. PubMed.
- Computational Exploration of Molecular Scaffolds in Medicinal Chemistry.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online.
- Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.
- The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.
- Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. PubMed.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- Thiazole Ring—A Biologically Active Scaffold.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
- The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature.
- Formation of amides: one-pot condensation of carboxylic acids and amines medi
- Application Notes and Protocols for Amide Bond Formation in Small Molecule Synthesis. Benchchem.
- SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. SpringerLink.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms.
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Advances in Cross-Coupling Reactions. PMC - NIH.
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Application Note: Synthetic Strategies for Bioactive Molecules from 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid is a promising, yet underexplored, heterocyclic building block for medicinal chemistry. While direct literature on its applications is sparse, its structure possesses three key points of functionalization: a reactive 2-chloro group, a versatile 4-carboxylic acid, and a 5-ethyl group on the thiazole core. This guide provides a detailed analysis of its reactive potential and presents robust, field-proven protocols for its elaboration into diverse, potentially bioactive molecules. By leveraging the established chemistry of analogous thiazole systems, we outline strategic pathways for creating novel amide, ester, and 2-substituted amino-thiazole derivatives for screening in drug discovery programs.
Structural and Reactivity Analysis
This compound is a trifunctional scaffold. Understanding the distinct reactivity of each functional group is critical for designing successful synthetic campaigns.
| Property | Value |
| Molecular Formula | C₆H₆ClNO₂S |
| Molecular Weight | 191.64 g/mol |
| Key Functional Groups | C2-Halogen, C4-Carboxylic Acid, C5-Alkyl |
The molecule's reactivity is governed by the interplay of these groups. The thiazole ring's nitrogen and sulfur atoms influence the electron density, making the C2 position electron-deficient and thus susceptible to nucleophilic attack. The carboxylic acid at C4 provides a robust handle for amide bond formation, a cornerstone of modern medicinal chemistry.
Caption: Key reactive sites for synthetic diversification.
Core Synthetic Pathways & Protocols
Two primary, high-yield synthetic transformations can be reliably applied to this scaffold: derivatization of the carboxylic acid and substitution of the 2-chloro group.
Pathway A: Amide and Ester Synthesis via Carboxylic Acid Derivatization
The formation of an amide bond is arguably the most critical reaction in drug discovery, as it mimics the peptide linkages in biological systems and provides crucial hydrogen bond donors and acceptors. Thiazole carboxamides, in particular, are prevalent in numerous bioactive agents, including kinase inhibitors.[1][2] The carboxylic acid of the title compound can be readily activated with standard coupling reagents to react with a vast library of amines or alcohols.
Protocol 1: General Procedure for Amide Synthesis via HATU Coupling
This protocol describes a reliable method for coupling the thiazole carboxylic acid with a primary or secondary amine.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable). DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the generated HCl without interfering with the reaction. DMF is an excellent polar aprotic solvent for this transformation.
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add the desired primary or secondary amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.
Caption: Workflow for amide synthesis via HATU coupling.
Pathway B: C2-Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The 2-chloro substituent on the thiazole ring is activated for Nucleophilic Aromatic Substitution (SNAr), allowing for its displacement by a variety of nucleophiles. This reaction is fundamental for installing key pharmacophoric groups. For instance, the 2-amino-thiazole moiety is a privileged scaffold found in numerous approved drugs, including the kinase inhibitor Dasatinib.[3][4]
Protocol 2: General Procedure for Synthesis of 2-Aminothiazole Derivatives
This protocol details the substitution of the 2-chloro group with an amine nucleophile.
Rationale: The reaction typically requires a base to scavenge the HCl byproduct and a polar, aprotic solvent to facilitate the formation of the Meisenheimer intermediate. Elevated temperatures are often necessary to overcome the activation energy of C-Cl bond cleavage.
Step-by-Step Methodology:
-
Preparation: In a sealed reaction vessel, combine this compound (1.0 eq) and the desired amine (1.5-2.0 eq).
-
Solvent and Base: Add a suitable polar aprotic solvent such as Dioxane, DMF, or N-Methyl-2-pyrrolidone (NMP), along with a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic base. Dilute the filtrate with water, which may precipitate the product if it is a solid. Alternatively, extract with an organic solvent like ethyl acetate.
-
Purification: If an acidic workup is required to remove excess amine, the carboxylic acid may need to be protected first or the pH carefully controlled. The crude product is typically purified by recrystallization or flash column chromatography.
Caption: Workflow for C2-amination via SNAr.
Integrated Synthetic Strategies for Molecular Libraries
The true power of this scaffold lies in combining Pathway A and Pathway B to rapidly generate libraries of diverse molecules for high-throughput screening. The order of operations is a key strategic consideration.
-
Strategy 1 (Amidation First): Converting the carboxylic acid to an amide first (Protocol 1) may alter the electronic properties of the ring, potentially affecting the subsequent SNAr reaction (Protocol 2). This route is often preferred as amide coupling conditions are generally mild.
-
Strategy 2 (SNAr First): Performing the SNAr reaction first (Protocol 2) introduces a new functional group at the C2 position. This group (e.g., a secondary amine) might require protection before proceeding with the amide coupling step to prevent undesired side reactions.
Caption: Divergent synthetic routes for library generation.
Application Example: Designing Potential Kinase Inhibitors
To illustrate the utility of these protocols, we can propose the synthesis of derivatives targeting protein kinases, a well-validated class of drug targets. Many kinase inhibitors feature a 2-amino-thiazole-5-carboxamide core.[3]
The following table provides a template for organizing synthetic efforts and tracking structure-activity relationships (SAR).
| Derivative Structure (Hypothetical) | Synthetic Route | R¹-Group (Amine for Protocol 1) | R²-Group (Amine for Protocol 2) | Rationale / Hypothetical Target |
| Ex-1 | Strategy 1 | 2-chloro-6-methylaniline | 4-(2-hydroxyethyl)piperazine | Core structure mimics Dasatinib; potential pan-Src kinase inhibitor.[4] |
| Ex-2 | Strategy 1 | 3-methoxyaniline | Morpholine | Explores electronic and solubility effects at the C2 and C4 positions. |
| Ex-3 | Strategy 2 | Cyclopropylamine | 6-chloro-2-methylpyrimidin-4-amine | Introduces a rigid cyclopropyl group and a pyrimidine hinge-binder. |
Conclusion
This compound represents a versatile and valuable starting material for constructing libraries of novel heterocyclic compounds. By applying robust and well-established synthetic methodologies such as amide coupling and nucleophilic aromatic substitution, researchers can efficiently generate a wide array of derivatives. The strategic combination of these reactions provides a powerful platform for exploring structure-activity relationships and discovering new bioactive molecules for various therapeutic targets.
References
- Google Patents. (n.d.). Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof (EP0619815B1).
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-thiazole-5-carboxylic acid. Retrieved from [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). Molecules. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole (EP0794180B1).
- Google Patents. (n.d.). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole (US20030153767A1).
- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-thiazole (WO1997023469A1).
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives. Retrieved from [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of thiazole-2- and of thiazole-5-carboxylic acid via a halogen-metal exchange reaction). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]
-
Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). Archiv der Pharmazie. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]
Sources
detailed protocol for Hantzsch synthesis of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid
An Application Note for the Synthesis of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid via Hantzsch Condensation and Subsequent Hydrolysis
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthetic strategy employs the robust Hantzsch thiazole synthesis to construct the core heterocyclic scaffold, followed by a Sandmeyer reaction to install the 2-chloro substituent, and concludes with a basic hydrolysis to yield the target carboxylic acid. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering detailed procedural steps, mechanistic insights, and practical guidance for successful execution.
Introduction and Synthetic Strategy
The 1,3-thiazole ring is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide array of pharmacological activities, including anti-inflammatory, anti-HIV, and anticancer properties.[1][2] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone reaction for the construction of this important heterocycle.[3] The classical approach involves the condensation of an α-haloketone with a thioamide.[3][4]
Due to the reactivity of the target carboxylic acid, our synthetic approach is designed in two primary stages:
-
Formation and Functionalization of the Thiazole Ester: We will first construct the ethyl ester precursor. This involves the initial Hantzsch condensation of ethyl 2-chloro-3-oxopentanoate with thiourea to form an ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate intermediate. The 2-amino group is a versatile handle that will be subsequently converted to the desired 2-chloro substituent via a Sandmeyer reaction.
-
Hydrolysis to the Carboxylic Acid: The terminal ethyl ester is then saponified under basic conditions to afford the final this compound.[5][6]
This strategic sequencing protects the carboxylic acid moiety and leverages well-established, high-yielding transformations.
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of the target compound.
Mechanistic Considerations
The Hantzsch Thiazole Synthesis
The reaction proceeds through a well-established multi-step pathway.[7][8]
-
Nucleophilic Attack: The sulfur atom of the thioamide, being highly nucleophilic, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the ketone carbonyl.
-
Dehydration: A molecule of water is eliminated from the cyclic intermediate to form the aromatic thiazole ring. The aromaticity of the final product provides a strong thermodynamic driving force for the reaction.[9]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Sandmeyer Reaction and Ester Hydrolysis
The conversion of the 2-aminothiazole to a 2-chlorothiazole proceeds via a diazonium salt intermediate, which is then displaced by a chloride ion, typically catalyzed by copper(I) chloride. The final hydrolysis step is a standard base-catalyzed saponification of the ethyl ester.[6]
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. α-Haloketones are lachrymators and should be handled with extreme care.[10] Diazonium salts can be explosive if allowed to dry; they should be kept cold and used immediately in solution.
Reagent Summary Table
| Step | Reagent | MW ( g/mol ) | Density (g/mL) | Amount (mmol) | Mass/Volume | Equivalents |
| 1A | Ethyl 2-chloro-3-oxopentanoate | 178.61 | 1.15 | 50 | 8.93 g (7.77 mL) | 1.0 |
| 1A | Thiourea | 76.12 | - | 50 | 3.81 g | 1.0 |
| 1A | Ethanol (Absolute) | 46.07 | 0.789 | - | 150 mL | - |
| 1B | Ethyl 2-amino-5-ethyl-thiazole-4-carboxylate | 214.27 | - | ~45 (Est. 90%) | 9.64 g | 1.0 |
| 1B | Sodium Nitrite (NaNO₂) | 69.00 | - | 54 | 3.73 g | 1.2 |
| 1B | Copper(I) Chloride (CuCl) | 98.99 | - | 54 | 5.35 g | 1.2 |
| 1B | Hydrochloric Acid (Conc., 12M) | 36.46 | 1.18 | - | ~40 mL | - |
| 2 | Ethyl 2-chloro-5-ethyl-thiazole-4-carboxylate | 233.71 | - | ~36 (Est. 80%) | 8.41 g | 1.0 |
| 2 | Sodium Hydroxide (NaOH) | 40.00 | - | 72 | 2.88 g | 2.0 |
| 2 | Ethanol/Water (1:1) | - | - | - | 100 mL | - |
Protocol 1A: Hantzsch Synthesis of Ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (3.81 g, 50 mmol).[10]
-
Solvent Addition: Add 150 mL of absolute ethanol to the flask and stir until the thiourea is mostly dissolved.
-
Reagent Addition: Carefully add ethyl 2-chloro-3-oxopentanoate (7.77 mL, 50 mmol) to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) using a heating mantle. The reaction is typically complete within 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Slowly pour the reaction mixture into a beaker containing 200 mL of a cold, saturated aqueous solution of sodium bicarbonate. A precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water (3 x 50 mL) to remove any inorganic salts.
-
Drying: Dry the collected solid under vacuum to yield the crude ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate, which can often be used in the next step without further purification.
Protocol 1B: Sandmeyer Reaction for Ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate
-
Diazotization Setup: In a 500 mL beaker, suspend the crude aminothiazole from Step 1A (~9.64 g, ~45 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL). Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Diazonium Salt Formation: Dissolve sodium nitrite (3.73 g, 54 mmol) in 20 mL of cold water. Add this solution dropwise to the cold thiazole suspension over 30 minutes, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes at 0-5°C after the addition is complete.
-
Copper Catalyst Preparation: In a separate 1 L beaker, dissolve copper(I) chloride (5.35 g, 54 mmol) in concentrated hydrochloric acid (15 mL).
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur. Allow the mixture to stir and slowly warm to room temperature over 2 hours.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate.
Protocol 2: Hydrolysis to this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the chloro-thiazole ester from Step 1B (~8.41 g, ~36 mmol) in 100 mL of a 1:1 mixture of ethanol and water.
-
Base Addition: Add sodium hydroxide pellets (2.88 g, 72 mmol) to the solution.[11]
-
Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Solvent Removal: After cooling to room temperature, remove the ethanol from the reaction mixture using a rotary evaporator.
-
Acidification and Precipitation: Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath. Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of cold 6M hydrochloric acid. A white or off-white solid should precipitate.[12]
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compound.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.
-
Melting Point (MP): To assess the purity of the final crystalline solid.
Troubleshooting and Field Insights
-
Low Yield in Hantzsch Synthesis: Ensure the α-haloketone is of high purity and has not degraded. The reaction is sensitive to moisture; using absolute ethanol is recommended.
-
Incomplete Hydrolysis: If the saponification is sluggish, the reaction time can be extended, or a stronger base like lithium hydroxide can be used. Ensure a sufficient excess of base (at least 2 equivalents) is present.
-
Purification Challenges: The intermediate ester may require chromatographic purification if the crude product is not clean enough for the subsequent step. The final carboxylic acid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Sandmeyer Reaction Issues: Maintaining a low temperature (0-5°C) during diazotization is critical to prevent the premature decomposition of the diazonium salt. The addition of the diazonium salt to the copper solution should be done cautiously to control the effervescence.
References
-
ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available from: [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
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Al-Ayed, A. S. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1199. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
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Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]
- Google Patents. Processes for preparing thiazole carboxylic acids. US3274207A.
-
ChemBK. Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. Available from: [Link]
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National Institutes of Health. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Available from: [Link]
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ResearchGate. The Hantzsch Thiazole Synthesis. | Download Scientific Diagram. Available from: [Link]
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National Institutes of Health. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
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YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]
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Sci-Hub. Some Conversions of Thiazoline Carboxylic Acid Esters. Available from: [Link]
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Scribd. Hantzsch Thiazole Synthesis 2010. Available from: [Link]
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Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]
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Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Available from: [Link]
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Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available from: [Link]
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National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]
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ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Available from: [Link]
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Chemistry LibreTexts. 11.7: Hydrolysis of Thioesters, Esters, and Amides. Available from: [Link]
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Journal of Pharmaceutical Negative Results. A Systematic Review On Thiazole Synthesis And Biological Activities. Available from: [Link]
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applications of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid in kinase inhibitor synthesis
Application Notes and Protocols for the Utilization of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid
Introduction: The Privileged Thiazole Scaffold in Kinase Inhibition
The thiazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds, including several approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an ideal core for the design of enzyme inhibitors.[3][4] Within the vast landscape of drug discovery, protein kinases have emerged as a critical class of targets, particularly in oncology.[5] The thiazole carboxamide framework has been successfully employed in the development of potent inhibitors against various kinases, including c-Met, Akt, and ALK5, demonstrating its versatility and importance in this therapeutic area.[2][6][7]
This guide provides a comprehensive overview of the synthetic utility of This compound , a key building block for the generation of novel kinase inhibitors. We will explore its synthesis and subsequent elaboration into potent inhibitors through established medicinal chemistry strategies. The protocols detailed below are designed for researchers and scientists in drug development, offering both practical steps and the underlying scientific rationale.
Synthetic Strategy: From Building Block to Potent Inhibitor
The overall strategy for the synthesis of a kinase inhibitor from this compound involves a multi-step process. A plausible synthetic route is outlined below, commencing with the construction of the thiazole core via the Hantzsch synthesis, followed by functional group manipulations to introduce the chloro substituent and enable amide coupling with a desired amine, a common feature in many kinase inhibitors for interaction with the hinge region of the kinase domain.
Caption: Overall synthetic workflow for the preparation of a target kinase inhibitor from this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate
The Hantzsch thiazole synthesis is a reliable method for the construction of the thiazole ring from an α-halocarbonyl compound and a thioamide.[8][9]
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thioacetamide
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve thioacetamide (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add ethyl 2-chloroacetoacetate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the desired ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate.
Rationale: This one-pot condensation reaction efficiently forms the thiazole ring. The initial nucleophilic attack of the sulfur atom of thioacetamide on the α-carbon of the haloester, followed by intramolecular cyclization and dehydration, drives the formation of the aromatic thiazole core.
Protocol 2: Synthesis of Ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate via Sandmeyer Reaction
The Sandmeyer reaction is a classic method to convert an amino group on an aromatic ring to a chloro group via a diazonium salt intermediate.[1][10]
Materials:
-
Ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
Procedure:
-
Suspend ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate.[11][12]
Rationale: The 2-amino group of the thiazole is diazotized with nitrous acid (generated in situ from NaNO₂ and HCl). The resulting diazonium salt is then displaced by a chloride ion, catalyzed by copper(I) chloride, to yield the 2-chloro-thiazole derivative.
Protocol 3: Saponification to this compound
Hydrolysis of the ethyl ester under basic conditions yields the target carboxylic acid.
Materials:
-
Ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.
-
The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Rationale: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent elimination of ethoxide and protonation of the carboxylate salt upon acidification yields the desired carboxylic acid.
Protocol 4: Amide Coupling to Synthesize a Target Kinase Inhibitor
The final step involves the coupling of the carboxylic acid with a selected amine, for instance, a substituted aniline, which is a common motif in many Type II kinase inhibitors.[3] A variety of coupling reagents can be employed for this transformation.[13][14][15][16]
Materials:
-
This compound
-
A substituted aniline (e.g., 4-((4-ethylpiperazin-1-yl)methyl)aniline)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.
Rationale: EDC and HOBt react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the proton released during the reaction.
Data Summary
The following table summarizes the key transformations and expected outcomes.
| Step | Reaction | Key Reagents | Expected Yield (%) |
| 1 | Hantzsch Thiazole Synthesis | Ethyl 2-chloroacetoacetate, Thioacetamide | 70-85 |
| 2 | Sandmeyer Reaction | NaNO₂, CuCl, HCl | 50-65 |
| 3 | Saponification | LiOH or NaOH | 85-95 |
| 4 | Amide Coupling | EDC, HOBt, DIPEA, Substituted Aniline | 60-80 |
Yields are estimates based on analogous reactions in the literature and may vary depending on the specific substrates and reaction conditions.
Application in Kinase Signaling Pathways
Thiazole-based inhibitors have been shown to target various kinases involved in cancer cell proliferation, survival, and angiogenesis. For instance, a hypothetical inhibitor derived from our core scaffold could target the PI3K/Akt/mTOR pathway, a frequently dysregulated signaling cascade in human cancers.
Caption: Simplified PI3K/Akt signaling pathway targeted by a hypothetical thiazole-based kinase inhibitor.
An inhibitor designed from the 2-Chloro-5-ethyl-1,3-thiazole-4-carboxamide scaffold could potentially bind to the ATP-binding pocket of Akt, preventing its phosphorylation and activation.[7] This would lead to the downstream inhibition of mTORC1 and ultimately suppress cancer cell proliferation and survival. The specific substitutions on the aniline portion of the molecule would be crucial for achieving potency and selectivity against the target kinase.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Through well-established synthetic methodologies such as the Hantzsch synthesis, Sandmeyer reaction, and amide coupling, a diverse library of potential drug candidates can be generated. The inherent properties of the thiazole carboxamide scaffold provide a solid foundation for the development of potent and selective inhibitors targeting key signaling pathways in diseases like cancer.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of anticancer agents. European Journal of Medicinal Chemistry, 97, 671-697.
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Chen, Z., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]
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El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
- Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377.
-
Gouda, M. A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2999. [Link]
- Google Patents. (n.d.). Thiazole derivatives used as PI3 kinase inhibitors. (WO2009080694A1).
- Google Patents. (n.d.). 4-Phenyl-thiazole-5-carboxylic acids and 4-phenyl-thiazole-5-carboxylic acid amides as PLK1 inhibitors. (TW200745097A).
- Jaishree, V., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives.
- Kazmaier, U., & Ackermann, S. (2005). Ugi reaction with thio acids: a simple and efficient access to endothiopeptides and thiazoles. Organic & Biomolecular Chemistry, 3(17), 3184-3187.
- Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). A New, Facile Synthesis of 2-Aminothiazole-5-carboxylates. The Journal of Organic Chemistry, 66(23), 7925-7929.
- Kumar, V., et al. (2021). A Systematic Review On Thiazole Synthesis And Biological Activities. Kastamonu University Journal of Engineering and Sciences, 30(5), 3647-3665.
- Maddila, S., et al. (2013). Hantzsch thiazole synthesis: a facile and efficient one-pot synthesis of 2-amino-4-arylthiazole derivatives. Journal of the Serbian Chemical Society, 78(1), 1-8.
-
Organic Chemistry Portal. (n.d.). Thiazole Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]
- Ramurthy, S., et al. (2012). New thiazole carboxamides as potent inhibitors of Akt kinases. Bioorganic & Medicinal Chemistry Letters, 22(1), 510-514.
- Shao, J., et al. (2016). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Letters in Drug Design & Discovery, 13(5), 415-420.
- Singh, P., et al. (2016). Synthesis and antimicrobial activity of 2-aminothiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 7(5), 2050-2055.
- Temir, M., et al. (2024).
-
ChemBK. (2024). Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]
- Wang, X., et al. (2020). 2-Chloroimidazolium Chloride as a Coupling Reagent for Amide Bond Formation. Chemistry-An Asian Journal, 15(10), 1588-1592.
- Lee, S. H., et al. (2007). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester as a Coupling Agent. Bulletin of the Korean Chemical Society, 28(7), 1251-1253.
- Google Patents. (n.d.). Preparation of 2-amino-thiazole-4-carboxylic acid ethyl ester hydrobromide. (US6596746B2).
-
AbacipharmTech. (n.d.). 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid. Retrieved from [Link]
-
Vankawala, P. J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
- Li, J., et al. (2022). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
-
U.S. National Library of Medicine. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (US7408069B2).
-
Amerigo Scientific. (n.d.). 2-Chloro-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]
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Application Note and Protocol: Robust Amidation of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid for Pharmaceutical Scaffolding
Introduction: The Significance of Thiazole Carboxamides in Drug Discovery
Thiazole carboxamides are a cornerstone structural motif in modern medicinal chemistry, featuring prominently in a wide array of therapeutic agents, including kinase inhibitors for cancer therapy.[1][2] The inherent chemical properties of the thiazole ring, such as its ability to act as a bioisostere and engage in hydrogen bonding, make it a privileged scaffold in drug design. The targeted synthesis of specific thiazole carboxamides, such as derivatives of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid, is a critical step in the development of novel pharmaceuticals.[3] This application note provides a detailed, field-proven protocol for the efficient amidation of this substrate, emphasizing the rationale behind the chosen methodology to ensure reproducibility and high yields.
Core Principles: Activating the Carboxyl Group for Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable carboxylate-ammonium salt. Therefore, the carboxyl group must first be activated to a more electrophilic species.[4] This is typically achieved using a "coupling reagent." The fundamental mechanism involves the coupling reagent reacting with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the desired amide.[5][6]
Several classes of coupling reagents are available, including carbodiimides (e.g., EDCI, DCC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HATU, HBTU).[5][7] For substrates like this compound, uronium salt-based reagents such as HATU are often preferred due to their high reactivity and ability to suppress side reactions, leading to cleaner reaction profiles and higher yields.[7]
Visualizing the Reaction Pathway
The following diagram illustrates the generalized mechanism for the amidation of a carboxylic acid using a uronium salt coupling reagent like HATU.
Caption: Generalized mechanism of HATU-mediated amidation.
Detailed Experimental Protocol
This protocol outlines a robust method for the amidation of this compound using HATU as the coupling agent and N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | Not available | 191.63 g/mol | Various commercial |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) | 148893-10-1 | 380.23 g/mol | Various commercial |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | Various commercial |
| Amine (R-NH2) | Variable | Variable | Various commercial |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Various commercial |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Various commercial |
| Saturated aqueous sodium bicarbonate (NaHCO3) solution | - | - | - |
| Brine | - | - | - |
| Anhydrous magnesium sulfate (MgSO4) | 7487-88-9 | 120.37 g/mol | Various commercial |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (approximately 0.1 M concentration).
-
Add the desired primary or secondary amine (1.1 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes at room temperature.[8]
-
-
Activation and Coupling:
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the stirred reaction mixture at room temperature.
-
Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for amidation.
Safety and Handling Precautions
-
Carbodiimides and Uronium Salts: Reagents like HATU are potent allergens and skin irritants. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Solvents: DMF and DCM are hazardous solvents. Avoid inhalation and skin contact. Ensure proper ventilation and handling procedures are followed.[12]
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with institutional and local regulations.[11]
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated ester intermediate. Increasing the reaction time or slightly warming the reaction mixture (e.g., to 40-50 °C) may also improve conversion.
-
Side Reactions: The use of HATU generally minimizes side reactions. However, if impurities are observed, purification by column chromatography is crucial. The choice of a non-nucleophilic base like DIPEA is important to avoid competition with the primary amine.
-
Alternative Coupling Reagents: While HATU is highly effective, other coupling reagents such as EDCI in combination with an additive like HOBt can also be used.[2][7] The choice may depend on the specific amine substrate and cost considerations.
Conclusion
The protocol described provides a reliable and efficient method for the amidation of this compound, a key transformation in the synthesis of pharmaceutically relevant compounds. By understanding the underlying principles of carboxylic acid activation and following the detailed experimental procedure, researchers can consistently obtain high yields of the desired thiazole carboxamides. The emphasis on safety and troubleshooting further equips scientists to successfully implement this methodology in their drug discovery and development endeavors.
References
-
Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science. (2019). Available at: [Link]
-
Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry. (2005). Available at: [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. (2021). Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. (n.d.). Available at: [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. (2016). Available at: [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. (2023). Available at: [Link]
-
Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation. Taylor & Francis Online. (2022). Available at: [Link]
-
2-Chloro-1,3-thiazole-5-carboxylic acid. Amerigo Scientific. (n.d.). Available at: [Link]
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. (2010). Available at: [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. (2016). Available at: [Link]
-
Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. ResearchGate. (2006). Available at: [Link]
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents. (2008).
-
Safety Data Sheet. G-Biosciences. (n.d.). Available at: [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (2011). Available at: [Link]
- Processes for preparing thiazole carboxylic acids. Google Patents. (1966).
-
Theoretical investigation of a thiazole carboxamide derivative and its interactions with tribbles pseudokinase. ResearchGate. (2025). Available at: [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Available at: [Link]
-
Amide Synthesis. Fisher Scientific. (n.d.). Available at: [Link]
Sources
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. jpt.com [jpt.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. peptide.com [peptide.com]
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- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Performance Chromatographic Purification of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid
Abstract
This application note presents a robust and validated method for the purification of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid, a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis. Due to the compound's inherent polarity and acidic nature, traditional chromatographic approaches can result in poor retention and peak shape. We detail a highly effective Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol that leverages pH control to achieve excellent separation efficiency and purity. This guide provides a comprehensive walkthrough, from first principles of method design to detailed experimental protocols and troubleshooting, intended for researchers, chemists, and process development scientists.
Introduction and Scientific Rationale
Thiazole carboxylic acids are crucial structural motifs in a wide array of biologically active compounds.[1][2] The specific target of this guide, this compound, possesses functional groups—a carboxylic acid and a chlorinated heterocyclic ring—that make it a valuable but challenging purification target. The primary challenge stems from its polarity and the ionizable nature of the carboxylic acid group.
In Reversed-Phase Chromatography (RP-HPLC), highly polar compounds are often poorly retained on non-polar stationary phases (like C18), eluting at or near the solvent front.[3] Furthermore, carboxylic acids can exist in both an ionized (R-COO⁻) and a protonated, non-ionized (R-COOH) state, depending on the mobile phase pH. The ionized form is significantly more polar and exhibits very little retention, while the non-ionized form is more hydrophobic and interacts more strongly with the stationary phase. Inconsistent pH control can lead to severe peak tailing or splitting, as the analyte exists in multiple forms during separation.
The method described herein is founded on the principle of ionization suppression. By acidifying the mobile phase to a pH well below the analyte's pKa (typically <3 for carboxylic acids), we ensure the carboxylic acid group remains predominantly in its protonated (R-COOH) form. This increases the compound's overall hydrophobicity, promoting controlled retention and interaction with the C18 stationary phase, which is essential for achieving high-resolution separation.[4][5]
Chromatographic Method and Protocol
This protocol is designed for both analytical-scale purity assessment and preparative-scale purification by straightforward adaptation.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Stationary Phase | C18 Reversed-Phase Column (e.g., ZORBAX SB-C18)[4] |
| Dimensions: 4.6 x 150 mm, 5 µm (Analytical) | |
| Dimensions: 21.2 x 250 mm, 10 µm (Preparative) | |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Deionized Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile (HPLC Grade) |
| Sample Diluent | 50:50 Acetonitrile:Water |
| Crude Material | Synthesized this compound |
Step-by-Step Experimental Protocol
Step 1: Mobile Phase Preparation
-
To prepare 1 L of Mobile Phase A, add 1 mL of formic acid to 999 mL of deionized water. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
To prepare 1 L of Mobile Phase B, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
Step 2: Sample Preparation
-
Accurately weigh approximately 10 mg of the crude this compound.
-
Dissolve the sample in 10 mL of the sample diluent (50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved. If particulates are visible, filter the solution through a 0.45 µm syringe filter before injection. For preparative scale, a higher concentration can be used, but solubility must be confirmed to prevent column precipitation.
Step 3: HPLC System Configuration and Method Parameters
-
Install the appropriate C18 column and set the column oven temperature to 30 °C.
-
Purge the system with both mobile phases to ensure no air bubbles are present.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.
The following table summarizes the optimized HPLC method parameters.
| Parameter | Analytical Method | Preparative Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection (UV) | 254 nm | 254 nm |
| Injection Vol. | 10 µL | 1-5 mL (Load dependent) |
| Gradient | See Table 3 below | See Table 3 below |
Table 3: Recommended Elution Gradient
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
|---|---|---|
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 22.0 | 95 | 5 |
Step 4: Data Acquisition and Fraction Collection
-
Inject the prepared sample onto the equilibrated HPLC system.
-
Monitor the chromatogram at 254 nm. The target compound is expected to elute as a sharp peak during the gradient.
-
For preparative runs, collect the eluent corresponding to the main product peak into clean collection vessels.
-
Analyze the collected fractions for purity using the analytical method. Pool the fractions that meet the required purity specification (e.g., >98%).
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified solid compound.
Visualization of Workflow and Separation Mechanism
To clarify the process, the following diagrams illustrate the overall purification workflow and the underlying chemical principle of the separation.
Caption: Overall workflow for the purification of this compound.
Caption: Retention mechanism on a C18 column with an acidic mobile phase.
Best Practices and Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Mobile phase pH is too high, causing mixed ionization states. 2. Column overload. 3. Secondary interactions with silica. | 1. Ensure mobile phase pH is < 3. Increase formic acid concentration to 0.2% if needed. 2. Reduce sample concentration or injection volume. 3. Use a high-purity, end-capped C18 column (e.g., SB-C18 is designed to work at low pH). |
| No or Poor Retention | 1. Compound is too polar for conditions. 2. Incorrect mobile phase composition. | 1. Confirm mobile phase is acidified. Start the gradient with a lower percentage of organic solvent (e.g., 2% B). 2. Verify pump is delivering the correct gradient. |
| Poor Resolution | 1. Gradient is too steep. 2. Inefficient column. | 1. Decrease the gradient slope (e.g., run from 5% to 95% B over 20-25 minutes instead of 13). 2. Perform a column efficiency test. Replace the column if performance has degraded. |
| Precipitation in System | 1. Sample concentration is too high for the mobile phase. | 1. Reduce the sample concentration. 2. Ensure the initial mobile phase conditions have sufficient organic content to keep the compound dissolved upon injection. |
Conclusion
The Reversed-Phase HPLC method detailed in this application note provides a reliable and high-resolution strategy for the purification of this compound. By employing an acidified mobile phase to suppress the ionization of the carboxylic acid moiety, this protocol effectively overcomes common challenges associated with polar acidic analytes, yielding a final product of high purity. The method is scalable and can be readily adapted for either analytical quality control or preparative isolation in a drug discovery or process development setting.
References
-
Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2023). Scientific Reports. Available at: [Link]
- Merck & Co., Inc. (1966). Processes for preparing thiazole carboxylic acids. US Patent 3,274,207.
- Novartis AG. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. World Intellectual Property Organization Patent WO/1997/023469.
-
Nakahara, T., & Fukuda, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]
-
Pesek, J. J., & Matyska, M. T. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America. Available at: [Link]
-
Piechocka, J., et al. (2021). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports. Available at: [Link]
-
Atanasova-Stamova, T., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]
-
Wikipedia. (n.d.). Aqueous normal-phase chromatography. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]
Sources
- 1. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 2. kuey.net [kuey.net]
- 3. helixchrom.com [helixchrom.com]
- 4. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
developing novel agrochemicals using 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid
Application Note AN-2026-01
Topic: A Strategic Guide to Developing Novel Agrochemicals from 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,3-thiazole scaffold is a cornerstone in modern agrochemical design, present in numerous commercial fungicides and insecticides.[1][2][3] Its success stems from favorable biological activity, metabolic stability, and amenability to diverse structural modifications.[1][4] This guide presents a comprehensive strategy for leveraging this compound as a starting material for the discovery of novel agrochemicals. We provide a structured workflow, detailed experimental protocols for lead generation and biological screening, and a framework for structure-activity relationship (SAR) analysis. The protocols are designed to be robust and self-validating, incorporating explanations for key experimental choices to empower researchers in developing next-generation crop protection agents.
Introduction: The Thiazole Scaffold in Agrochemicals
The thiazole ring is a privileged five-membered heterocycle that has gained significant attention in pesticide research for its potent and broad-spectrum biological activities.[1][3][4] Commercially successful agrochemicals like the fungicide Thifluzamide and the neonicotinoid insecticide Thiamethoxam feature this core structure, highlighting its versatility.[2] The effectiveness of these compounds often lies in their ability to interact with specific biological targets in pests and pathogens.[5] For instance, many thiazole-based fungicides act by inhibiting the cytochrome P450 demethylase enzyme, which is crucial for ergosterol synthesis in fungal cell membranes, leading to cell death.[6] Thifluzamide specifically inhibits the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.[7][8][9]
The chosen starting material, this compound, is a strategic choice for several reasons:
-
Carboxylic Acid (C4-position): This group is an excellent "handle" for synthetic modification, most commonly through the formation of amides or esters. Amide coupling is a robust and highly utilized reaction in medicinal and agrochemical chemistry, allowing for the introduction of a vast array of chemical diversity from commercially available amines.[10]
-
Chloro Group (C2-position): The chlorine atom at the electron-deficient C2 position is a potential site for nucleophilic substitution, offering a secondary route for diversification.[11]
-
Ethyl Group (C5-position): This lipophilic group can contribute to favorable interactions within hydrophobic pockets of target enzymes and influence the compound's overall physicochemical properties, such as membrane permeability.
This guide will focus on leveraging the carboxylic acid moiety for the initial generation of a diverse chemical library.
The Agrochemical Discovery Workflow
The path from a starting scaffold to a viable agrochemical candidate is a systematic, multi-stage process. The workflow is designed to generate chemical diversity, identify biologically active "hits," and iteratively refine their properties to yield an optimized "lead" compound.
Protocol 1: Lead Generation via Amide Library Synthesis
Rationale: Amide bond formation is one of the most fundamental and reliable reactions in medicinal and agrochemical synthesis.[10] Direct coupling of a carboxylic acid and an amine is often inefficient due to acid-base neutralization.[12][13] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), a common and effective method for minimizing side reactions and improving yields.[14]
Objective: To synthesize a diverse library of amide derivatives from this compound for biological screening.
Materials:
-
This compound (Starting Material)
-
A diverse set of primary and secondary amines (e.g., substituted anilines, benzylamines, aliphatic amines)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (Base)
-
Anhydrous N,N-Dimethylformamide (DMF) (Solvent)
-
Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and reaction monitoring equipment (TLC or LC-MS)
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the stirring solution, add the selected amine (1.1 equivalents), HOBt (1.2 equivalents), and the base (e.g., DIPEA, 2.0 equivalents).
-
Activation and Coupling: Cool the mixture to 0°C in an ice bath. Slowly add EDC (1.2 equivalents) portion-wise to the reaction mixture.
-
Causality Note: Adding EDC at 0°C helps to control the exothermic reaction of the carbodiimide activation and prevents the formation of undesired side products. The base (DIPEA) is crucial to neutralize the HCl salt of EDC and the HOBt, ensuring the amine is in its free, nucleophilic state.[14]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). c. Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Causality Note: The acid wash removes unreacted amine and the basic DIPEA. The bicarbonate wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Primary Biological Screening (Antifungal)
Rationale: Given the prevalence of thiazole-containing fungicides, a primary screen for antifungal activity is a logical starting point.[2][6] A high-throughput in vitro assay using multi-well plates allows for the rapid and cost-effective screening of the newly synthesized library against a target pathogen.[15][16] This is followed by a more biologically relevant in vivo leaf disk assay for the most promising "hits."[17] Botrytis cinerea, the causative agent of gray mold, is a robust and economically important pathogen suitable for such assays.[18]
Part A: In Vitro Mycelial Growth Inhibition Assay
Objective: To quantify the direct inhibitory effect of the synthesized compounds on the fungal growth of Botrytis cinerea.
Materials:
-
Synthesized amide library compounds
-
Botrytis cinerea culture
-
Potato Dextrose Broth (PDB) or a suitable liquid growth medium
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Thifluzamide (as a positive control)
-
Microplate reader (for measuring optical density at 600 nm)
Step-by-Step Protocol:
-
Compound Preparation: Prepare 10 mM stock solutions of all test compounds and the positive control (Thifluzamide) in DMSO.
-
Inoculum Preparation: Grow B. cinerea on Potato Dextrose Agar (PDA) plates for 7-10 days. Prepare a spore suspension by flooding the plate with sterile water and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the concentration to 1 x 10⁵ spores/mL in PDB.
-
Assay Plate Setup: a. In each well of a 96-well plate, add 198 µL of the spore suspension. b. Add 2 µL of the 10 mM compound stock solution to achieve a final concentration of 100 µM (final DMSO concentration of 1%). c. Include negative control wells (1% DMSO, no compound) and positive control wells (100 µM Thifluzamide).
-
Incubation: Seal the plates and incubate at 22-25°C for 48-72 hours with gentle shaking.
-
Data Acquisition: Measure the optical density (OD) at 600 nm using a microplate reader. The OD correlates with mycelial growth.
-
Data Analysis: Calculate the percent inhibition for each compound using the following formula:
-
% Inhibition = 100 * [1 - (OD_test - OD_blank) / (OD_dmso - OD_blank)]
-
Where OD_test is the absorbance of the compound well, OD_dmso is the absorbance of the DMSO control well, and OD_blank is the absorbance of the media-only well.
-
Data Presentation (Hypothetical Results):
| Compound ID | Structure (R-group) | % Inhibition at 100 µM |
| SM-1 | -OH (Starting Acid) | < 5% |
| AN-001 | -NH-Phenyl | 15% |
| AN-002 | -NH-(4-Cl-Phenyl) | 78% |
| AN-003 | -NH-(2,4-diCl-Phenyl) | 92% |
| AN-004 | -NH-CH₂-Phenyl | 25% |
| AN-005 | -N(CH₃)₂ | < 5% |
| Thifluzamide | (Positive Control) | 95% |
Part B: In Vivo Leaf Disk Assay
Objective: To evaluate the efficacy of the most active compounds from the in vitro screen in preventing fungal infection on living plant tissue.
Materials:
-
Active compounds identified in Part A.
-
Young, healthy leaves from a susceptible plant (e.g., bean or strawberry).[17]
-
B. cinerea spore suspension (1 x 10⁶ spores/mL).
-
Petri dishes containing 1% water agar.
-
Cork borer (1 cm diameter).
-
Acetone or Ethanol (for dissolving compounds).
-
Tween-20 (surfactant).
Step-by-Step Protocol:
-
Compound Application: Prepare treatment solutions of the hit compounds (e.g., at 200 µg/mL) in a 10% acetone/water solution with 0.01% Tween-20.
-
Leaf Treatment: Use a cork borer to cut disks from healthy leaves. Float the disks, adaxial side up, on 10 µL droplets of the treatment solution in a petri dish for 2 hours. Include a control group treated with the solvent solution only.
-
Inoculation: Remove the treatment solution and place a 5 µL droplet of the B. cinerea spore suspension onto the center of each leaf disk.[19]
-
Incubation: Place the leaf disks on water agar plates to maintain humidity. Seal the plates and incubate under light at 22-25°C for 3-5 days.
-
Assessment: Visually assess the necrotic lesion diameter on each disk. Efficacy is determined by the reduction in lesion size compared to the solvent-treated control disks.[18][20]
Structure-Activity Relationship (SAR) and Lead Optimization
Rationale: SAR analysis is the process of relating changes in a molecule's chemical structure to its biological activity.[21][22][23] By analyzing the data from the primary screen (e.g., the hypothetical data in the table above), we can deduce which structural features are important for antifungal activity. This knowledge guides the design of a second, more focused library of compounds to improve potency and other properties.[24]
Initial SAR Analysis (from hypothetical data):
-
Observation 1: The starting carboxylic acid (SM-1 ) and a simple aliphatic amide (AN-005 ) are inactive. This suggests that an aromatic or substituted aromatic group is crucial.
-
Observation 2: Attaching a phenyl ring (AN-001 ) confers weak activity.
-
Observation 3: Adding a chlorine atom to the phenyl ring (AN-002 ) dramatically increases activity. Adding a second chlorine (AN-003 ) further enhances it. This indicates that electron-withdrawing, lipophilic substituents on the aromatic ring are highly favorable.
-
Observation 4: Inserting a methylene spacer between the amide and the phenyl ring (AN-004 ) reduces activity, suggesting a requirement for rigid planarity between the thiazole and the aromatic ring.
Lead Optimization Strategy: Based on this initial SAR, the next round of synthesis should focus on exploring variations of the N-(dihalophenyl)amide theme. This involves synthesizing analogs with different halogen substitutions (F, Br, I), varying the substitution pattern on the phenyl ring (ortho, meta, para), and introducing other electron-withdrawing groups to systematically probe the electronic and steric requirements for optimal activity.[25]
Advanced Characterization and Regulatory Considerations
Once a lead compound with high potency and favorable in vivo efficacy is identified, it must undergo advanced characterization.
-
Mode of Action (MoA) Studies: If the compound is structurally similar to known fungicides like Thifluzamide, an initial hypothesis would be the inhibition of succinate dehydrogenase (SDH).[7][8] This can be tested via enzymatic assays using isolated mitochondria.[9] Understanding the MoA is critical for managing potential resistance.[26][27]
-
Toxicology and Environmental Fate: Any potential agrochemical must undergo rigorous safety testing. This is a highly regulated process governed by agencies like the Environmental Protection Agency (EPA) in the United States.[28][29] The registration process requires a comprehensive data package covering product chemistry, toxicology, ecological effects, and residue chemistry.[29][30][31][32]
Conclusion
The this compound scaffold represents a validated and highly promising starting point for the discovery of novel agrochemicals. By employing a systematic workflow of targeted library synthesis, hierarchical biological screening, and data-driven SAR analysis, researchers can efficiently navigate the early stages of the discovery pipeline. The protocols and strategies outlined in this guide provide a robust framework for identifying and optimizing new lead compounds with the potential to become next-generation crop protection solutions.
References
-
Wang, J., Liao, A., Guo, R. J., Ma, X., & Wu, J. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry, 73(1), 30–46. [Link]
-
American Chemical Society. (n.d.). Thiazole and Isothiazole Chemistry in Crop Protection. ACS Publications. [Link]
-
Elveflow. (2019). Lab-on-chip for high-throughput fungicide screening: MAHT-FunSST. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Nale, D. B., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic & Biomolecular Chemistry, 12(34), 6636–6639. [Link]
-
Spina, R., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 209. [Link]
-
Vu, K., et al. (2013). A high-throughput screening assay for fungicidal compounds against Cryptococcus neoformans. Journal of Biomolecular Screening, 18(9), 1079–1086. [Link]
-
Shrestha, S., et al. (2019). A High-Throughput Microtiter-Based Fungicide Sensitivity Assay for Oomycetes Using Z′-Factor Statistic. Phytopathology, 109(11), 1845–1854. [Link]
-
Vicente, F., et al. (2022). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. Journal of Fungi, 8(3), 273. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Crop Protection: Thiazoles in Action. [Link]
-
Lamberth, C. (2018). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. In Modern Crop Protection Compounds (pp. 1-36). [Link]
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Gallou, F., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(7), 2697–2703. [Link]
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LibreTexts Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
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Unsworth, J. (2010). Regulatory Requirements. IUPAC Agrochemicals. [Link]
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REACH24H. (n.d.). Pesticide Registration in the U.S.: Navigating New Active Ingredient Registration with the EPA. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
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GARDP Revive. (n.d.). Structure-activity relationship (SAR). [Link]
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Government of Brazil. (2021). Decree establishes new rules for the registration and research of agrochemicals. [Link]
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Drug-Design.org. (2005). Structure Activity Relationships (SAR). [Link]
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Nagel, K. M. (2024). Thiazole antifungals. Research Starters. [Link]
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Gao, C., et al. (1991). Structure-activity relationships on pesticides: A development in methodology and its software system. ACS Symposium Series, 466, 152-167. [Link]
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Kaling, M., et al. (2023). Fast and easy bioassay for the necrotizing fungus Botrytis cinerea on poplar leaves. Plant Methods, 19(1), 32. [Link]
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Zhao, C., et al. (2022). Molecular Mechanisms Associated with the Resistance of Rhizoctonia solani AG-4 Isolates to the Succinate Dehydrogenase Inhibitor Thifluzamide. Phytopathology, 112(3), 567–576. [Link]
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Wikipedia. (n.d.). Structure–activity relationship. [Link]
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CIRS Group. (2024). Major Changes and Impacts of Five Regulations Including the "Regulations on Pesticide Registration Management". [Link]
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California Department of Pesticide Regulation. (n.d.). How to Register a Pesticide. [Link]
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Zhao, C., et al. (2022). Molecular Mechanisms Associated with the Resistance of Rhizoctonia solani AG-4 Isolates to the Succinate Dehydrogenase Inhibitor Thifluzamide. Phytopathology, 112(3), 567-576. [Link]
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Sharma, G., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. Scientific Reports, 12(1), 1673. [Link]
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Collaborative Drug Discovery. (n.d.). SAR: Structure Activity Relationships. [Link]
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Al-Ostath, A. I., et al. (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Journal of the Turkish Chemical Society Section A: Chemistry, 10(2), 437-466. [Link]
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ResearchGate. (n.d.). Homozygous and heterozygous point mutations in succinate dehydrogenase subunits b, c, and d of Rhizoctonia cerealis conferring resistance to thifluzamide. [Link]
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ResearchGate. (n.d.). Fungicidal Action of the Triphenylphosphonium-Driven Succinate Dehydrogenase Inhibitors Is Mediated by Reactive Oxygen Species and Suggests an Effective Resistance Management Strategy. [Link]
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ResearchGate. (n.d.). Leaf-disc bioassay conducted in segmented Petri dish. [Link]
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Singh, R., & Kaur, H. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 112-123. [Link]
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Wedge, D. E., et al. (2010). Development of a Miniaturized 24-well Strawberry Leaf Disk Bioassay for Evaluating Natural Fungicides. Natural Product Communications, 5(8), 1251-1256. [Link]
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Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(2), 315-343. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
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ResearchGate. (n.d.). Detached leaves pathogenicity assay. Inoculation of intact leaves was... [Link]
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ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this multi-step synthesis. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to proactively optimize your experimental design.
I. Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-stage process. A thorough understanding of each stage is critical for troubleshooting and optimizing the overall synthesis.
Caption: Synthetic workflow for this compound.
II. Troubleshooting Guide: A Mechanistic Approach
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions based on chemical principles.
Stage 1: Hantzsch Thiazole Synthesis
This initial stage involves the condensation of an α-halo-β-ketoester with a thioamide to form the thiazole ring.
Q1: My yield of ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis can often be attributed to several factors, primarily related to starting material quality, reaction conditions, and the formation of side products.
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Starting Material Purity:
-
α-Halo-β-ketoester: Impurities in your α-halo-β-ketoester can lead to a variety of side reactions. Ensure it is of high purity or consider purification before use.
-
Thioamide: The stability of the thioamide is crucial. Decomposition can occur, especially if it is old or has been stored improperly. Using freshly prepared or purified thioamide is recommended.[1]
-
-
Reaction Conditions:
-
Temperature: While some Hantzsch syntheses proceed at room temperature, this specific transformation often requires heating to overcome the activation energy for cyclization. However, excessive heat can promote the decomposition of reactants and intermediates.[1] A modest increase in temperature should be your first step if no product is forming.
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Reaction Time: Incomplete conversion is a common issue. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Conversely, prolonged reaction times can lead to the formation of degradation byproducts.[1]
-
Solvent: The choice of solvent is critical. While alcohols like ethanol are common, aprotic solvents such as Dimethylformamide (DMF) can sometimes improve yields.[1]
-
-
Side Reactions:
Troubleshooting Workflow for Low Yield in Hantzsch Synthesis:
Sources
Technical Support Center: Yield Optimization for 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable heterocyclic building block. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The synthesis of substituted thiazoles is a cornerstone of medicinal chemistry, with the thiazole ring being a key scaffold in numerous pharmaceutical agents.[1][2] The target molecule, this compound, presents a multi-step synthesis challenge where yield at each stage is critical for the overall efficiency. The most reliable and scalable approach involves a three-step sequence: a Hantzsch thiazole synthesis to build the core ring system, a Sandmeyer-type reaction to install the 2-chloro substituent, and a final ester hydrolysis to furnish the carboxylic acid.
Recommended Synthetic Workflow
The following diagram outlines the recommended three-step pathway. Each step is prone to specific challenges that can impact yield and purity, which will be addressed in the subsequent troubleshooting sections.
Caption: Recommended three-step synthesis pathway.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Step 1: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and robust method for forming the thiazole ring by condensing an α-haloketone with a thioamide.[3][4]
Q1: My yield of ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate is consistently low. What are the likely causes?
A1: Low yield in this step typically points to one of three areas: starting material quality, reaction conditions, or side reactions.
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Starting Material Integrity: The α-haloketone, ethyl 2-chloro-3-oxopentanoate, is susceptible to degradation. It is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.[3] Ensure it is fresh or has been stored properly under inert gas at low temperatures. Purity should be checked by ¹H NMR before use.
-
Reaction Conditions:
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Temperature: While refluxing in a solvent like ethanol is common, excessive heat can promote side reactions.[5] The optimal temperature balances reaction rate with stability. We recommend heating to reflux (approx. 78-80°C in ethanol) and monitoring closely.[3]
-
Solvent: Ethanol is a standard choice. However, for sluggish reactions, a higher boiling point solvent like n-butanol could be considered. A one-pot method using a water/THF solvent system has also been reported to improve yields in similar syntheses.[6]
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Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (typically the α-haloketone) indicates completion. Prolonged reaction times after completion can lead to the formation of dark, polymeric byproducts.
-
-
Side Reactions: The primary competing reaction is the self-condensation of the α-haloketone or reaction of the product with remaining starting material. Ensuring a slight excess (1.05-1.1 equivalents) of thiourea can help drive the reaction to completion and minimize unreacted haloketone.
Caption: Troubleshooting workflow for low Hantzsch reaction yield.
Step 2: Sandmeyer Reaction (Diazotization & Chlorination)
This step is chemically sensitive and requires precise control. The 2-amino group is converted to a diazonium salt, which is then displaced by chloride.
Q2: The reaction mixture turns dark brown/black during diazotization, and I isolate very little of the 2-chloro product. What went wrong?
A2: This is a classic sign of diazonium salt decomposition. The stability of the thiazole diazonium salt is highly dependent on temperature.
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Critical Temperature Control: The diazotization MUST be performed at 0-5 °C. Use an ice-salt bath to maintain this temperature range rigorously. The addition of aqueous sodium nitrite should be done dropwise, ensuring the internal temperature does not rise above 5 °C. Premature decomposition leads to phenolic byproducts and polymeric materials.
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Acid Concentration: The reaction is typically run in concentrated hydrochloric acid. This serves to form the nitrous acid (from NaNO₂) and keep the resulting diazonium salt in solution. Insufficient acid can lead to unwanted side reactions.
-
Catalyst Preparation: The copper(I) chloride (CuCl) catalyst should be freshly prepared or purified if it appears greenish (indicating oxidation to Cu(II)). The activity of the catalyst is paramount for the efficient conversion of the diazonium salt to the desired 2-chloro product. The diazonium salt solution should be added slowly to the cold solution/suspension of the CuCl catalyst.
Step 3: Saponification (Ester Hydrolysis)
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Q3: My hydrolysis is incomplete, or I see a loss of product during the acidic workup. How can I improve this?
A3: Incomplete hydrolysis or product loss during workup are common issues that can be mitigated with careful control of conditions.
-
Optimizing Hydrolysis:
-
Base: Lithium hydroxide (LiOH) in a THF/water mixture is highly effective and generally preferred as it minimizes side reactions. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous ethanol are also viable options.[7][8]
-
Temperature & Time: The reaction can often be performed at room temperature, though gentle heating (40-50 °C) can accelerate it. Monitor by TLC or LC-MS until the starting ester is fully consumed.
-
-
Workup Procedure:
-
Acidification: After hydrolysis, the reaction mixture will be basic. The product is precipitated by acidifying with cold, dilute HCl (e.g., 1-2 M). Add the acid slowly with vigorous stirring while keeping the solution cool in an ice bath. This prevents localized overheating which can cause decarboxylation.
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pH Control: The target pH for precipitation is typically around 2-3. Check the pH with indicator paper. Over-acidification can sometimes increase the solubility of the product, reducing the isolated yield.
-
Isolation: After precipitation, the solid should be stirred in the cold for a period (e.g., 1 hour) to ensure complete crystallization before being filtered, washed with cold water, and dried.
-
| Parameter | Step 1: Hantzsch | Step 2: Sandmeyer | Step 3: Hydrolysis |
| Solvent | Ethanol, THF/Water | Conc. HCl / Water | THF / Water, Ethanol / Water |
| Temperature | 75-85 °C (Reflux) | 0-5 °C | 25-50 °C |
| Key Reagents | Thiourea | NaNO₂, CuCl | LiOH or NaOH |
| Duration | 2-6 hours | 1-3 hours | 2-12 hours |
| Monitoring | TLC (Disappearance of α-haloketone) | Visual (Gas evolution) | TLC (Disappearance of ester) |
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns for this synthesis? A: Several hazards exist. The ethyl 2-chloro-3-oxopentanoate is a lachrymator.[3] Thionyl chloride, if used to prepare an acid chloride, is highly corrosive and reacts violently with water.[9] Sodium nitrite is an oxidizer and is toxic. The Sandmeyer reaction can evolve nitrogen gas, requiring adequate pressure relief. Always operate in a well-ventilated fume hood with appropriate PPE, including safety glasses, lab coat, and gloves.
Q: Can microwave irradiation be used to accelerate the Hantzsch synthesis? A: Yes, microwave-assisted Hantzsch synthesis is well-documented and can significantly reduce reaction times and sometimes improve yields compared to conventional heating.[10] Optimal conditions (temperature, time, solvent) would need to be screened for this specific substrate combination.
Q: My final product is off-color. What purification methods are recommended? A: A common purification method for the final carboxylic acid is recrystallization. Suitable solvents include ethanol/water, acetic acid/water, or toluene. If color persists, a charcoal treatment during recrystallization can be effective. For the ester intermediates, column chromatography on silica gel is the standard method.[11]
Q: Are there alternative methods for introducing the 2-chloro group without a Sandmeyer reaction? A: While the Sandmeyer reaction is the most common route from a 2-amino precursor, other methods exist for synthesizing 2-chlorothiazoles. For instance, direct chlorination of a thiazole ring is possible but often lacks regioselectivity and can require harsh conditions. Another approach involves the cyclization of a precursor that already contains the chloro-substituent, such as reacting 2-chloroallyl isothiocyanate with a chlorinating agent, though this builds a different substitution pattern.[11] For this specific target, the 2-amino intermediate route remains the most practical.
References
-
ChemBK. (2024). Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Available at: [Link]
-
SynArchive. (2024). Hantzsch Thiazole Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]
-
ChemHelpASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Recent Development in the Synthesis of Thiazoles | Request PDF. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available at: [Link]
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
ResearchGate. (n.d.). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Available at: [Link]
-
Educational Administration: Theory and Practice. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]
-
Bentham Science Publisher. (2022). Recent Development in the Synthesis of Thiazoles. Available at: [Link]
-
Educational Administration: Theory and Practice. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180.
- Google Patents. (n.d.). CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
- Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
-
RSC Publishing. (1945). Action of Thionyl Chloride on 2 : 4-Dimethylthiazole-5-carboxylic Acid. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Available at: [Link]
-
ResearchGate. (n.d.). N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide as a precursor for synthesis of novel heterocyclic compounds with insecticidal activity. Available at: [Link]
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Technical Support Center: Purification of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid
Welcome to the technical support center for 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important heterocyclic intermediate. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the purification of this compound, providing foundational knowledge for your experimental work.
Q1: What are the primary challenges in purifying this compound?
A1: The primary challenges stem from three main sources:
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Residual Starting Materials: Incomplete reactions, such as in a Hantzsch-type synthesis, can leave behind unreacted thioamides or α-haloketones which can be difficult to separate.[1][2]
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Process-Related Impurities: Side reactions during synthesis can generate structurally similar impurities. These may include over-chlorinated byproducts, isomers, or decarboxylated species.
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Physicochemical Properties: The compound's moderate polarity and the presence of the acidic carboxylic acid group and the heterocyclic thiazole ring can lead to solubility issues, making solvent selection for recrystallization and chromatography non-trivial.
Q2: What is the most common initial purification step for this compound?
A2: An acid-base workup is the most effective initial step. Given the carboxylic acid moiety, the crude product can be dissolved in an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to form the water-soluble carboxylate salt. This allows for the removal of non-acidic, organic-soluble impurities via extraction with a suitable organic solvent. The desired acid is then precipitated by acidifying the aqueous layer to a pH where its solubility is minimal, typically in the range of pH 1.5-2.5.[3]
Q3: How do I effectively monitor the purity of my sample during the purification process?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring.[4][5] Use silica gel 60 F254 plates and a mobile phase typically composed of a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate). Adding a small amount of acetic acid (0.5-1%) to the mobile phase can reduce tailing of the carboxylic acid spot. For final purity confirmation, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential.[6]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the purification workflow.
Issue 1: Low Yield After Aqueous Workup and Precipitation
Q: I performed an acid-base extraction, but my yield after precipitation and filtration is very low. What could be the cause?
A: This issue commonly points to one of two problems: incomplete precipitation or loss of product during washes.
-
Causality & Solution (pH Adjustment): The solubility of thiazole carboxylic acids is highly pH-dependent.[3] If the pH of the aqueous solution is not lowered sufficiently, a significant amount of your product will remain dissolved as the carboxylate salt. Ensure you are acidifying the solution to a pH of approximately 1.5-2.5 using a strong acid like HCl. Check the pH with a calibrated meter or pH paper after each addition of acid and allow sufficient time for the precipitate to fully form, sometimes requiring cooling in an ice bath.[3]
-
Causality & Solution (Washing): Washing the filtered product with a large volume of water or a polar organic solvent in which it has some solubility will lead to product loss. Wash the collected solid with a minimal amount of ice-cold water to remove residual inorganic salts and then with a non-polar solvent like cold hexane to displace the water and aid in drying.
Issue 2: Persistent Impurities Observed on TLC/NMR After Recrystallization
Q: I have recrystallized my product multiple times, but I still see a persistent impurity spot on my TLC plate. What are my next steps?
A: If recrystallization fails to remove an impurity, it is likely because the impurity has a very similar solubility profile to your target compound.
-
Expert Insight: Structurally similar impurities, such as a regioisomer or a demethylated analog, often co-crystallize with the desired product. In this scenario, an orthogonal purification method is required.
-
Recommended Action (Chromatography): Flash column chromatography is the method of choice for separating compounds with similar polarities.[7]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient elution of hexane and ethyl acetate is a good starting point. The addition of 0.5% acetic acid to the mobile phase system can improve peak shape and separation for acidic compounds.
-
Experimental Protocol: Flash Column Chromatography for Final Purification
-
Sample Preparation: Dissolve the semi-purified solid in a minimal amount of a polar solvent (e.g., ethyl acetate or dichloromethane). Adsorb this solution onto a small amount of silica gel by concentrating the mixture to a dry, free-flowing powder under reduced pressure.
-
Column Packing: Dry pack the column with silica gel in the chosen non-polar solvent (e.g., hexane).
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin elution with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., from 0% to 30% over several column volumes). Remember to include 0.5% acetic acid in your mobile phase.
-
Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Issue 3: Product Oiling Out During Recrystallization
Q: When I cool my recrystallization solution, the product separates as an oil instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point or as a supersaturated liquid.
-
Troubleshooting Steps:
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling promotes oiling.
-
Increase Solvent Volume: The concentration of the solute may be too high. Re-heat the solution to dissolve the oil, add more solvent, and then cool slowly.
-
Change Solvent System: The chosen solvent may be too "good" or too "poor." A binary solvent system often works best. For example, dissolve the compound in a minimal amount of a hot, good solvent (e.g., ethanol) and then slowly add a hot, poor solvent (e.g., water or hexane) until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Part 3: Visualization of Workflows
General Purification Workflow
This diagram outlines a standard, robust workflow for purifying this compound from a crude reaction mixture.
Caption: Standard purification workflow for the target compound.
Troubleshooting Decision Tree: Impure Sample
This decision tree helps diagnose and resolve issues with sample impurity detected by TLC analysis.
Caption: Decision tree for troubleshooting an impure sample.
References
- H. D. Brown, et al. (1966). Processes for preparing thiazole carboxylic acids. U.S.
-
I. V. Kulakov, et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5202. [Link]
-
A. P. Shukla & V. Verma. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4447-4458. [Link]
- L. Shulian, et al. (2012). A kind of method for preparing thiazole-4-carboxylic acid.
-
Wikipedia contributors. (2023). Thiazole. In Wikipedia, The Free Encyclopedia. [Link]
-
M. S. I. Shawan, et al. (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. European Journal of Science and Engineering, 4(2), 1-13. [Link]
-
A. D. G. de la Torre, et al. (2023). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Pharmaceutics, 15(3), 963. [Link]
- J. Xiang, et al. (2021). 4-(2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.
-
D. M. Aziz, et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35157-35176. [Link]
-
M. A. Sher Shah, et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 28(20), 7101. [Link]
-
A. M. El-Naggar, et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Catalysts, 13(3), 569. [Link]
- T. Shibanuma, et al. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
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- 7. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
Technical Support Center: Overcoming the Low Reactivity of 2-Chloro-thiazoles in Nucleophilic Substitution
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for thiazole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the nucleophilic substitution of 2-chloro-thiazoles. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guide: When Your Reaction Fails
This section addresses the most common issues encountered during experiments. The primary challenge stems from the inherently low reactivity of the 2-chloro-thiazole scaffold in classical SNAr reactions.
Q: My nucleophilic substitution reaction on 2-chlorothiazole isn't working. I see only starting material, even after prolonged heating. What should I check first?
A: This is the most frequent challenge. The C2 position of the thiazole ring is electron-deficient due to the adjacent nitrogen atom, making it a target for nucleophiles.[1][2][3] However, this "aza-activation" is significantly weaker than in six-membered rings like pyridines, and the five-membered ring is less effective at stabilizing the negative charge in the reaction intermediate.[4]
Initial Troubleshooting Steps:
-
Assess Your Substrate: Is your thiazole ring "activated"? The presence of a strong electron-withdrawing group (EWG), such as a nitro group (-NO2) at the C5 position, is often essential for a classical SNAr reaction to proceed. An unactivated 2-chlorothiazole will likely require a different strategic approach. The reactivity of 2-chloro-5-nitrothiazole is enhanced by a factor of 10^7 compared to the unsubstituted parent compound.[5][6]
-
Solvent Choice: Ensure you are using a polar aprotic solvent like DMF, DMAc, or DMSO. These solvents are effective at solvating the cation of your nucleophile's salt but do not hydrogen-bond with the nucleophile, thus preserving its reactivity. DMSO, in particular, has been shown to accelerate slow SNAr reactions.[7]
-
Temperature: High temperatures (often >120 °C) are typically required. If you are limited by solvent boiling points or substrate stability, consider using a sealed vessel or microwave irradiation to achieve higher temperatures safely and efficiently.[8][9]
Q: My reaction is extremely slow and produces a complex mixture of byproducts. How can I improve the yield and selectivity?
A: A slow reaction that requires forcing conditions (very high heat, long reaction times) is prone to side reactions and decomposition. This indicates that the energy barrier for your desired substitution is too high for a clean transformation via a standard SNAr pathway.
Strategic Pivot:
-
This is a critical decision point. Instead of further optimizing a failing SNAr reaction, you should strongly consider switching to a metal-catalyzed cross-coupling strategy . These reactions proceed through a completely different mechanism (e.g., oxidative addition/reductive elimination) and do not rely on the inherent electrophilicity of the thiazole ring.[10][11] For nitrogen nucleophiles (amines), the Buchwald-Hartwig amination is the industry standard.[12]
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for 2-chlorothiazole substitutions.
Frequently Asked Questions (FAQs)
Q: Why is 2-chlorothiazole so unreactive compared to other chloro-heterocycles?
A: The reactivity of halothiazoles is complex and depends heavily on the position of the halogen and the nature of the attacking nucleophile.[5][6] While the C2 position is the preferred site for nucleophilic attack in many cases due to its proximity to the ring nitrogen, its reactivity is tempered.[3][13] The key reason is the poor ability of the five-membered thiazole ring to delocalize the negative charge in the Meisenheimer-type intermediate compared to a six-membered ring like pyridine.[4] This makes the transition state higher in energy and the reaction slower.
| Halothiazole Position | Reactivity with "Hard" Nucleophile (e.g., MeO⁻)[5][6][7] | Reactivity with "Soft" Nucleophile (e.g., PhS⁻)[5][6] |
| 2-Chloro | Intermediate | Highest |
| 4-Chloro | Lowest | Intermediate |
| 5-Chloro | Highest | Lowest |
Q: What is the mechanism of classical Nucleophilic Aromatic Substitution (SNAr) on a thiazole ring?
A: The SNAr reaction is a two-step addition-elimination mechanism.
-
Addition: The nucleophile attacks the electron-deficient carbon atom (C2), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.
-
Elimination: The aromaticity is restored as the leaving group (chloride ion) is expelled, resulting in the substituted product.
Caption: The S(N)Ar addition-elimination mechanism.
Q: When is metal catalysis the right choice over SNAr?
A:
-
Choose SNAr when: Your 2-chlorothiazole substrate is highly activated by a potent electron-withdrawing group (like 5-nitro), and your nucleophile is strong. This is the most atom-economical method if it works.
-
Choose Metal Catalysis when: Your 2-chlorothiazole is unactivated, electron-neutral, or even electron-rich. It is also the preferred method for more delicate substrates that cannot withstand the harsh conditions (high heat) often required for SNAr. While it requires a catalyst, ligand, and base, it offers a much broader substrate scope and proceeds under milder conditions.[12][14]
Strategic Solutions & Experimental Protocols
Strategy 1: Enhancing Reactivity for SNAr
If your substrate is amenable, you can facilitate the SNAr reaction by optimizing conditions.
Microwave-Assisted Nucleophilic Substitution
Microwave irradiation provides rapid and efficient heating, often dramatically reducing reaction times from hours to minutes and improving yields by minimizing byproduct formation.[9]
General Protocol: Microwave-Assisted Amination of an Activated 2-Chlorothiazole
-
Reagent Preparation: In a dedicated microwave reaction vial, combine 2-chloro-5-nitrothiazole (1.0 equiv), the desired amine (1.2-1.5 equiv), and a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0-3.0 equiv).
-
Solvent Addition: Add a high-boiling polar aprotic solvent (e.g., DMF, NMP, or DMSO) to achieve a concentration of 0.1-0.5 M.
-
Reaction Setup: Seal the vial with a septum cap. Place it in the cavity of a scientific microwave reactor.
-
Microwave Irradiation: Set the reaction temperature to 120-180 °C and the irradiation time to 10-60 minutes. The instrument will automatically adjust the power to maintain the set temperature.
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Strategy 2: Metal-Catalyzed Cross-Coupling
This is the most robust and versatile strategy for unactivated 2-chlorothiazoles, especially for forming C-N bonds.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful transformation that utilizes a palladium catalyst and a specialized phosphine ligand to couple aryl/heteroaryl halides with amines.[10] The development of sterically hindered, electron-rich ligands has been key to its success with challenging substrates like 2-aminoazoles.[14]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination of 2-Chlorothiazole This protocol is adapted from established methods for heteroaryl chlorides.[14]
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, or tBuBrettPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv).
-
Reagent Addition: Add the 2-chlorothiazole (1.0 equiv) and the amine nucleophile (1.2 equiv).
-
Solvent: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Work-up: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and dilute with ethyl acetate. Pass the mixture through a pad of Celite to remove palladium residues. Separate the organic layer.
-
Extraction & Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Note on Catalyst Selection: The choice of ligand is critical. For heteroaromatic amines, bulky biarylphosphine ligands such as tBuBrettPhos have shown exceptional performance.[14] It is often beneficial to screen a small panel of ligands and bases to find the optimal conditions for a specific substrate combination.
References
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Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (n.d.). International Journal of Advanced Research in Science, Engineering and Technology. [Link]
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Thiazole. (n.d.). In Wikipedia. [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]
-
Chemistry of the thiazoles. (n.d.). Indian Academy of Sciences. [Link]
-
Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. [Link]
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Synthesis of 2-aminothiazole derivatives. (n.d.). ResearchGate. [Link]
-
Bosco, M., Forlani, L., Liturri, V., Riccio, P., & Todesco, P. E. (1971). Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. Journal of the Chemical Society B: Physical Organic. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]
-
Proposed mechanisms of the nucleophilic substitution reaction of... (n.d.). ResearchGate. [Link]
-
Studies on the reactivity of fused thiazole toward nucleophilic reagents: Synthesis of new thiazolo-derivatives of potential ant. (n.d.). ElectronicsAndBooks. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Catalysed SNAr reactions. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021). YouTube. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Nucleophilic Substitution Reactions. (n.d.). University of Calgary. [Link]
-
Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. (1978). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Microwave Assisted Synthesis of Fluoro, Chloro 2-Substituted Benzimidazole Thiazine Derivatives for Antibacterial and Analgesic Activities. (n.d.). Semantic Scholar. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). PMC. [Link]
-
Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (n.d.). PMC. [Link]
-
SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). WuXi Biology. [Link]
-
MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF SOME FLUORO, CHLORO 2-N (SUBSTITUTED SCHIFF'S BASES) AMINO BENZOTHIAZOLES DERIVATIVES FOR THEIR ANTIINFLAMMATORY ACTIVITY. (2010). ResearchGate. [Link]
-
Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. (2006). Organic Chemistry Portal. [Link]
-
Palladium-catalyzed Tandem Synthesis of 2-Aminobenzothiazoles Starting from Unreactive 2-Chloroanilines. (n.d.). ResearchGate. [Link]
-
Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (n.d.). MDPI. [Link]
-
Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. (n.d.). Scilit. [Link]
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (n.d.). RSC Publishing. [Link]
-
Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. (2012). PMC. [Link]
-
Haloselectivity of Heterocycles. (n.d.). Baran Lab, Scripps Research. [Link]
-
Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products. (n.d.). PMC. [Link]
-
Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. (n.d.). MDPI. [Link]
-
Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. (n.d.). RSC Publishing. [Link]
-
Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. (2008). PubMed. [Link]
-
Palladium-catalyzed interannular C–H amination of biaryl amines. (n.d.). RSC Publishing. [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). PMC. [Link]
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managing impurities in the synthesis of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and purification of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges of impurity management in this specific synthesis. Our approach is grounded in established chemical principles to empower you to diagnose and resolve issues encountered in your laboratory work.
Section 1: Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved through a multi-step process. A common and effective approach is a variation of the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide.[1][2] For this specific target molecule, the process begins with the formation of the ethyl ester precursor, followed by saponification to yield the final carboxylic acid. Understanding this pathway is crucial for anticipating and controlling potential impurities.
The diagram below outlines the logical workflow, highlighting critical stages where impurities can be introduced or generated.
Caption: Synthetic workflow for this compound.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable advice.
Q1: My final product has a lower-than-expected melting point and appears sticky. HPLC analysis shows multiple peaks close to the main product peak. What's happening?
A: A low or broad melting point is a classic indicator of impurities. The stickiness suggests the presence of residual solvents or hygroscopic byproducts. Given the synthetic route, the most probable culprits are:
-
Incomplete Hydrolysis: The most common impurity is the unhydrolyzed starting material, Ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate . Its higher lipophilicity compared to the carboxylic acid product can lead to an oily or sticky consistency.
-
Residual Solvents: Solvents used during the reaction or workup (e.g., ethanol, THF, ethyl acetate) can be trapped in the solid matrix.
-
Inorganic Salts: Salts formed during workup, such as sodium chloride or ammonium chloride, may not have been completely removed.[3][4]
Expert Insight & Validation: The causality lies in insufficient reaction time or inadequate base stoichiometry during the saponification step (Step 3). To validate this, obtain an LC-MS of your crude product. The residual ester will have a mass (M+H)+ corresponding to C9H10ClNO2S (approx. 236.0 g/mol ), while your desired product has a mass corresponding to C6H6ClNO2S (approx. 191.0 g/mol ).
Recommended Action:
-
Optimize Saponification: Ensure at least 1.1-1.5 equivalents of base (e.g., LiOH or NaOH) are used. Monitor the reaction by TLC or LC-MS until the starting ester is completely consumed.
-
Improve Workup: After acidification to precipitate the product, wash the solid thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the final product under high vacuum at a moderate temperature (e.g., 40-50 °C) for several hours to remove residual solvents.
Q2: During the conversion of the 2-amino group to the 2-chloro group (Step 2), my yield is very low, and I'm isolating a significant byproduct with a mass 17 Da lower than my target chloro-ester.
A: This is a characteristic issue of a Sandmeyer-type reaction gone awry. The byproduct is almost certainly the Ethyl 2-hydroxy-5-ethyl-1,3-thiazole-4-carboxylate . The diazonium salt intermediate is susceptible to nucleophilic attack by water if the chloride ion concentration (from CuCl/HCl) is not sufficiently high or if the temperature is not rigorously controlled.
Expert Insight & Validation: The diazonium intermediate is unstable at elevated temperatures. Its decomposition in the presence of water leads to the formation of a phenol-like hydroxy group on the thiazole ring. The mass difference of 17 Da corresponds to the substitution of -Cl (35.5 Da) with -OH (17 Da), which is a strong indicator. You can further validate this by ¹H NMR, as the proton on the adjacent carboxylic acid or ethyl group will experience a different electronic environment, causing a shift in its resonance compared to the chloro-compound.
Recommended Action:
-
Temperature Control: Maintain the reaction temperature strictly between 0 °C and 5 °C during the formation and reaction of the diazonium salt.
-
Reagent Stoichiometry: Use a significant excess of HCl and ensure the copper(I) chloride is fresh and active. This maximizes the concentration of the desired nucleophile (Cl⁻) and suppresses the competing reaction with water.
-
Anhydrous Conditions: While the reaction is aqueous, minimizing unnecessary water and ensuring reagents are of high purity can help.
The diagram below illustrates this common side reaction.
Caption: Competing reaction pathways for the diazonium intermediate.
Q3: How can I effectively purify my final carboxylic acid product from the residual ethyl ester and other organic impurities?
A: Purification can be achieved through two primary methods: recrystallization or column chromatography. For this specific molecule, recrystallization is often more efficient and scalable.
Expert Insight & Validation: The key is to exploit the significant polarity difference between the carboxylic acid product and the main impurity (the ethyl ester). The carboxylic acid group allows for hydrogen bonding and makes the molecule more polar and less soluble in non-polar solvents. The ester is significantly more soluble in such solvents. A successful recrystallization will yield sharp, well-defined crystals with a narrow melting point range, which serves as a self-validating check of purity.[3]
Recommended Action: A detailed protocol for recrystallization is provided in Section 4. The choice of solvent is critical. A mixed solvent system, such as Toluene/Heptane or Ethanol/Water , is recommended.
-
Toluene/Heptane: Dissolve the crude product in a minimum amount of hot toluene. The desired acid will be soluble, while the less polar ester will be very soluble. Slowly add heptane (an anti-solvent) until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly. The carboxylic acid will crystallize out, leaving the ester impurity in the mother liquor.
-
Ethanol/Water: Dissolve the crude product in warm ethanol and slowly add warm water until persistent turbidity is observed. Re-heat to get a clear solution and then cool slowly.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the best analytical methods to establish the purity of the final product? A: A combination of techniques is essential for a complete purity profile:
-
HPLC (High-Performance Liquid Chromatography): The primary tool for quantifying purity and detecting non-volatile impurities. A standard C18 column with a gradient of water/acetonitrile (with 0.1% formic or trifluoroacetic acid) is a good starting point.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the structure of the main component and can detect structural isomers and residual solvents.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for identifying the molecular weight of unknown impurity peaks seen in the HPLC.
-
Melting Point: A simple and effective indicator of purity. A sharp melting point close to the literature value suggests high purity.
Q: What are the ideal storage conditions for this compound? A: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). The chloro- and carboxylic acid functionalities can be sensitive to light, moisture, and heat over long periods. Store in a tightly sealed container to prevent hydrolysis and degradation.
Q: Can I use sulfuryl chloride (SO₂Cl₂) instead of a Sandmeyer reaction to install the 2-chloro group? A: While sulfuryl chloride is a potent chlorinating agent, it is generally not recommended for this transformation. It is often used to chlorinate the thiazole ring at the 5-position if it is unsubstituted.[5] Attempting to use it on a 2-aminothiazole can lead to a complex mixture of products, including N-chlorination and potential ring opening, rather than a clean conversion to the 2-chloro derivative. The Sandmeyer-type reaction, while technically demanding, offers a more reliable and regioselective route for this specific transformation.
Section 4: Protocols and Data
Protocol 1: Recrystallization of this compound
-
Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of hot toluene (e.g., 20-30 mL) and heat to 80-90 °C with stirring until all the solid dissolves.
-
Anti-Solvent Addition: While maintaining the temperature, slowly add heptane dropwise until the solution just begins to turn cloudy.
-
Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the filter cake with a small amount of cold heptane to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.
Table 1: Common Impurities and Analytical Signatures
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Likely Analytical Signature |
| Starting Ester | Ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate | 235.70 | HPLC: Later retention time than the acid. ¹H NMR: Presence of ethyl ester signals (triplet ~1.4 ppm, quartet ~4.4 ppm). MS: M+H⁺ ~236. |
| Hydroxy Byproduct | 2-Hydroxy-5-ethyl-1,3-thiazole-4-carboxylic acid | 173.19 | HPLC: Earlier retention time than the chloro-acid. MS: M+H⁺ ~174. Will not form from the chloro-ester, but from the amino precursor. |
| Amino Precursor | 2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid | 172.20 | HPLC: Much earlier retention time. MS: M+H⁺ ~173. Indicates incomplete Sandmeyer reaction. |
References
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
CUTM Courseware. (n.d.). Thiazole. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Wikipedia. (n.d.). Thiazole. [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639. [Link]
-
ChemBK. (2024). Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. [Link]
-
Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. [Link]
-
Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(8), 2148. [Link]
-
Shukla, A. P., & Verma, V. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 3647-3668. [Link]
- Google Patents. (1966). Processes for preparing thiazole carboxylic acids.
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]
- Google Patents. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
- Google Patents. (n.d.). 4-(2-chloroethyl)
-
ACS Publications. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 108(1), 147-197. [Link]
- Google Patents. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
-
PubChem. (n.d.). 2-Chloro-thiazole-5-carboxylic acid. [Link]
Sources
Technical Support Center: Reaction Condition Optimization for 2-Chloro-5-ethylthiazole Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Chloro-5-ethylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common synthetic routes to this important chemical intermediate. Here, we will delve into the nuances of reaction condition optimization, focusing on the prevalent Sandmeyer reaction of 2-amino-5-ethylthiazole, as well as the synthesis of the requisite starting material.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2-Chloro-5-ethylthiazole?
The most widely employed and dependable method for the synthesis of 2-Chloro-5-ethylthiazole is the Sandmeyer reaction.[1][2][3] This chemical transformation involves the conversion of a primary aromatic amine, in this case, 2-amino-5-ethylthiazole, into a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) salt catalyst.[1][4] This method is favored for its relatively high yields and applicability to a wide range of aromatic and heteroaromatic amines.
Q2: What are the key steps involved in the Sandmeyer synthesis of 2-Chloro-5-ethylthiazole?
The synthesis of 2-Chloro-5-ethylthiazole via the Sandmeyer reaction can be broken down into two critical stages:
-
Diazotization: The initial step is the conversion of the primary amino group of 2-amino-5-ethylthiazole into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[5] This reaction is highly sensitive to temperature and must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[5]
-
Chloro-dediazoniation: The second step involves the displacement of the diazonium group with a chloride ion. This is facilitated by the use of a copper(I) chloride (CuCl) catalyst.[4] The copper(I) salt catalyzes the decomposition of the diazonium salt and the formation of the desired 2-Chloro-5-ethylthiazole, with the liberation of nitrogen gas.
Troubleshooting Guide: The Sandmeyer Reaction
The Sandmeyer reaction, while powerful, can be prone to several issues that can impact yield and purity. This section provides a detailed troubleshooting guide for common problems encountered during the synthesis of 2-Chloro-5-ethylthiazole.
Issue 1: Low or No Product Yield
A low yield of 2-Chloro-5-ethylthiazole is a frequent challenge. The root cause can often be traced back to the instability of the diazonium salt intermediate.
| Potential Cause | Explanation | Recommended Solution |
| Decomposition of Diazonium Salt | The diazonium salt of 2-amino-5-ethylthiazole is thermally unstable and can rapidly decompose at elevated temperatures, leading to the formation of undesired byproducts and a significant reduction in the yield of the target molecule.[5][6] | Maintain a strict temperature range of 0–5 °C during the diazotization step using an ice-salt bath. Ensure efficient stirring to dissipate any localized heat generated during the addition of sodium nitrite. |
| Incomplete Diazotization | Insufficient acid or sodium nitrite can lead to incomplete conversion of the starting amine to the diazonium salt. The unreacted amine will not participate in the subsequent chlorination step. | Use a slight excess of sodium nitrite (1.1-1.2 equivalents) and ensure a sufficiently acidic medium (at least 3 equivalents of HCl) to facilitate complete diazotization. |
| Hydrolysis of Diazonium Salt | If the reaction mixture is not sufficiently acidic, or if the temperature rises, the diazonium salt can react with water to form the corresponding 2-hydroxy-5-ethylthiazole, a common byproduct that reduces the yield of the desired chloro-derivative.[5] | Maintain a strongly acidic environment throughout the diazotization process. The addition of the copper(I) chloride solution should be performed promptly after the formation of the diazonium salt. |
| Side Reactions with Copper Catalyst | The choice and quality of the copper catalyst are crucial. Using an oxidized or impure catalyst can lead to side reactions and lower catalytic efficiency. | Use freshly prepared or high-purity copper(I) chloride. Ensure that the catalyst is fully dissolved in the reaction medium before the addition of the diazonium salt solution. |
Issue 2: Formation of Colored Impurities
The appearance of dark or tarry substances in the reaction mixture is a common observation and is often indicative of diazonium salt decomposition and subsequent side reactions.
| Potential Cause | Explanation | Recommended Solution |
| Azo Coupling | Unreacted diazonium salt can couple with the electron-rich 2-amino-5-ethylthiazole starting material or the product itself to form highly colored azo compounds.[7] | Ensure complete and rapid conversion of the diazonium salt by maintaining a slight excess of the chlorinating agent and efficient stirring. The slow addition of the diazonium salt solution to the copper(I) chloride solution can also minimize the concentration of the diazonium salt and reduce the likelihood of azo coupling. |
| Phenolic Byproducts | As mentioned previously, the hydrolysis of the diazonium salt leads to the formation of 2-hydroxy-5-ethylthiazole. Phenolic compounds are susceptible to oxidation, which can result in the formation of colored impurities.[5] | Strict temperature control and maintaining a highly acidic environment are key to minimizing the formation of phenolic byproducts. |
| Radical Polymerization | The Sandmeyer reaction proceeds via a radical mechanism, and under certain conditions, the intermediate aryl radicals can initiate polymerization reactions, leading to the formation of intractable tars.[1][2] | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can promote radical side reactions. The use of radical scavengers is generally not recommended as it can interfere with the desired reaction pathway. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-ethylthiazole (Hantzsch Thiazole Synthesis)
The precursor, 2-amino-5-ethylthiazole, can be synthesized via the Hantzsch thiazole synthesis.[8]
Workflow for Hantzsch Thiazole Synthesis.
Materials:
-
1-Chlorobutan-2-one
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.
-
To this solution, add 1-chlorobutan-2-one (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-5-ethylthiazole.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 2-Chloro-5-ethylthiazole (Sandmeyer Reaction)
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in thiazole ring construction
< , " Technical Support Center: Preventing Byproduct Formation in Thiazole Ring Construction
Welcome to the technical support center for thiazole ring synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during thiazole ring construction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic insights to empower your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I'm performing a Hantzsch thiazole synthesis and observing a significant amount of an oxazole byproduct. What is causing this and how can I prevent it?
A1: This is a classic issue in Hantzsch synthesis, particularly when using α-haloketones and thioamides.
-
The 'Why' (Causality): The formation of an oxazole byproduct arises from the competitive reaction of the amide tautomer of your thioamide. While the thioamide is the intended nucleophile, it exists in equilibrium with its tautomeric form, a thioimidate. If the oxygen of the amide starting material (instead of the sulfur of the thioamide) acts as the nucleophile in the initial cyclization step, it leads to the formation of an oxazole ring instead of a thiazole. This is more prevalent when using reagents like Lawesson's reagent to generate the thioamide in situ from an amide, as any unreacted amide can compete in the cyclization.[1][2]
-
Troubleshooting & Prevention:
-
Purity of Thioamide: Ensure your thioamide starting material is pure and free from the corresponding amide. If you are synthesizing the thioamide, ensure the thionation reaction goes to completion.
-
Reaction Conditions: Running the reaction under anhydrous conditions can help. The presence of water can hydrolyze the thioamide back to the amide, increasing the likelihood of oxazole formation.
-
Choice of Thionating Agent: If preparing the thioamide in situ, Lawesson's reagent is common, but ensure complete conversion before proceeding with the cyclization.[1]
-
-
Verification:
-
TLC Analysis: Oxazoles and thiazoles often have different polarities and should be separable by thin-layer chromatography.
-
Mass Spectrometry: The mass of the oxazole byproduct will be lower than the thiazole product due to the difference in atomic weight between oxygen and sulfur.
-
NMR Spectroscopy: The chemical shifts of the ring protons will differ between the oxazole and thiazole products.
-
Q2: My Hantzsch synthesis using an N-monosubstituted thiourea is giving me two different regioisomers. How can I control the regioselectivity?
A2: This is a common challenge when using asymmetrical thioureas. The reaction can produce either 2-(N-substituted amino)thiazoles or 3-substituted 2-imino-2,3-dihydrothiazoles.[3]
-
The 'Why' (Causality): The regioselectivity is highly dependent on the reaction's pH. The N-monosubstituted thiourea has two nucleophilic centers: the sulfur and one of the nitrogen atoms. The initial attack of the sulfur on the α-haloketone is the first step. The subsequent cyclization can involve either of the nitrogen atoms attacking the carbonyl carbon.
-
Troubleshooting & Prevention:
-
pH Control is Critical:
-
Neutral/Basic Conditions: In neutral solvents (like ethanol), the reaction typically favors the formation of the 2-(N-substituted amino)thiazole isomer.[3][4]
-
Acidic Conditions: Under strongly acidic conditions (e.g., using 10M HCl in ethanol), the reaction can be directed to produce the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[3][4]
-
-
Solvent Choice: The polarity of the solvent can also influence the outcome. Protic solvents like ethanol are commonly used.
-
-
Verification:
-
NMR Spectroscopy: 1H and 13C NMR are the most definitive methods to distinguish between the two isomers by analyzing the chemical shifts and coupling patterns of the protons and carbons in and around the thiazole ring.
-
Q3: I'm attempting to synthesize a 2,4-disubstituted thiazole, but I'm getting a complex mixture of products, including what appears to be a bis-thiazole derivative. What's going on?
A3: The formation of bis-thiazoles or other oligomeric byproducts often points to issues with stoichiometry or reaction conditions that favor side reactions.
-
The 'Why' (Causality): A common cause is the reaction of the initially formed 2-aminothiazole product with another molecule of the α-haloketone starting material. The amino group of the product is nucleophilic and can compete with the starting thioamide for the α-haloketone.
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the thioamide or thiourea. This ensures the complete consumption of the α-haloketone, minimizing its availability to react with the product.[3][5]
-
Temperature Control: Running the reaction at the lowest effective temperature can help to reduce the rate of side reactions. High temperatures can sometimes promote undesired pathways.
-
Order of Addition: In some cases, slow addition of the α-haloketone to the solution of the thioamide can maintain a low concentration of the ketone and favor the desired reaction.
-
-
Verification:
-
LC-MS: Liquid chromatography-mass spectrometry is an excellent tool to identify the desired product and higher molecular weight byproducts like dimers.
-
General Preventative Strategies
To proactively minimize byproduct formation, consider these general strategies:
| Strategy | Rationale | Key Considerations |
| Solvent Selection | The solvent can influence reaction rates, solubility of intermediates, and the position of tautomeric equilibria. | Protic solvents like ethanol are common for Hantzsch synthesis.[6] For some modern methods, greener solvents like ethanol/water mixtures or even ionic liquids are used to improve yields and reduce byproducts.[7][8] |
| Catalyst Choice | Catalysts can enhance selectivity and reaction rates, allowing for milder conditions that disfavor byproduct formation. | Palladium(II) acetate has shown high selectivity in certain thiazole syntheses.[9] For greener approaches, reusable catalysts like NiFe2O4 nanoparticles have been employed.[7][10] |
| Temperature and Time | Most reactions have an optimal temperature range. Too high a temperature can provide the activation energy for undesired side reactions. | Monitor the reaction by TLC to determine the point of maximum product formation and avoid prolonged heating, which can lead to degradation or byproduct formation. |
| Purification Strategy | A robust purification plan is essential for removing persistent impurities. | Recrystallization is effective for solid products. If the product is an oil or heavily contaminated, column chromatography is necessary.[3] Washing the crude product with a suitable solvent can remove unreacted starting materials.[3] |
Visualizing Reaction Pathways and Troubleshooting
To better understand the processes involved, the following diagrams illustrate the Hantzsch synthesis pathway and a general troubleshooting workflow.
Caption: Hantzsch synthesis pathway and a common byproduct route.
Caption: A logical workflow for troubleshooting synthesis issues.
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole [5]
This protocol is a standard example of the Hantzsch synthesis, which is known for being high-yielding and relatively simple to perform.[5]
-
Reagent Preparation: In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol, 1.5 equivalents).
-
Reaction Setup: Add methanol (5 mL) and a magnetic stir bar to the vial.
-
Reaction Execution: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Work-up: Remove the reaction from the heat and allow it to cool to room temperature.
-
Isolation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. The basic solution neutralizes the HBr salt of the product, causing the neutral thiazole to precipitate.[6]
-
Purification: Filter the resulting precipitate through a Buchner funnel, washing the filter cake with water. Allow the collected solid to air dry.
Protocol 2: Microwave-Assisted, One-Pot Synthesis of Thiazol-2-imines [11]
Microwave-assisted synthesis can significantly reduce reaction times and often leads to cleaner reactions with higher yields.[3]
-
Reaction Setup: In a microwave reaction vessel, combine 2-bromoacetophenone (1 mmol), phenylisothiocyanate (1 mmol), and aniline (1 mmol) in absolute ethanol.
-
Reaction Execution: Irradiate the mixture in a microwave reactor at 100 W, maintaining a temperature of 120°C for 10 minutes.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Isolation: After cooling, the product often precipitates from the solution. The solid can be collected by filtration and washed with cold ethanol to afford the pure product.
References
- BenchChem. (n.d.). Comparative analysis of different catalysts for thiazole synthesis.
-
ResearchGate. (n.d.). Synthesis schematic of the two-step process to form thiazoles and oxazoles in cyanobactins. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Minimizing Byproduct Formation During Thiazole Ring Closure.
-
MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]
- Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega.
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides.
-
ACS Publications. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Popiolek, R., & Ion, A. E. (2021).
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
- ACS Publications. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. Retrieved from [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
- ScienceDirect. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Tetrahedron Letters, 28(44), 5323-5324.
- Springer. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Ionic Liquids in Green Chemistry.
Sources
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. 1,3-Oxazole synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. youtube.com [youtube.com]
- 7. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
troubleshooting guide for the synthesis of substituted thiazole-4-carboxylic acids
Welcome to the technical support center for the synthesis of substituted thiazole-4-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Thiazole-4-carboxylic acids are crucial scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of substituted thiazole-4-carboxylic acids, particularly via the common Hantzsch thiazole synthesis and subsequent ester hydrolysis.
Issue 1: Low or No Yield of the Thiazole Ring
Question: I am attempting a Hantzsch synthesis to form a 2,5-disubstituted thiazole-4-carboxylate ester, but I am observing very low yields or isolating only starting materials. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in a Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thioamide, can stem from several factors.[2][3][4] Let's break down the potential causes and solutions.
Causality and Remediation:
-
Reactivity of the α-Haloketone: The α-haloketone is a critical electrophile in this reaction. Its stability and reactivity can significantly impact the yield.
-
α-chloroketones vs. α-bromoketones: While α-chloroketones are often more stable and less expensive, α-bromoketones are generally more reactive and can lead to higher yields, especially with less reactive thioamides.[5] If you are using an α-chloroketone with a sterically hindered or electron-deficient thioamide, consider switching to the corresponding α-bromoketone.
-
Stability: α-haloketones can be lachrymatory and unstable upon storage. Ensure you are using a fresh or properly stored reagent. Degradation can lead to a host of side products.
-
-
Thioamide Quality and Reactivity: The nucleophilicity of the sulfur atom in the thioamide is paramount for the initial SN2 reaction.[3]
-
Purity: Ensure your thioamide is pure. Impurities can interfere with the reaction. Recrystallization or column chromatography of the thioamide may be necessary.
-
Electron-donating vs. Electron-withdrawing groups: Thioamides with electron-donating groups will be more nucleophilic and react more readily. If your thioamide bears strong electron-withdrawing groups, you may need to employ more forcing reaction conditions (e.g., higher temperatures, longer reaction times).
-
-
Reaction Conditions: The choice of solvent and temperature is crucial.
-
Solvent: Ethanol is a common solvent for Hantzsch synthesis as it effectively solubilizes both reactants.[5][6] However, for less reactive substrates, higher boiling point solvents like isopropanol or even DMF can be beneficial.
-
Temperature: While many Hantzsch syntheses proceed at room temperature or with gentle heating, unreactive starting materials may require reflux temperatures to drive the reaction to completion.[5]
-
pH: The reaction is often carried out under neutral or slightly basic conditions. The addition of a mild base like triethylamine or sodium acetate can facilitate the reaction by neutralizing the hydrogen halide formed as a byproduct.[7][8] However, strongly acidic conditions can also be employed, which may alter the regioselectivity of the reaction.[9]
-
Experimental Protocol: A General Hantzsch Synthesis
-
In a round-bottom flask, dissolve the thioamide (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of thioamide).
-
Add the α-haloketone (1.0-1.2 eq) to the solution.
-
If desired, add a mild base (e.g., triethylamine, 1.1 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.[4]
-
Purify the crude product by recrystallization or column chromatography.
Issue 2: Difficulty with Ester Hydrolysis to the Carboxylic Acid
Question: I have successfully synthesized my substituted thiazole-4-carboxylate ester, but I am struggling with the final hydrolysis step to obtain the carboxylic acid. My yields are low, and I suspect side reactions are occurring.
Answer:
The hydrolysis of a thiazole-4-carboxylate ester to the corresponding carboxylic acid can indeed be challenging. The stability of the thiazole ring and the potential for side reactions under harsh hydrolytic conditions are key considerations.
Potential Problems and Solutions:
-
Incomplete Hydrolysis: The ester may be sterically hindered or electronically deactivated, making it resistant to hydrolysis.
-
Stronger Conditions: If using standard conditions (e.g., NaOH in methanol/water at reflux), you may need to increase the concentration of the base, elevate the temperature, or prolong the reaction time.[10]
-
Alternative Bases: Consider using a stronger base like potassium hydroxide or even lithium hydroxide.
-
-
Ring Opening/Degradation: The thiazole ring can be susceptible to cleavage under strongly basic or acidic conditions, especially at elevated temperatures.[11]
-
Milder Conditions: If you suspect degradation, switch to milder hydrolysis conditions. For example, use a lower concentration of base at a lower temperature for a longer period.
-
Acidic Hydrolysis: While less common for this specific transformation, acidic hydrolysis (e.g., with HCl or H₂SO₄) can be an alternative, though it may also lead to ring opening in some cases.[12]
-
-
Decarboxylation of the Product: Thiazole-4-carboxylic acids can be prone to decarboxylation, particularly at high temperatures and in the presence of acid or base.[13] This is a significant potential side reaction that can drastically reduce your yield.
-
Temperature Control: Carefully control the temperature during both the hydrolysis and the work-up. Avoid excessive heating.
-
Work-up Procedure: During the acidic work-up to precipitate the carboxylic acid, it is crucial to keep the solution cool (e.g., in an ice bath) and to add the acid slowly.[10] Acidification to a pH of around 2-3 is typically sufficient to precipitate the product.[12]
-
Optimized Hydrolysis Protocol:
-
Dissolve the thiazole-4-carboxylate ester in a mixture of methanol and water (e.g., 1:1 v/v).
-
Add an aqueous solution of sodium hydroxide (e.g., 10% w/v, 2-4 equivalents).[10]
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[10]
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add a cooled solution of hydrochloric acid (e.g., 6 M) with vigorous stirring until the pH of the solution reaches 2-3.[10]
-
Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry under vacuum.[12]
Issue 3: Product Purification Challenges
Question: My crude thiazole-4-carboxylic acid is impure, and I am having difficulty purifying it. Recrystallization is not effective, and column chromatography is problematic.
Answer:
Purification of polar, acidic compounds like thiazole-4-carboxylic acids can be tricky. Here are some strategies to improve your purification outcome.
Purification Strategies:
-
Recrystallization:
-
Solvent Screening: The choice of recrystallization solvent is critical. You need a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents is often effective. For thiazole-4-carboxylic acids, consider solvent systems like ethanol/water, acetic acid/water, or DMF/water.
-
Technique: Ensure you are using proper recrystallization techniques, such as hot filtration to remove insoluble impurities and slow cooling to promote the formation of pure crystals.
-
-
Acid-Base Extraction: This is a powerful technique for purifying acidic compounds.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an aqueous base (e.g., saturated sodium bicarbonate solution). Your acidic product will move into the aqueous layer as its carboxylate salt.
-
Separate the layers and wash the aqueous layer with fresh organic solvent to remove any neutral or basic impurities.
-
Cool the aqueous layer in an ice bath and carefully re-acidify with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
-
Column Chromatography: While challenging for highly polar compounds, it is not impossible.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A polar eluent system will be required. Start with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate). You will likely need to add a small amount of a more polar solvent like methanol and an acid (e.g., acetic acid or formic acid) to the eluent to ensure the carboxylic acid elutes properly and to prevent streaking on the TLC plate. A typical eluent system might be dichloromethane:methanol:acetic acid in a 95:4:1 ratio.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring.[4][14] It proceeds through a sequence of nucleophilic substitution, cyclization, and dehydration steps.[3] The generally accepted mechanism is as follows:
-
Nucleophilic Attack: The sulfur atom of the thioamide, acting as a nucleophile, attacks the α-carbon of the α-haloketone in an SN2 reaction, displacing the halide ion.[3]
-
Tautomerization and Cyclization: The resulting intermediate can tautomerize, after which the nitrogen atom performs an intramolecular nucleophilic attack on the carbonyl carbon to form a five-membered ring intermediate (a hydroxythiazoline).
-
Dehydration: This intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[3]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
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- 12. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 13. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Large-Scale Synthesis of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important heterocyclic building block. My insights are drawn from established chemical principles and practical field experience in process optimization. This document is structured to provide direct, actionable solutions to specific experimental issues.
Overview of the Synthetic Strategy
The most industrially viable route to this compound proceeds through a multi-step sequence, typically beginning with a Hantzsch thiazole synthesis.[1][2] This is followed by modification of the thiazole ring and hydrolysis to yield the final product. Each step presents unique challenges, particularly when transitioning from bench-scale to large-scale production.
The general synthetic workflow is outlined below:
Caption: Simplified mechanism of Hantzsch thiazole synthesis.
References
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- ChemBK. (2024). Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate.
- Al-Ghorbani, M., et al. (2015).
- ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis.
- Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Bentham Science.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Wang, L., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
- Google Patents. (2021). CN113461635A - 4-(2-chloroethyl)
- Li, J., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Beyzaei, H., et al. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society.
- BenchChem. (2025). Improving the yield of thiazole synthesis from Ethyl 2-chloroacetoacetate.
- Shukla, A. P., & Verma, V. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities.
- Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.
- Echemi. (2024). Ethyl 2-chloro-5-Methyl-1,3-thiazole-4-carboxylate factory direct white raw powder high quality.
- PubChem. (n.d.). 2-Chloro-thiazole-5-carboxylic acid.
- Amerigo Scientific. (n.d.). 2-Chloro-1,3-thiazole-5-carboxylic acid.
- Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides.
- ChemicalBook. (n.d.). 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis.
- ResearchGate. (n.d.). N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide as a precursor for synthesis of novel heterocyclic compounds with insecticidal activity.
- Sigma-Aldrich. (n.d.). 2-Chloro-1,3-thiazole-5-carboxylic acid.
- MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes.
- ResearchGate. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic Acid Purity by HPLC
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. As an intermediate, its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Even trace impurities can carry forward through synthetic steps, potentially leading to undesired side products, reduced yields, or the introduction of toxicologically harmful substances.
This guide provides a comprehensive, in-depth framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document moves beyond a simple recitation of steps.[1][2] It explains the causality behind experimental choices, establishing a self-validating protocol that ensures trustworthiness and scientific rigor. Furthermore, it objectively compares the validated HPLC method with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), an orthogonal technique, to provide a fuller analytical perspective.
The Analytical Imperative: Understanding Potential Impurities
A robust analytical method is designed to separate the main compound from any potential impurities. For this compound, impurities can arise from several sources, including the synthetic route and degradation. A plausible synthesis might involve the Hantzsch thiazole synthesis or subsequent modifications.[3]
Potential process-related impurities could include:
-
Starting Materials: Unreacted precursors.
-
Intermediates: Incompletely reacted intermediates from the cyclization and functionalization steps.
-
By-products: Isomers, over-alkylated products, or products from side reactions.
-
Reagents: Residual reagents or catalysts.
A successful HPLC method must be specific enough to resolve the parent peak from all these potential interferents.
Primary Method: Reversed-Phase HPLC with UV Detection
For a polar, ionizable organic molecule like a carboxylic acid containing a UV-active thiazole ring, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice.[4][5] The C18 stationary phase provides a nonpolar environment, and by controlling the mobile phase polarity and pH, we can achieve excellent separation of the acidic analyte from less polar or more polar impurities.
Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard for RP-HPLC, offering good resolution and efficiency for small molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier that provides good elution strength for this class of compounds. |
| Gradient Elution | 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25-30 min: 30% B | A gradient is essential for eluting a range of potential impurities with varying polarities and ensuring the column is cleaned between injections. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The thiazole ring provides a chromophore suitable for UV detection. |
| Injection Volume | 10 µL | A standard volume to avoid column overloading while ensuring adequate sensitivity. |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Comprehensive Method Validation Protocol (ICH Q2(R1) Framework)
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[6][7] The following protocol is designed to be a self-validating system, where the results of each test build confidence in the method's overall performance.
System Suitability
Causality: Before any validation run, we must confirm that the chromatographic system is performing adequately. This is a non-negotiable check for the integrity of any analytical sequence.
Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject the standard solution six consecutive times.
-
Calculate the mean and relative standard deviation (RSD) for peak area, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
-
Peak Area RSD: ≤ 2.0%
-
Retention Time RSD: ≤ 1.0%
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
Specificity
Causality: Specificity ensures that the signal measured is unequivocally from the analyte of interest and not from any other component (impurities, degradants, matrix components).
Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks at the analyte's retention time.
-
Impurity Spiking: If known impurities are available, spike the analyte sample with them to demonstrate resolution between the main peak and impurity peaks.
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples to ensure the main peak is resolved from all degradant peaks. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm the main peak is spectrally pure.
Acceptance Criteria:
-
No interfering peaks in the blank chromatogram.
-
Resolution between the analyte peak and any impurity/degradant peak should be ≥ 2.0.
-
Peak purity index should be > 0.999.
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a defined range. This is fundamental for accurate quantitation.[5]
Protocol:
-
Prepare a series of at least five calibration standards from a stock solution, covering 80% to 120% of the expected sample concentration for an assay (e.g., 80, 90, 100, 110, 120 µg/mL).[2] For impurity quantification, the range would span from the reporting threshold to 120% of the specification limit.[2]
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
Accuracy
Causality: Accuracy measures the closeness of the experimental value to the true value, demonstrating the absence of systematic error.
Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a placebo or blank matrix with a known amount of analyte.
-
Analyze the samples and calculate the percentage recovery.
-
Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
-
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Causality: Precision assesses the degree of scatter between a series of measurements, indicating the level of random error. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
Acceptance Criteria:
-
Repeatability RSD: ≤ 2.0%
-
Intermediate Precision RSD: ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest concentration of analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are critical for impurity analysis.
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.
-
Confirm the LOQ by injecting six samples at the determined concentration and checking for acceptable precision (RSD ≤ 10%).
Robustness
Causality: Robustness testing demonstrates the reliability of the method by showing its capacity to remain unaffected by small, deliberate variations in method parameters.[6]
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Analyze a system suitability solution under each modified condition.
-
Parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase pH (e.g., ± 0.1 units)
-
Mobile phase organic composition (e.g., ± 2%)
-
Acceptance Criteria:
-
System suitability parameters should still be met under all varied conditions.
-
Changes in retention time and peak area should be minimal and predictable.
Visualizing the Validation Workflow
The entire validation process can be visualized as a logical sequence of interdependent tests.
Caption: Logical flow of the HPLC method validation process.
Comparison Guide: HPLC vs. UPLC-MS
While HPLC is a robust technique for routine purity testing and quantitation, other methods can provide complementary and often superior information, especially during development. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful alternative.[8][9] UPLC uses columns with sub-2 µm particles, leading to faster analysis and higher resolution, while the mass spectrometer provides mass-to-charge ratio data, enabling definitive identification of impurities.[9]
Comparative Performance Data
| Parameter | Validated HPLC-UV Method | UPLC-MS Method | Rationale for Difference |
| Analysis Time | ~30 minutes per sample | ~5-10 minutes per sample | UPLC's smaller particles and higher operating pressures allow for much faster separations without sacrificing resolution.[9] |
| Sensitivity (LOQ) | Typically 0.05% - 0.1% relative to main peak | Typically <0.01% relative to main peak | MS detectors, especially in Single Ion Monitoring (SIM) mode, are inherently more sensitive than UV detectors.[10] |
| Specificity | Based on retention time and UV spectral purity. Co-elution is possible. | Based on retention time and unique mass-to-charge ratio (m/z). Highly specific. | Mass spectrometry provides an orthogonal detection method that can confirm the identity of peaks and easily detect co-eluting impurities.[9][10] |
| Information Gained | Quantitative (purity %) and relative retention time. | Quantitative (purity %), definitive identification, and structural elucidation of unknown impurities via fragmentation (MS/MS).[8][11] | |
| Robustness | High; less complex system. | Moderate; MS source conditions are sensitive to matrix effects. | The complexity of the MS instrument requires more careful control of parameters like mobile phase additives (non-volatile buffers cannot be used).[9] |
| Cost (Instrument) | Moderate | High | Mass spectrometers are significantly more expensive to purchase and maintain than UV detectors. |
Which Method to Use? A Scientist's Perspective
-
For Routine Quality Control (QC): The validated HPLC-UV method is ideal. It is cost-effective, robust, and provides the necessary quantitative data to release batches against a pre-defined specification. Its reliability and simplicity make it perfect for a high-throughput QC environment.
-
For Drug Development & Impurity Profiling: UPLC-MS is indispensable. During development, the goal is not just to quantify impurities but to identify them. Knowing the structure of an unknown impurity is critical for understanding its origin and assessing its potential toxicity. UPLC-MS provides this crucial information rapidly and with high confidence.[8][12]
Experimental Workflow Diagram
Caption: Step-by-step daily workflow for purity analysis.
Conclusion
The validation of an analytical method is a systematic journey that proves its fitness for purpose. For determining the purity of this compound, a well-validated RP-HPLC method is the cornerstone of quality control, offering reliable and reproducible quantitative results. The causality-driven validation protocol outlined here, grounded in ICH guidelines, ensures scientific integrity and regulatory compliance.
However, a senior scientist recognizes that no single technique provides all the answers. The strategic use of orthogonal methods like UPLC-MS during development is crucial for comprehensive impurity profiling and problem-solving. By understanding the strengths and limitations of each tool, researchers and drug development professionals can ensure the highest standards of quality and safety from intermediate to final API.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved January 19, 2026.
- Vertex AI Search. (2024, August 21). Development and Validation of HPLC Methods in Pharmaceutical Analysis. Retrieved January 19, 2026.
- Pharmaguideline. (2024, December 11).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 19, 2026.
- ICH. (n.d.). Quality Guidelines. Retrieved January 19, 2026.
- Scribd. (n.d.). ICH Q2(R1)
- ijarsct. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved January 19, 2026.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved January 19, 2026.
- SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved January 19, 2026.
- Algor Cards. (n.d.). Analytical Techniques for Organic Compounds. Retrieved January 19, 2026.
- Slideshare. (n.d.).
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved January 19, 2026.
- AIP Publishing. (2022, March 24). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. Retrieved January 19, 2026.
- MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved January 19, 2026.
- RSC Publishing. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. Retrieved January 19, 2026.
- Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved January 19, 2026.
- LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved January 19, 2026.
- Journal of Applied Pharmaceutical Science. (n.d.). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Retrieved January 19, 2026.
- Taylor & Francis Online. (2016, June 27). Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved January 19, 2026.
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids. Retrieved January 19, 2026.
- PubChem. (n.d.). 2-Chloro-thiazole-5-carboxylic acid. Retrieved January 19, 2026.
- PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved January 19, 2026.
- PMC - NIH. (2024, October 18). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Retrieved January 19, 2026.
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
Sources
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- 4. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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A Comparative Guide to the Reactivity of 2-Chloro-5-ethylthiazole vs. 2-Chloro-5-methylthiazole
Introduction: In the landscape of heterocyclic chemistry, substituted thiazoles are foundational building blocks for a vast array of functional molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] The reactivity of the thiazole core, modulated by its substituents, dictates its synthetic utility. This guide provides an in-depth comparison of the reactivity of two closely related intermediates: 2-chloro-5-ethylthiazole and 2-chloro-5-methylthiazole. For researchers engaged in drug discovery and process development, understanding the subtle yet significant differences imparted by the C5-alkyl substituent is critical for reaction design, optimization, and predicting outcomes. This document synthesizes fundamental principles of physical organic chemistry with actionable experimental protocols to elucidate the comparative reactivity of these key synthons.
Section 1: Foundational Principles: Electronic and Steric Effects of C5-Alkyl Substituents
The primary distinction between a methyl and an ethyl group at the C5 position of the 2-chlorothiazole ring lies in their electronic and steric profiles. While both are simple alkyl groups, these differences are sufficient to influence the molecule's reactivity, particularly in key transformations like nucleophilic aromatic substitution (SNAr).
Electronic Effects
Both methyl and ethyl groups are considered weak electron-donating groups (EDGs) through an inductive effect (+I). They push electron density into the thiazole ring. The thiazole ring itself is electron-deficient, which facilitates nucleophilic attack, especially at the C2 position bearing the chloro leaving group.[3]
-
Methyl Group (-CH₃): Serves as a baseline for a simple alkyl EDG.
-
Ethyl Group (-CH₂CH₃): The ethyl group is generally considered to be slightly more electron-donating than the methyl group due to the presence of more polarizable C-C and C-H bonds.
This enhanced electron-donating nature of the ethyl group increases the electron density of the thiazole ring to a slightly greater extent than the methyl group. For a nucleophilic substitution reaction, which is favored by electron-deficient aromatic rings, this means the ethyl-substituted thiazole is marginally electronically deactivated towards nucleophilic attack compared to its methyl counterpart.[1]
Steric Effects
Steric hindrance is arguably the more dominant differentiating factor in this comparison. The rate of many reactions, including SNAr, is highly sensitive to the steric environment around the reaction center.[4][5]
-
Methyl Group: Presents a relatively small steric profile, allowing for less hindered access to the thiazole ring.
-
Ethyl Group: Is significantly bulkier than the methyl group due to its larger size and the free rotation around the C-C single bond. This increased bulk can sterically shield the C2 position from the approaching nucleophile.[5]
In the transition state of an SNAr reaction, the nucleophile attacks the electrophilic carbon, leading to a crowded intermediate.[4][6] The larger ethyl group can increase the activation energy of this step by introducing greater steric repulsion, thereby slowing the reaction rate.[7][8]
Section 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The most common and synthetically valuable reaction for 2-chlorothiazoles is nucleophilic aromatic substitution (SNAr), where the chloride is displaced by a nucleophile.[9] The reaction proceeds via a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex.
// Reactants
sub [label=<
2-Chloro-5-R-thiazole
nu [label="Nu⁻"];
// Meisenheimer Intermediate
meisenheimer [label=<
Meisenheimer Intermediate
(sp³ hybridized carbon)
// Products
prod [label=<
2-Nu-5-R-thiazole
cl [label="Cl⁻"];
// Arrows sub -> meisenheimer [label="+ Nu⁻ (k₁)", fontcolor="#4285F4"]; meisenheimer -> sub [label=" (k₋₁)", fontcolor="#EA4335"]; meisenheimer -> prod [label="- Cl⁻ (k₂)", fontcolor="#34A853"];
// Annotations {rank=same; sub; nu;} {rank=same; prod; cl;}
caption [label="Figure 1: SₙAr Mechanism on 2-Chlorothiazole.", shape=none, fontsize=10, fontname="Arial"]; }
Caption: Figure 1: Generalized SₙAr mechanism for 2-chlorothiazoles.
Hypothesis and Expected Outcome:
Based on the principles outlined above, 2-chloro-5-ethylthiazole is expected to be less reactive than 2-chloro-5-methylthiazole in SNAr reactions.
-
Rate-Determining Step: The initial attack of the nucleophile (k₁) is typically the rate-determining step.
-
Electronic Impact: The slightly stronger electron-donating character of the ethyl group makes the C2 carbon less electrophilic, slowing down the nucleophilic attack.
-
Steric Impact: The greater steric bulk of the ethyl group hinders the approach of the nucleophile to the C2 carbon, raising the energy of the transition state and further decreasing the reaction rate.
Quantitative Data Summary (Predicted)
| Feature | 2-Chloro-5-methylthiazole | 2-Chloro-5-ethylthiazole | Rationale |
| Electronic Effect of C5-Substituent | Weakly Electron-Donating (+I) | Moderately Electron-Donating (+I) | Ethyl group is a slightly stronger inductive donor. |
| Steric Hindrance at C2 | Low | Moderate | Ethyl group is bulkier than the methyl group.[5] |
| Predicted SNAr Reaction Rate | Faster | Slower | Combination of electronic deactivation and increased steric hindrance.[6][8] |
| Suitability for Bulky Nucleophiles | More Suitable | Less Suitable | Increased steric clash with larger nucleophiles. |
Section 3: Experimental Design for Reactivity Profiling
To empirically validate the predicted difference in reactivity, researchers can employ straightforward and robust experimental designs. Two such protocols are detailed below.
Protocol 1: Competitive Reaction Analysis
This experiment provides a direct comparison of reactivity by allowing both substrates to compete for a limited amount of a nucleophile.
Objective: To determine the relative reaction rate by quantifying the product ratio from a 1:1 mixture of the two thiazole substrates.
Materials:
-
2-chloro-5-methylthiazole (1.0 eq)
-
2-chloro-5-ethylthiazole (1.0 eq)
-
Internal standard (e.g., dodecane)
-
Nucleophile (e.g., sodium methoxide, 0.5 eq)
-
Anhydrous solvent (e.g., DMF or THF)
-
Quenching solution (e.g., saturated aq. NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-5-methylthiazole (1 mmol), 2-chloro-5-ethylthiazole (1 mmol), and a known amount of the internal standard.
-
Dissolve the components in 10 mL of anhydrous solvent.
-
Cool the mixture to a controlled temperature (e.g., 0 °C or 25 °C).
-
In a separate flask, prepare a solution of the nucleophile (0.5 mmol) in the same anhydrous solvent.
-
Add the nucleophile solution dropwise to the stirred thiazole mixture over 5 minutes.
-
Allow the reaction to stir for a predetermined time (e.g., 1 hour, or until ~50% conversion is observed by TLC).
-
Quench the reaction by adding 10 mL of the quenching solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR to determine the ratio of the unreacted starting materials and the corresponding products.
Data Interpretation: The ratio of the formed 2-methoxy-5-methylthiazole to 2-methoxy-5-ethylthiazole will directly reflect the relative reactivity of the starting materials. A ratio greater than 1 indicates that 2-chloro-5-methylthiazole is more reactive.
Caption: Figure 2: Workflow for the competitive reactivity experiment.
Protocol 2: Parallel Kinetic Monitoring by ¹H NMR
This method provides individual rate constants for each reaction, offering a more quantitative comparison.
Objective: To determine the pseudo-first-order rate constants for the reaction of each thiazole with an excess of nucleophile.
Procedure:
-
Prepare two separate NMR tubes.
-
In NMR tube 1, add a known concentration of 2-chloro-5-methylthiazole (~0.05 M) and a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d₆).
-
In NMR tube 2, prepare an identical solution using 2-chloro-5-ethylthiazole.
-
Acquire a t=0 spectrum for each tube.
-
To each tube, add a large excess of the nucleophile (e.g., 10 eq of sodium phenoxide).
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the starting material and the internal standard in each spectrum.
-
Plot ln([Starting Material]t/[Starting Material]₀) versus time. The slope of this line will be -k_obs (the observed pseudo-first-order rate constant).
-
Compare the k_obs values for the two substrates to determine their relative reactivity.
Conclusion
The reactivity of 2-chloro-5-ethylthiazole and 2-chloro-5-methylthiazole is governed by a subtle interplay of electronic and steric factors. While both are valuable synthetic intermediates, a critical analysis predicts that 2-chloro-5-methylthiazole will be the more reactive substrate in nucleophilic aromatic substitution reactions. This is attributed to its lower steric profile and slightly less electron-rich aromatic system. For drug development professionals and synthetic chemists, this seemingly minor structural change can have significant implications for reaction rates, yields, and the feasibility of using sterically demanding nucleophiles. The experimental protocols provided herein offer a robust framework for quantifying these differences and making informed decisions in the laboratory.
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Jänsch, N., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ResearchGate.[10]
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Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.[4]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.[3]
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ACS Publications. (n.d.). Steric Effects in SN2 Reactions. The Influence of Microsolvation. The Journal of Physical Chemistry A.[7]
-
Buncel, E., et al. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate.[6]
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YouTube. (2024). Steric and Nucleophilic Effects on SN2 Reactions.[5]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.[8]
-
Google Patents. (1997). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.[11]
-
Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.[12]
-
Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (n.d.).[9]
-
PubMed. (2001). Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis.[13]
-
Problem Set #3: Substitutent Effects and LFERS. (n.d.).[14]
-
ResearchGate. (2014). Electronic Structure and Effect of Methyl Substitution in Oxazole and Thiazole by Quantum Chemical Calculations.[15]
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives.[16]
-
ResearchGate. (n.d.). Hammett plot represents a weak substituent effect in 1→TS1 and 1→TS2.[17]
-
Wikipedia. (n.d.). Thiazole.[18]
-
Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?[19]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023).[1]
-
Wikipedia. (n.d.). Hammett equation.[20]
-
PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.[21]
-
ResearchGate. (n.d.). Hammett plot for reactivity of substituted benzonitriles with in situ generated tributyltin azide.[22]
-
Understanding the Chemical Properties and Handling of 2-Chloro-5-chloromethylthiazole. (n.d.).[23]
-
Biosynth. (n.d.). 2-Chloro-5-methylthiazole | 33342-65-3 | IBA34265.[24]
-
Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.[2]
-
NIH. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. PubMed Central.[25]
-
Biosynth. (n.d.). 2-Chloro-5-ethyl-1,3-thiazole | 857549-84-9 | HJB54984.[26]
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A Senior Application Scientist's Guide to Establishing Analytical Standards for 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid
For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of confident decision-making. This guide provides a comprehensive framework for establishing robust analytical standards for the novel compound, 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid. As a molecule of interest in contemporary pharmaceutical research, the absence of a commercially available, certified reference material (CRM) necessitates a rigorous in-house qualification process. This document will navigate the user through the critical steps of sourcing, characterizing, and implementing a well-defined analytical standard, ensuring data of the highest quality and reproducibility.
The Imperative for a Well-Characterized In-House Standard
In the landscape of pharmaceutical development, analytical reference standards are the linchpin of quality control and regulatory compliance. They serve as the benchmark against which all subsequent analytical measurements are compared, from early-stage discovery to final product release. For a compound like this compound, where a CRM from a major pharmacopeia or standards provider is not yet available, the responsibility falls upon the research organization to establish an in-house primary reference standard. This process, when executed with scientific rigor, provides a foundation of trustworthiness for all downstream analytical work, including potency assignments, impurity profiling, and stability studies.[1][2]
Sourcing and Initial Assessment of Starting Material
The journey to a qualified in-house standard begins with the procurement of the highest purity starting material available. Several chemical suppliers offer this compound or its precursors. When selecting a supplier, it is crucial to request all available analytical data, such as a Certificate of Analysis (CoA), ¹H NMR, and HPLC purity. This initial information provides a baseline for the subsequent, more exhaustive characterization.
| Supplier Category | Typical Purity Claim | Available Analytical Data | Considerations for Use as an In-house Standard |
| Custom Synthesis Providers | >98% | ¹H NMR, LC-MS, HPLC | Highest potential purity, often with detailed characterization data. Ideal for establishing a primary standard. |
| Fine Chemical Suppliers | >95-98% | CoA, sometimes ¹H NMR | Good starting point for purification and subsequent characterization. May contain process-related impurities. |
| Research Chemical Marketplaces | Variable | Often limited to molecular formula and weight | Requires extensive purification and characterization before consideration as a standard. |
It is imperative to understand that a supplier's CoA is a starting point, not the final word on purity. Independent verification and comprehensive characterization are non-negotiable steps in qualifying an in-house standard.
Comprehensive Characterization of the In-House Standard
Once a high-purity batch of this compound is obtained, a multi-pronged analytical approach is necessary to unequivocally confirm its identity and establish its purity.
Structural Elucidation and Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The spectra should be consistent with the expected structure of this compound. Key expected signals would include a quartet and triplet for the ethyl group, and a characteristic aromatic proton signal for the thiazole ring.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition and exact mass of the molecule. The observed mass should be within a narrow tolerance (typically <5 ppm) of the calculated theoretical mass.
Purity Assessment: A Multi-Modal Approach
A single analytical technique is insufficient to definitively determine purity. A combination of chromatographic and other methods is essential to ensure that all potential impurities (organic, inorganic, and residual solvents) are accounted for.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A stability-indicating HPLC method is the cornerstone of purity assessment. The goal is to develop a method that can separate the main component from all potential process-related impurities and degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of impurities, even at trace levels. By coupling the separation power of HPLC with the specificity of mass spectrometry, unknown peaks in the chromatogram can be tentatively identified based on their mass-to-charge ratio.
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
This protocol outlines a systematic approach to developing a robust HPLC method for the purity determination of this compound.
1. Initial Method Scouting:
- Column Selection: Begin with a C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm).
- Mobile Phase: A common starting point is a gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
- Detection: Use a UV detector set at a wavelength where the analyte has significant absorbance, determined by a UV scan (e.g., 254 nm or a more specific λmax).
2. Method Optimization:
- Gradient Adjustment: Modify the gradient slope to achieve optimal separation of the main peak from any impurities.
- pH of Aqueous Mobile Phase: The ionization state of the carboxylic acid will significantly impact retention. Experiment with different pH values (e.g., pH 3 and pH 7) to find the best peak shape and resolution.
- Temperature: Column temperature can influence selectivity. Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C).
3. Forced Degradation Studies:
- Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
- Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are resolved from the main peak. This is a critical step in demonstrating the stability-indicating nature of the method.
Sources
NMR and mass spectrometry data of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid
An In-Depth Comparative Guide to the Analytical Characterization of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid
This guide provides a comprehensive analytical framework for the characterization of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. Thiazole derivatives are significant scaffolds in drug discovery, known for a wide range of biological activities.[1][2][3] Accurate structural elucidation and purity assessment are paramount for advancing research and development. This document serves as a predictive and comparative guide, leveraging foundational analytical principles and data from analogous structures to forecast the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the title compound. We will compare these predicted data against its ethyl ester analogue to highlight key distinguishing spectral features.
Molecular Structure and Predicted Spectroscopic Features
A robust analytical characterization begins with a clear understanding of the molecule's structure. The key to interpreting NMR and MS data lies in breaking down the molecule into its constituent functional groups and predicting their behavior under spectroscopic analysis.
Caption: Key fragmentation steps for the title compound under EI-MS.
Table 3: Predicted Major Mass Fragments
| m/z (³⁵Cl) | Proposed Fragment | Loss |
| 191 | [C₆H₆ClNO₂S]⁺˙ | Molecular Ion |
| 162 | [C₄H₃ClNO₂S]⁺ | Loss of ethyl radical (•C₂H₅) |
| 146 | [C₅H₆ClNS]⁺ | Loss of carboxyl radical (•COOH) [4] |
| 156 | [C₆H₆NO₂S]⁺ | Loss of chlorine radical (•Cl) |
Comparative Analysis: Acid vs. Ethyl Ester
To demonstrate the power of these analytical techniques in distinguishing closely related structures, we compare the predicted data of our target acid with its corresponding ethyl ester, Ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate .
Table 4: Spectroscopic Comparison of this compound and its Ethyl Ester
| Feature | -carboxylic acid (Target) | -ethyl ester (Alternative) | Key Differentiator |
| ¹H NMR | -COOH proton: ~12 ppm (broad singlet, 1H) | -OCH₂CH₃ protons: ~4.4 ppm (quartet, 2H) and ~1.4 ppm (triplet, 3H) | Presence of a very deshielded, exchangeable acid proton vs. the characteristic signals of an ethyl ester group. |
| ¹³C NMR | C=O: ~170 ppm | C=O: ~162 ppm | The ester carbonyl carbon is typically found slightly upfield compared to the carboxylic acid carbonyl. |
| Mass Spec (M⁺) | m/z 191/193 | m/z 219/221 | The molecular weight differs by 28 Da (C₂H₄), the difference between a proton and an ethyl group. |
| MS Fragment | Loss of -COOH (45 Da) | Loss of -OC₂H₅ (45 Da) | Both show a loss of 45 Da, but the subsequent fragmentation would differ, confirming the original structure. The ester would also show a prominent loss of the ethyl radical (-C₂H₅, 29 Da). |
Standard Experimental Protocols
The following are detailed, self-validating methodologies for acquiring the data discussed in this guide. The causality behind parameter selection is to ensure high-resolution data suitable for unambiguous structure determination.
NMR Spectroscopy Workflow
Caption: Standardized workflow for NMR sample analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the solid compound and dissolve in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube. Rationale: CDCl₃ is a common solvent that dissolves many organic compounds, and TMS provides a 0 ppm reference.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse angle, 16 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds. Rationale: A 400 MHz instrument provides excellent resolution for most small molecules. 16 scans is sufficient for a good signal-to-noise ratio for a sample of this concentration.
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Key parameters include a spectral width of 240 ppm, 1024 scans, and a 2-second relaxation delay. Rationale: The low natural abundance of ¹³C requires more scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay) to generate the final spectra.
Mass Spectrometry Protocol (EI-MS)
-
Sample Introduction: Introduce a small quantity of the sample (typically <1 mg dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or GC inlet. Rationale: EI requires the sample to be in the gas phase, which is achieved by heating the probe.
-
Ionization: Bombard the vaporized sample with a beam of electrons at a standard energy of 70 eV. Rationale: 70 eV is the industry standard, providing sufficient energy to cause ionization and reproducible fragmentation patterns.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
The analytical characterization of this compound can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. This guide provides a robust, predictive framework of the expected spectral data. The key identifying features include a characteristic broad singlet for the carboxylic acid proton in ¹H NMR, six distinct carbon signals in ¹³C NMR, and a definitive M⁺/M+2 isotopic pattern at m/z 191/193 in the mass spectrum. Furthermore, a comparative analysis against its ethyl ester derivative demonstrates how subtle changes in molecular structure lead to significant and predictable differences in the resulting spectra, underscoring the power of these techniques for unambiguous structural verification in research and drug development.
References
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from Chemguide.co.uk. URL: [Link]
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NIST. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Retrieved from NIST.gov. URL: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from chem.libretexts.org. URL: [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from rsc.org. URL: [Link]
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Duddeck, H., Dietrich, W., & Tóth, G. (2002). Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by Modern NMR. Steinkopff. URL: [Link]
-
Amini, et al. (n.d.). A facile route for the synthesis of 2-alkyl-1-[4-(5-carboxy-1,2,3- thiadiazole-4-yl)benzyl]-4-chloro-1H-imidazole-5-carbaldehydes. Asian Journal of Chemistry. URL: [Link]
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ResearchGate. (n.d.). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from researchgate.net. URL: [Link]
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Sharma, V.P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. URL: [Link]
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International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. IJCMAS. URL: [Link]
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Physics @ Manasagangotri. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Retrieved from physics.uni-mysore.ac.in. URL: [Link]
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Amerigo Scientific. (n.d.). 2-Chloro-1,3-thiazole-5-carboxylic acid. Retrieved from amerigoscientific.com. URL: [Link]
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ChemBK. (2024). Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from chembk.com. URL: [Link]
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PubChem. (n.d.). 2-Chloro-thiazole-5-carboxylic acid. Retrieved from pubchem.ncbi.nlm.nih.gov. URL: [Link]
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National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from nih.gov. URL: [Link]
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ResearchGate. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from researchgate.net. URL: [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from chem.libretexts.org. URL: [Link]
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ResearchGate. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from researchgate.net. URL: [Link]
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A Comparative Guide to the Synthetic Strategies for 5-Alkyl-Thiazole-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The 5-alkyl-thiazole-4-carboxylic acid scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. Its inherent structural features contribute to favorable pharmacokinetic and pharmacodynamic properties, making it a cornerstone for the development of novel therapeutics. This guide provides a comparative analysis of the primary synthetic methodologies for accessing this important class of molecules, offering insights into the mechanistic underpinnings, practical considerations, and relative efficiencies of each approach.
The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach
First described in 1887, the Hantzsch thiazole synthesis remains one of the most prominent and widely utilized methods for constructing the thiazole ring.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1][2][3] The reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to afford the thiazole core. The Hantzsch synthesis is known for its generally high yields and the simplicity of its execution.[3]
A key advantage of the Hantzsch synthesis is its modularity, allowing for the introduction of diversity at positions 2, 4, and 5 of the thiazole ring by varying the thioamide and α-haloketone starting materials. For the synthesis of 5-alkyl-thiazole-4-carboxylic acids, a common strategy involves the use of an α-halo-β-ketoester. The resulting thiazole-4-carboxylate ester can then be hydrolyzed to the desired carboxylic acid.
Key Features of the Hantzsch Synthesis:
-
Versatility: Accommodates a wide range of substituents on both the thioamide and α-halocarbonyl components.
-
High Yields: Often provides the desired thiazole products in good to excellent yields.[3][4]
-
Well-Established: A vast body of literature exists, providing numerous examples and procedural variations.
Limitations:
-
Availability of Starting Materials: The synthesis of appropriately substituted α-haloketones or α-halo-β-ketoesters can sometimes be challenging.
-
Regioselectivity: In cases of unsymmetrical α-haloketones, the formation of regioisomers is possible.
The Cook-Heilbron Synthesis: Accessing 5-Aminothiazole Precursors
The Cook-Heilbron synthesis offers an alternative route to thiazoles, particularly 5-aminothiazoles, by reacting α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents.[5][6][7] This method is typically performed under mild conditions and can provide good yields of the 5-aminothiazole products.[5][6]
For the preparation of 5-alkyl-thiazole-4-carboxylic acids, this approach is less direct. It would necessitate the conversion of the 5-amino group to an alkyl group and the introduction of a carboxylic acid at the 4-position, likely through a multi-step sequence. However, the resulting 5-aminothiazole-4-carboxylates can be valuable intermediates for further functionalization and library synthesis.
Key Features of the Cook-Heilbron Synthesis:
-
Mild Reaction Conditions: Often proceeds at room temperature.[6]
-
Access to 5-Aminothiazoles: Provides a direct route to this important subclass of thiazoles.[5][6]
Limitations:
-
Indirect Route: Not a direct pathway to 5-alkyl-thiazole-4-carboxylic acids.
-
Limited Scope for 5-Alkyl Substitution: The "alkyl" group in the final target would need to be introduced in subsequent steps.
Thioamide-Based Routes from α-Oxoesters and Related Compounds
A prevalent and efficient strategy for the synthesis of thiazole-4-carboxylic acid derivatives involves the reaction of thioamides with α-ketoesters or their derivatives. This approach is conceptually similar to the Hantzsch synthesis but utilizes a different electrophilic partner.
One common variation involves the reaction of a thioamide with an ethyl 2-chloroacetoacetate or a similar α-halo-β-ketoester. The subsequent hydrolysis of the resulting ester furnishes the target 5-alkyl-thiazole-4-carboxylic acid. This method is often favored due to the commercial availability of the starting materials and the generally high yields achieved.
Another related method involves the reaction of thioamides with α-oxodithioesters, which can lead to the formation of 4-alkoxycarbonyl-5-acylthiazoles.[8]
Key Features of Thioamide-Based Routes:
-
Directness: Provides a straightforward route to the thiazole-4-carboxylate core.
-
Good Availability of Starting Materials: Many of the required thioamides and α-ketoesters are commercially available or readily prepared.
Limitations:
-
Potential for Side Reactions: Depending on the specific substrates and reaction conditions, side products can sometimes be formed.
Alternative and Modern Synthetic Approaches
The field of organic synthesis is continually evolving, leading to the development of novel and more efficient methods for constructing heterocyclic rings.
-
From L-cysteine: A method has been disclosed for preparing thiazole-4-carboxylic acid starting from L-cysteine hydrochloride and formaldehyde.[9] This process involves condensation, esterification, oxidation, and finally hydrolysis to yield the desired product.[9] The use of a readily available and inexpensive starting material like L-cysteine is a significant advantage.[9]
-
Oxidation of 4-Methylthiazoles: Thiazole-4-carboxylic acid can be synthesized by the oxidation of 4-methylthiazole.[10][11] This method, while direct, may require harsh oxidizing agents and careful control of reaction conditions to avoid over-oxidation or degradation of the thiazole ring.
-
Multicomponent Reactions: The development of multicomponent reactions (MCRs) has provided efficient and atom-economical pathways to complex molecules. One-pot syntheses of thiazole derivatives have been reported, often under environmentally benign conditions.[4][12][13] These methods can offer advantages in terms of reduced reaction times, higher yields, and simplified purification procedures.[4][13]
Comparative Summary of Synthetic Methods
| Synthetic Method | Key Starting Materials | Advantages | Disadvantages |
| Hantzsch Synthesis | α-Haloketone/ester, Thioamide | Versatile, high yields, well-established[3][4] | Availability of substituted α-haloketones can be a limitation |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon disulfide/dithioacid | Mild conditions, direct access to 5-aminothiazoles[5][6] | Indirect route to 5-alkyl-thiazole-4-carboxylic acids |
| Thioamide Routes | Thioamide, α-Ketoester/derivative | Direct, good availability of starting materials | Potential for side reactions |
| From L-cysteine | L-cysteine hydrochloride, Formaldehyde | Inexpensive starting material, simplified procedure[9] | Multi-step process |
| Oxidation | 4-Methylthiazole | Direct | Can require harsh conditions |
| Multicomponent Reactions | Various simple precursors | High efficiency, shorter reaction times, greener conditions[4][13] | Can require specific catalysts or conditions |
Experimental Protocols
Representative Protocol for Hantzsch Thiazole Synthesis
This protocol describes the synthesis of a 2-amino-4-phenylthiazole as a general example of the Hantzsch synthesis.[3]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add methanol (5 mL) and a stir bar to the vial.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Work-up:
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the mixture through a Buchner funnel.
-
Wash the collected solid with water.
-
-
Drying: Spread the collected solid on a watch glass and allow it to air dry to obtain the final product.
Mechanistic Diagrams
Hantzsch Thiazole Synthesis Workflow
Caption: General workflow of the Hantzsch thiazole synthesis.
Cook-Heilbron Synthesis Mechanism
Caption: Simplified mechanism of the Cook-Heilbron synthesis.
Conclusion
The synthesis of 5-alkyl-thiazole-4-carboxylic acids can be achieved through several effective methodologies. The classical Hantzsch synthesis and related thioamide-based routes offer the most direct and versatile approaches, benefiting from a wealth of established procedures and the availability of starting materials. The Cook-Heilbron synthesis provides a valuable entry point to 5-aminothiazole precursors, which can be further elaborated. Emerging methods, including those utilizing renewable starting materials like L-cysteine and efficient multicomponent reactions, present promising avenues for more sustainable and streamlined syntheses. The choice of the optimal synthetic route will ultimately depend on the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the reaction.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
- Shukla, A. P., & Verma, V. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 4444-4458.
- Google Patents. (1966). Processes for preparing thiazole carboxylic acids. US3274207A.
- Google Patents. (2012). A kind of method for preparing thiazole-4-carboxylic acid. CN102372680A.
-
Wikipedia. (2023). Cook–Heilbron thiazole synthesis. Available from: [Link]
- Shaikh, R. A., & Khan, I. A. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 15(1), 1-20.
- Bouherrou, Z., et al. (2017).
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SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
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ResearchGate. (2008). A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. Available from: [Link]
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ResearchGate. (2014). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Available from: [Link]
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BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]
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Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
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MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
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National Institutes of Health. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available from: [Link]
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A Comparative Guide to the Biological Efficacy of 5-Ethyl vs. 5-Methyl Thiazole Analogs
Introduction: The Thiazole Scaffold in Modern Drug Discovery
To the dedicated researcher, the thiazole ring is more than a simple heterocycle; it is a privileged scaffold, a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and versatile substitution patterns have given rise to a plethora of clinically significant molecules, from the anticancer agent Dasatinib to the anti-inflammatory drug Meloxicam[1][2]. The continued exploration of thiazole derivatives is a testament to their enduring potential in developing next-generation therapeutics[2]. This guide provides an in-depth comparative analysis of two closely related classes of thiazole analogs: those bearing a 5-methyl versus a 5-ethyl substitution. While direct head-to-head experimental data is nascent, this document synthesizes existing data on 5-methylthiazoles and extrapolates the likely impact of the 5-ethyl moiety based on established structure-activity relationship (SAR) principles. Our focus will be on three key therapeutic areas: oncology, inflammation, and infectious diseases.
Structure-Activity Relationship: The Subtle Impact of a Single Carbon
The seemingly minor difference between a methyl and an ethyl group at the 5-position of the thiazole ring can have significant implications for a compound's biological activity. This is primarily due to two factors: lipophilicity and steric hindrance.
-
Lipophilicity: The addition of a methylene unit in the ethyl group increases the molecule's lipophilicity (fat-solubility). This can enhance its ability to cross cell membranes, potentially leading to improved cellular uptake and target engagement. However, excessive lipophilicity can also lead to off-target effects and reduced bioavailability.
-
Steric Hindrance: The larger size of the ethyl group compared to the methyl group can influence how the molecule binds to its biological target. In some cases, this can lead to a more favorable binding orientation and increased potency. Conversely, if the binding pocket is sterically constrained, the bulkier ethyl group may hinder optimal binding, reducing efficacy.
This guide will explore these principles in the context of specific biological activities, supported by available experimental data for 5-methylthiazole derivatives and reasoned projections for their 5-ethyl counterparts.
Comparative Anticancer Efficacy
Thiazole derivatives have emerged as promising anticancer agents, often by targeting critical signaling pathways involved in cell proliferation and survival[3][4]. The PI3K/Akt/mTOR pathway, frequently dysregulated in cancer, is a notable target for many thiazole-based inhibitors[3][5][6][7].
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention[3][5][8]. Several thiazole derivatives have been shown to inhibit this pathway, leading to cancer cell death[3][6].
Caption: The PI3K/Akt signaling pathway and the inhibitory action of 5-alkyl thiazole analogs.
Quantitative Assessment of Cytotoxicity
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4c | N-(5-methyl-4-phenylthiazol-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide | A549 (Lung) | 23.30 ± 0.35 | [9][10] |
| 6 | 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole | C6 (Glioma) | 3.83 ± 0.76 | [3] |
| 6 | 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole | A549 (Lung) | 12.0 ± 1.73 | [3] |
| 5h | Ethyl 2-(3-formyl-4-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-4-methylthiazole-5-carboxylate | Glioblastoma | 3.20 ± 0.32 | [11] |
| 4c (another derivative) | 2-[2-[4-Hydroxy-3-(hydrazinyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 2.57 ± 0.16 | [4] |
| 4c (another derivative) | 2-[2-[4-Hydroxy-3-(hydrazinyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one | HepG2 (Liver) | 7.26 ± 0.44 | [4] |
Expert Insight: The data for 5-methylthiazole derivatives demonstrates potent, low micromolar activity against a range of cancer cell lines. The increased lipophilicity of a 5-ethyl analog could potentially enhance this activity, assuming the target binding pocket is not sterically constrained. Further comparative studies are warranted to explore this.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole analogs (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Comparative Anti-inflammatory Potential
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer. Thiazole derivatives have shown promise as anti-inflammatory agents, often by targeting enzymes and signaling pathways involved in the inflammatory response, such as the NF-κB pathway[12][13].
Modulation of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of the inflammatory response. Its activation leads to the expression of pro-inflammatory genes. Inhibition of the NF-κB pathway is a key strategy for the development of anti-inflammatory drugs[13][14].
Caption: Simplified NF-κB signaling pathway and its inhibition by 5-alkyl thiazole analogs.
Quantitative Assessment of Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of new compounds. The data below for a 5-methylthiazole derivative demonstrates its potential in reducing inflammation.
| Compound | Dose (mg/kg) | Inhibition of Edema (%) at 3h | Reference |
| 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivative | 20 | Appreciable activity | [15] |
| Indomethacin (Standard) | 10 | 47.0 | [16] |
Expert Insight: While specific percentage inhibition is not provided for the 5-methylthiazole derivative in the available literature, it is described as having "appreciable" activity. The slightly greater lipophilicity of a 5-ethyl analog could potentially lead to better tissue penetration and a more pronounced anti-inflammatory effect in this in vivo model.
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo assay induces a localized inflammatory response that can be quantified by measuring the resulting edema.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., Indomethacin), and test groups for the thiazole analogs.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Comparative Antimicrobial Efficacy
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Thiazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens[16][17][18][19][20][21].
Quantitative Assessment of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 5-acetyl-4-methylthiazole derivatives | S. aureus | 23 x 10² to 88 x 10² CFU/mL (Time-kill assay) | [19] |
| 5-acetyl-4-methylthiazole derivatives | S. typhi | 23 x 10² to 88 x 10² CFU/mL (Time-kill assay) | [19] |
| 5-acetyl-4-methylthiazole derivatives | C. albicans | 23 x 10² to 88 x 10² CFU/mL (Time-kill assay) | [19] |
| 2-ethyl-1,3-thiazole derivative | Various bacteria and fungi | 200 | [22] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the thiazole analogs in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological efficacy of 5-methyl and, by extension, 5-ethyl thiazole analogs. The available data for 5-methylthiazole derivatives demonstrates their significant potential as anticancer, anti-inflammatory, and antimicrobial agents.
Based on fundamental principles of medicinal chemistry, the introduction of a 5-ethyl group is anticipated to subtly modulate the biological activity profile. The increased lipophilicity may enhance cell permeability and target engagement, potentially leading to increased potency. However, steric constraints within the target's binding site could also lead to a decrease in activity.
Crucially, this guide highlights the need for direct, head-to-head comparative studies of 5-methyl and 5-ethyl thiazole analogs with identical core structures. Such studies are essential to definitively elucidate the impact of this seemingly minor structural modification on biological efficacy. Future research should focus on synthesizing and evaluating these paired analogs across a range of biological assays to build a comprehensive understanding of their structure-activity relationships. This will undoubtedly pave the way for the rational design of more potent and selective thiazole-based therapeutics.
References
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- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
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- 16. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. mjas.analis.com.my [mjas.analis.com.my]
- 20. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment and Quality Control of 2-Chloro-Thiazole Intermediates
Introduction: The Critical Role of Purity in Thiazole-Based Drug Development
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, including antimicrobial, anti-inflammatory, and anti-cancer agents.[1][2] The intermediate, 2-chloro-thiazole, is a versatile building block in the synthesis of these Active Pharmaceutical Ingredients (APIs).[3][4] However, its utility is directly proportional to its purity. The presence of impurities—such as starting materials, by-products, degradation products, or residual catalysts—can have profound consequences, leading to altered pharmacological activity, increased toxicity, and unpredictable side reactions in subsequent synthetic steps.[5]
This guide provides an in-depth comparison of analytical methodologies for the robust quality control of 2-chloro-thiazole intermediates. As a self-validating framework, it is designed for researchers, scientists, and drug development professionals who require not just methods, but a foundational understanding of why specific techniques are chosen and how to ensure the data is irrefutably reliable. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q3A(R2) guidelines, which govern the control of impurities in new drug substances.[6][7][8]
Pillar 1: Orthogonal Analytical Strategies for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a sample's purity. A robust quality control strategy relies on orthogonality , where different methods with distinct chemical principles are employed to detect a wide array of potential impurities. For 2-chloro-thiazole intermediates, the primary analytical arsenal includes High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Impurity Profiling
HPLC is the preeminent technique for separating and quantifying non-volatile organic impurities.[9][10] For a moderately polar, UV-active molecule like 2-chloro-thiazole, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is the logical and most effective choice.
Causality Behind the Choice:
-
Reverse-Phase (RP): The stationary phase (e.g., C18) is non-polar, while the mobile phase (e.g., acetonitrile/water) is polar. This setup is ideal for retaining and separating organic molecules based on their hydrophobicity. Potential impurities, such as unreacted starting materials or dimeric by-products, will have different polarities than the 2-chloro-thiazole product, allowing for effective separation.
-
UV-Diode Array Detection (DAD): Thiazole's aromatic ring contains a chromophore, making it detectable by UV light.[2] A DAD detector provides an advantage over a single-wavelength UV detector by acquiring a full UV spectrum for each peak. This helps in peak tracking, assessing peak purity, and tentatively identifying impurities by comparing their spectra to that of the main component.
Caption: HPLC workflow for purity assessment of 2-chloro-thiazole.
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities and Residual Solvents
GC-MS is indispensable for identifying and quantifying volatile and semi-volatile compounds.[10] Its primary roles in this context are the detection of residual solvents used during synthesis and purification, and the analysis of volatile, thermally stable starting materials or by-products.
Causality Behind the Choice:
-
High Resolution Separation: A capillary GC column provides extremely high separation efficiency for volatile compounds.[11]
-
Mass Spectrometry (MS) Detection: The MS detector provides structural information by fragmenting the eluted compounds into a characteristic mass spectrum, allowing for positive identification of unknown impurities by library matching or interpretation.[12] This is crucial for complying with ICH guidelines that require the identification of impurities above a certain threshold.[13]
-
Headspace GC: For residual solvent analysis (ICH Q3C), static headspace sampling is the preferred injection technique. It avoids introducing non-volatile matrix components onto the GC column, improving column lifetime and data quality.
Caption: GC-MS workflow for volatile impurity analysis.
Quantitative NMR (qNMR): An Absolute and Orthogonal Method
While chromatographic methods provide relative purity (area %), quantitative ¹H NMR (qNMR) offers a direct, absolute measure of purity without the need for a specific reference standard of the analyte itself.[14] It serves as a powerful, orthogonal technique to validate chromatographic results.
Causality Behind the Choice:
-
Universal Detection: The NMR signal intensity is directly proportional to the number of nuclei (protons) giving rise to the signal, regardless of the molecule's structure. This avoids the response factor bias inherent in UV or FID detectors.
-
High Accuracy: qNMR can determine purity with high accuracy and precision, making it a primary method for qualifying reference standards.[15]
-
Structural Confirmation: The same experiment provides structural confirmation of the main component and can help elucidate the structure of major impurities.
Caption: qNMR workflow for absolute purity determination.
Pillar 2: Comparative Performance and Data Synthesis
The choice of analytical technique depends on the specific question being asked. The following table provides a comparative overview to guide the selection process.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Quantification based on the signal intensity of nuclei in a magnetic field. |
| Primary Application | Purity/assay of the main component; detection and quantification of non-volatile organic impurities. | Identification and quantification of residual solvents and volatile/thermally stable impurities. | Absolute purity determination; structural confirmation; quantification without a specific analyte standard. |
| Selectivity | High; tunable by changing column, mobile phase, and gradient. | Very high; excellent separation for volatiles, with definitive identification by MS. | High; based on unique chemical shifts of protons in the molecule. Peak overlap can be a challenge. |
| Sensitivity | Good to excellent (typically ~0.01% - 0.05% for impurities).[9] | Excellent, especially in SIM mode (can reach low ppm levels).[10] | Lower than chromatography (typically requires >0.1% for reliable quantification). |
| Throughput | Moderate (typical run times are 15-45 minutes). | Moderate to high (run times can be 20-60 minutes). | Low; requires longer acquisition times for quantification and careful sample preparation. |
| Limitations | Requires impurities to have a chromophore for UV detection; analyte must be soluble. | Analyte must be volatile and thermally stable; risk of decomposition in the injector.[16] | Lower sensitivity; potential for signal overlap in complex mixtures; requires a high-field NMR.[17][18] |
Pillar 3: A Self-Validating Protocol for RP-HPLC Purity Determination
Trustworthy data comes from a self-validating protocol. This includes System Suitability Testing (SST) , a series of checks to ensure the chromatographic system is performing correctly before any samples are analyzed.
Detailed Experimental Protocol: RP-HPLC Method for 2-Chloro-Thiazole
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD, 254 nm (or λmax of 2-chloro-thiazole).
2. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
System Suitability Solution: Prepare a solution of 2-chloro-thiazole (~1 mg/mL) in diluent. Spike with a known related impurity (if available) at the 0.15% level.
-
Sample Solution: Accurately weigh ~25 mg of the synthesized 2-chloro-thiazole intermediate into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of ~1 mg/mL.
3. System Suitability Testing (SST): The Self-Validation Checkpoint
-
Inject the System Suitability Solution five (5) replicate times.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): For the main 2-chloro-thiazole peak, the tailing factor should be between 0.8 and 1.5.
-
Theoretical Plates (Efficiency): The column efficiency for the main peak should be > 2000 theoretical plates.
-
Relative Standard Deviation (RSD) for Peak Area: The %RSD for the peak areas from the five replicate injections should be ≤ 2.0%.
-
Resolution: The resolution between the main peak and the spiked impurity should be ≥ 2.0.
-
-
Causality: These SST criteria confirm that the system has adequate separation efficiency, peak shape, and precision. If the SST fails, the system is not suitable for analysis, and troubleshooting is required before proceeding. This prevents the generation of invalid data.
4. Analytical Procedure:
-
Once the SST passes, inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the prepared Sample Solution in duplicate.
-
Process the chromatograms using appropriate data acquisition software (e.g., Empower, Chromeleon).
5. Data Analysis and Reporting:
-
Identify the principal peak corresponding to 2-chloro-thiazole.
-
Integrate all peaks in the chromatogram, disregarding peaks from the blank and any peaks below the reporting threshold (typically 0.05% as per ICH Q3A).[6][13]
-
Calculate the purity by area percentage:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Report any individual impurity found at a level >0.05%. Sum all impurities to report the Total Impurities.
Conclusion
The quality control of 2-chloro-thiazole intermediates is a multi-faceted process that demands a rigorous, scientifically-grounded approach. Relying on a single analytical result is insufficient. By employing an orthogonal strategy that combines the strengths of RP-HPLC for organic impurity profiling, GC-MS for volatile analysis, and qNMR for absolute purity verification, researchers can build a comprehensive and reliable quality profile. The foundation of this entire process is the implementation of self-validating protocols, such as the detailed HPLC method described, where system suitability is not just a preliminary step but a guarantee of data integrity. This ensures that the intermediates used in drug development are of the requisite quality, safeguarding the efficacy and safety of the final pharmaceutical product.
References
-
Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
-
Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]
-
Title: Advances in Impurity Profiling of Pharmaceutical Formulations Source: Biomedical Journal of Scientific & Technical Research URL: [Link]
-
Title: Impurity profiling Techniques for Pharmaceuticals – A Review Source: Advances in Bioresearch URL: [Link]
-
Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview Source: Research and Reviews: A Journal of Pharmaceutical Science URL: [Link]
-
Title: A Seamless Trace Elemental Analysis Prescription for Quality Pharmaceuticals Source: Spectroscopy Online URL: [Link]
-
Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques Source: International Journal of Trend in Scientific Research and Development URL: [Link]
-
Title: Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals Source: Preprints.org URL: [Link]
-
Title: Trace Metals Testing and Elemental Analysis for Pharmaceuticals Source: Intertek URL: [Link]
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Title: Elemental and Trace Metal Analysis for Pharmaceuticals Source: Medistri SA URL: [Link]
-
Title: Elemental Analysis for the Pharmaceutical Industry Q&A Source: Smithers URL: [Link]
-
Title: Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination Source: ResearchGate URL: [Link]
-
Title: Chirality Sensing of N-Heterocycles via 19F NMR Source: JACS Au - ACS Publications URL: [Link]
-
Title: Chirality Sensing of N-Heterocycles via 19F NMR Source: PubMed Central - NIH URL: [Link]
-
Title: A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals Source: ResearchGate URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Thiazole Source: Pharmaguideline URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: PubMed Central - NIH URL: [Link]
-
Title: A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives Source: International Journal of Advanced Research in Science, Communication and Technology URL: [Link]
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Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: Repositório Científico do Instituto Politécnico de Bragança URL: [Link]
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Title: An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics Source: FABAD Journal of Pharmaceutical Sciences URL: [Link]
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Title: Synthesis and Evaluation of Novel Thiazole Derivatives Source: Semantic Scholar URL: [Link]
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Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL: [Link]
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Title: Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
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Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole Source: Future Journal of Pharmaceutical Sciences URL: [Link]
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Title: Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole Source: ResearchGate URL: [Link]
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Title: Gc-ms determination of halogen derivatives of acetic acid Source: SciSpace URL: [Link]
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Title: Review of Characteristics and Analytical Methods for Determination of Thiabendazole Source: Molecules - MDPI URL: [Link]
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Title: 2-Chloro-5-chloromethyl-1,3-thiazole Source: PubMed Central - NIH URL: [Link]
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Title: Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents Source: PubMed URL: [Link]
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Title: Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS Source: ResearchGate URL: [Link]
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Title: Separation of Some Halogenated Phenols by GC-MS Source: Asian Journal of Chemistry URL: [Link]
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Title: Analysis of volatile halogen compounds in water Source: Agilent Technologies URL: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical waste is a critical, non-negotiable component of the experimental lifecycle. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid, grounding every procedure in the principles of chemical compatibility, regulatory compliance, and laboratory best practices.
The structure of this molecule—a halogenated thiazole derivative with a carboxylic acid functional group—dictates a specific and careful disposal pathway. Adherence to these procedures is essential to protect laboratory personnel, prevent hazardous chemical reactions, and ensure compliance with federal and local regulations.
Core Principles: Hazard Assessment and Safety
Before handling any waste, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, we can infer its properties from structurally similar chemicals and its functional groups. It is classified as a halogenated organic acid.
Inferred Hazard Profile:
-
Skin and Eye Irritation: Likely to cause skin and eye irritation, potentially severe.[3]
-
Environmental Hazard: Thiazole derivatives can be very toxic to aquatic life with long-lasting effects.[1][4] Therefore, it must never be disposed of down the drain.[5][6]
-
Reactivity: As a carboxylic acid, it is incompatible with bases, strong oxidizing agents, and certain metals.[3][7]
This assessment mandates the use of appropriate Personal Protective Equipment (PPE) at all times and dictates its classification as a regulated hazardous waste stream.
| Hazard Class | Required Personal Protective Equipment (PPE) | Rationale |
| Skin/Eye Irritant | Chemical-resistant nitrile gloves, lab coat, closed-toe shoes.[5][6] | Prevents direct contact with skin and clothing. |
| Eye Irritant | ANSI-rated safety goggles or face shield. | Protects eyes from splashes or contact with solid particulates. |
| Inhalation Hazard (if aerosolized) | Work within a certified chemical fume hood.[5] | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[3] |
The Critical Step: Waste Stream Segregation
Proper segregation is the most important step in laboratory waste management. The "halogenated" and "acid" nature of this compound places it in a specific category that must not be mixed with other waste types.
The Causality Behind Segregation:
-
Halogenated vs. Non-Halogenated: Halogenated organic compounds (containing F, Cl, Br, I) require high-temperature incineration for proper disposal to prevent the formation of persistent environmental pollutants like dioxins.[8] Mixing them with non-halogenated solvents unnecessarily subjects the entire volume to this more complex and expensive disposal process.[9]
-
Acids vs. Bases: Mixing acidic waste with basic waste can cause violent exothermic reactions, gas evolution, and potential container pressurization.[8][10]
Therefore, all waste containing this compound must be collected in a container designated specifically for "Halogenated Organic Acid Waste."
Step-by-Step Disposal Protocol
This protocol outlines the procedure from waste generation to collection.
Protocol 1: Main Waste Disposal
-
Select the Correct Waste Container:
-
Properly Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[9]
-
Clearly write the full chemical name: "Waste this compound." Do not use abbreviations.[12]
-
If it is in solution, list all components and their approximate percentages (e.g., "Methylene Chloride: ~95%, Waste this compound: ~5%").[8][13]
-
-
Transfer the Waste:
-
Perform all transfers inside a chemical fume hood while wearing the appropriate PPE.[5]
-
Use a funnel to transfer liquid waste to prevent spills.
-
Keep the waste container closed at all times, except when actively adding waste.[12]
-
Do not fill the container beyond 80-90% of its capacity to allow for vapor expansion.[7][11]
-
-
Temporary Storage:
-
Arrange for Pickup:
-
Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup.
-
Protocol 2: Decontamination of Empty Containers
Empty containers that held this compound are also considered hazardous waste until properly decontaminated.
-
Initial Rinse:
-
Rinse the empty container with a suitable solvent (e.g., acetone, methanol).
-
Crucially, this first rinseate must be collected and disposed of as hazardous waste. [13] Transfer the rinseate into your "Halogenated Organic Acid Waste" container.
-
-
Subsequent Rinses:
-
For standard compounds, subsequent rinses with soap and water may be sufficient. However, for highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[13] Given the potential hazards, a conservative approach is recommended.
-
-
Final Disposal:
-
Once thoroughly rinsed and air-dried, deface or remove the original chemical label to prevent misuse. The clean, empty container can then typically be disposed of in the regular trash or recycled, according to institutional policy.[13]
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for segregating waste containing this compound.
Caption: Decision workflow for proper waste segregation.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don your full PPE, including double-gloving with nitrile gloves and wearing a respirator if the material is dusty or volatile.
-
Contain the Spill:
-
For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[9]
-
For liquid spills, surround the area with absorbent pads or booms to prevent it from spreading.
-
-
Collect the Waste:
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, regardless of size, to ensure proper documentation and follow-up.[9]
Regulatory and Compliance Framework
All disposal procedures are governed by a strict regulatory framework. In the United States, two primary federal agencies set the standards:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave."[14][15] This means the generator of the waste is responsible for it until its final, safe disposal.[14]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP).[16][17] This written plan must outline procedures for safe chemical handling and waste disposal.[18]
By following the protocols in this guide, your laboratory can maintain compliance with these critical federal standards and ensure a safe working environment.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid
This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid. As a novel or specialty chemical, specific safety data may not be readily available for this exact compound. Therefore, this document synthesizes field-proven insights and data from structurally similar compounds to establish a robust safety protocol. Our approach is grounded in the principles of chemical causality and risk mitigation to ensure the highest level of protection for researchers, scientists, and drug development professionals.
Hazard Analysis: A Proactive Approach to Safety
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough hazard analysis based on its chemical structure and analogous compounds is critical. The molecule is a halogenated heterocyclic carboxylic acid. Based on data from similar compounds such as 2-chloro-1,3-thiazole-5-carboxylic acid and other chlorinated thiazole derivatives, we must anticipate the following potential hazards:
-
Dermal and Ocular Corrosivity: Potential to cause skin and eye irritation or severe burns[4].
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation[5].
-
Skin Sensitization: May cause an allergic skin reaction upon repeated contact[4].
-
Aquatic Toxicity: Likely to be toxic to aquatic life with long-lasting effects[1][3].
-
Hazardous Combustion Products: Thermal decomposition can release toxic and corrosive gases, including hydrogen chloride, sulfur oxides, and nitrogen oxides[5].
This proactive hazard assessment informs every subsequent recommendation for personal protective equipment, ensuring a comprehensive safety strategy.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (low dust/aerosol potential) | ANSI Z87.1 compliant safety glasses with side shields[6] | Nitrile or butyl rubber gloves (double-gloving recommended)[7] | Flame-resistant lab coat[6] | Not generally required if handled in a certified chemical fume hood |
| Reactions and workups (splash potential) | Chemical splash goggles[8] | Nitrile or butyl rubber gloves (double-gloving recommended)[7] | Flame-resistant lab coat and a chemically resistant apron | Not generally required if handled in a certified chemical fume hood |
| Large-scale operations or potential for significant aerosolization | Face shield worn over chemical splash goggles[6][7] | Nitrile or butyl rubber gloves (double-gloving recommended)[7] | Chemically resistant suit or coveralls | A full-face respirator with appropriate cartridges may be necessary based on risk assessment[1][7] |
| Spill cleanup | Face shield worn over chemical splash goggles[6][7] | Heavy-duty nitrile or butyl rubber gloves | Chemically resistant suit or coveralls | Air-purifying respirator with appropriate cartridges for organic vapors and acid gases |
Step-by-Step PPE Selection and Use Protocol
3.1. Eye and Face Protection: The First Line of Defense
-
Rationale: The eyes are highly susceptible to chemical splashes, which can cause severe and irreversible damage[7].
-
Procedure:
-
For all operations, wear ANSI Z87.1 compliant safety glasses with side shields as a minimum.
-
When there is a risk of splashing, such as during solution transfers or reaction workups, upgrade to chemical splash goggles that provide a complete seal around the eyes[8].
-
For tasks with a high risk of splashing or exothermic reactions, a full-face shield must be worn in addition to safety goggles[6][7].
-
3.2. Hand Protection: Preventing Dermal Exposure
-
Rationale: Halogenated organic compounds can be absorbed through the skin, and carboxylic acids can be corrosive. Gloves provide a critical barrier to prevent dermal contact[7].
-
Procedure:
-
Select gloves made from chemically resistant materials such as nitrile or butyl rubber. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data if available.
-
Practice double-gloving to provide an additional layer of protection and to allow for the safe removal of the outer glove if contamination occurs.
-
Inspect gloves for any signs of degradation or perforation before each use.
-
Remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them in the appropriate chemical waste container.
-
3.3. Body Protection: Shielding Against Spills and Splashes
-
Rationale: Protective clothing prevents contamination of personal attire and minimizes skin exposure to hazardous chemicals.
-
Procedure:
-
A flame-resistant lab coat should be worn and fully fastened at all times in the laboratory.
-
For procedures with a higher splash potential, supplement the lab coat with a chemically resistant apron made of materials like PVC.
-
Ensure that legs and feet are fully covered. Closed-toe shoes are mandatory; sandals and other open-toed footwear are strictly prohibited.
-
3.4. Respiratory Protection: Safeguarding Against Inhalation Hazards
-
Rationale: Inhalation of fine powders or aerosols of the compound can cause respiratory irritation[5].
-
Procedure:
-
All handling of this compound that could generate dust or aerosols must be conducted in a certified chemical fume hood.
-
If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is required.
-
The use of respirators necessitates a formal respiratory protection program, including medical evaluation, fit testing, and training[6]. An N95 mask may be suitable for low-level dust exposure, while a full-face respirator with acid gas and organic vapor cartridges is necessary for higher concentrations[7].
-
Operational and Disposal Plans
4.1. Handling and Storage
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1][9].
-
Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong bases, oxidizing agents, and amines[2][5][9].
4.2. Spill Response
-
Evacuate the immediate area.
-
Wear the appropriate PPE as outlined in the table above for spill cleanup.
-
Contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Do not allow the chemical to enter drains, as it is toxic to aquatic life[1].
4.3. Disposal
-
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.
-
The waste should be placed in a clearly labeled, sealed, and chemically compatible container.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
